beta-Methylcholine Iodide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydroxypropyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILINVEQJRMPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437571 | |
| Record name | beta-Methylcholine Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26112-50-5, 60154-19-0 | |
| Record name | Methylcholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methylcholine Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLCHOLINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Characteristics and Properties of beta-Methylcholine Iodide
This guide provides a comprehensive technical overview of beta-methylcholine iodide, a significant cholinergic agonist utilized in respiratory research and diagnostics. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental characteristics, pharmacological actions, and practical applications of this compound, grounding all information in established scientific literature.
Introduction: Unveiling a Key Cholinergic Probe
This compound, systematically known as (2-acetoxypropyl)trimethylammonium iodide and often referred to as methacholine iodide, is a synthetic choline ester that serves as a powerful tool in the study of the parasympathetic nervous system.[1] Structurally similar to the endogenous neurotransmitter acetylcholine, it exhibits a greater resistance to hydrolysis by acetylcholinesterase, resulting in a more sustained duration of action.[2] This property, combined with its potent agonism at muscarinic acetylcholine receptors, makes it an invaluable agent for inducing and studying bronchoconstriction, particularly in the context of airway hyperresponsiveness research.[2] This guide will explore the synthesis, properties, mechanism of action, and key experimental applications of this compound, providing a robust resource for its effective and safe utilization in a research setting.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and application in experimental settings.
Chemical Identity and Structure
-
IUPAC Name: 2-acetyloxypropyl(trimethyl)azanium iodide[1]
-
Synonyms: Methacholine iodide, Acetyl-β-methylcholine iodide, Mecholyl iodide[1][3]
-
CAS Number: 625-19-4[1]
-
Molecular Formula: C₈H₁₈INO₂[1]
-
Molecular Weight: 287.14 g/mol [1]
The structure of this compound features a chiral center at the beta-carbon of the propyl chain, meaning it exists as a racemic mixture of (R) and (S)-enantiomers unless specified otherwise. The quaternary ammonium group confers a permanent positive charge, rendering the molecule highly polar.
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 171-173 °C (for chloride salt) | |
| Solubility | Soluble in water (50 mg/mL for chloride salt), alcohol, and chloroform; insoluble in ether. | [4] |
| Stability | Deliquescent; sensitive to light and moisture. Aqueous solutions undergo pH-dependent decomposition at pH > 6. | [4] |
| Storage | Store at -20°C in a desiccator, protected from light. | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of a tertiary amine precursor with methyl iodide. This is a standard and efficient method for creating quaternary ammonium salts.
General Synthesis Pathway
The synthesis involves a two-step process starting from a suitable precursor:
-
Formation of the Tertiary Amine Precursor: This can be achieved through various organic synthesis routes. For instance, reacting 1-dimethylamino-2-propanol with acetic anhydride would yield beta-acetoxypropyl dimethylamine.
-
Quaternization with Methyl Iodide: The tertiary amine is then reacted with methyl iodide to form the quaternary ammonium iodide salt, this compound.[6][7]
Diagram of the Synthesis Pathway
Caption: General synthesis pathway for this compound.
Pharmacology and Mechanism of Action
This compound exerts its effects primarily through the activation of muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors.
Muscarinic Receptor Agonism
Beta-methylcholine is a non-selective agonist at all five subtypes of muscarinic receptors (M1-M5). However, its most prominent physiological effects, particularly bronchoconstriction, are mediated through the M3 receptor subtype, which is highly expressed in airway smooth muscle.[2][5]
Receptor Selectivity and Affinity
While highly active at muscarinic receptors, beta-methylcholine has little to no effect on nicotinic acetylcholine receptors. This selectivity is crucial for its use as a specific probe for muscarinic receptor function. The binding affinity of methacholine has been quantified, with the (+)-enantiomer showing significantly higher affinity than the (-)-enantiomer.
| Enantiomer | Dissociation Constant (Kₐ) | Reference(s) |
| (+)-methacholine | 2.5 µM | [8][9] |
| (-)-methacholine | 440 µM | [8][9] |
| Racemic mixture | 4 µM | [8][9] |
Intracellular Signaling Pathway
The binding of this compound to M3 receptors on airway smooth muscle cells initiates a well-defined signaling cascade:
-
G-protein Activation: The M3 receptor is coupled to the Gq/11 family of G-proteins. Agonist binding leads to the exchange of GDP for GTP on the Gαq subunit, causing its activation and dissociation from the Gβγ dimer.
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent contraction of the airway smooth muscle, leading to bronchoconstriction.[2]
Diagram of the M3 Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway initiated by this compound.
Pharmacokinetics and Toxicology
Pharmacokinetics
Due to its primary use as a diagnostic agent administered via inhalation, comprehensive human pharmacokinetic data is limited. However, its behavior is characterized by:
-
Absorption: Rapidly absorbed following inhalation.
-
Metabolism: Quickly hydrolyzed by acetylcholinesterase in the plasma, leading to a short duration of action.[2]
-
Distribution: As a quaternary ammonium compound, it does not readily cross the blood-brain barrier.
Toxicology and Safety Considerations
This compound is a potent bronchoconstrictor and must be handled with extreme care.
-
Primary Hazard: Inhalation can induce severe bronchoconstriction, particularly in individuals with underlying airway hyperresponsiveness.[1]
-
Handling Precautions: Do not inhale the powder. Handle in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
Acute Toxicity: Overdose can lead to a cholinergic crisis, characterized by excessive salivation, lacrimation, urination, defecation, and bradycardia. Atropine is the antidote.
-
Related Compound Toxicity: The precursor, methyl iodide, is a known neurotoxin and suspected carcinogen.[6] Appropriate precautions should be taken if synthesizing this compound in-house.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for preparing standardized solutions and for pharmacokinetic studies. Ion chromatography is a robust and sensitive method for this purpose.
Ion Chromatography (IC) Method
This method allows for the separation and quantification of beta-methylcholine and its potential impurities or degradation products.
Experimental Protocol: Quantification by Ion Chromatography
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in deionized water to create a stock solution (e.g., 1000 mg/L).
-
Prepare a series of calibration standards by serially diluting the stock solution in deionized water to cover the expected concentration range of the samples.
-
For analysis of experimental samples, dilute them with deionized water to fall within the calibration range.
-
-
Instrumentation and Conditions:
-
System: A reagent-free ion chromatography (RFIC) system is recommended.
-
Columns: IonPac CG17 guard column and IonPac CS17 analytical column (4 mm).
-
Eluent: 5 mM Methanesulfonic acid (MSA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the beta-methylcholine peak against the concentration of the standards.
-
Determine the concentration of beta-methylcholine in the unknown samples by interpolating their peak areas from the calibration curve.
-
Experimental Applications: The Methacholine Challenge in Preclinical Models
The primary research application of this compound is in conducting methacholine challenge tests to assess airway hyperresponsiveness (AHR), a hallmark of asthma. The following protocol is adapted for use in murine models.
Experimental Protocol: Methacholine-Induced AHR in Mice
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with an intraperitoneal injection of xylazine and ketamine).
-
Perform a tracheostomy and connect the mouse to a small animal ventilator.
-
Place the mouse in a whole-body plethysmograph to measure changes in lung mechanics.
-
-
Baseline Measurement:
-
Allow the mouse to stabilize on the ventilator.
-
Obtain baseline measurements of airway resistance (Rₗ) and dynamic compliance (Crs).
-
-
Methacholine Administration:
-
Prepare fresh solutions of this compound in sterile saline at doubling concentrations (e.g., 3, 6, 12.5, 25, 50 mg/mL).
-
Administer increasing concentrations of aerosolized methacholine via a nebulizer connected to the ventilator's inspiratory line for a fixed duration (e.g., 10 seconds).[10]
-
-
Measurement of Airway Response:
-
Following each dose of methacholine, record airway resistance and dynamic compliance for a set period (e.g., 3 minutes).[10]
-
Continue with escalating doses until a significant increase in airway resistance is observed or the maximum dose is reached.
-
-
Data Analysis:
-
Plot the percentage change in airway resistance from baseline against the concentration of methacholine to generate a dose-response curve.
-
The provocative concentration (PC₂₀₀) that causes a 200% increase in airway resistance can be calculated to quantify the degree of AHR.
-
Diagram of the Methacholine Challenge Workflow
Caption: Workflow for a methacholine challenge experiment in a murine model.
Conclusion
This compound is a cornerstone compound for researchers investigating cholinergic pharmacology and respiratory physiology. Its well-characterized mechanism of action as a potent muscarinic agonist, coupled with its established use in inducing bronchoconstriction, provides a reliable and reproducible tool for studying airway hyperresponsiveness. By understanding its fundamental properties, synthesis, and appropriate experimental application, researchers can continue to leverage this important molecule to advance our understanding of respiratory diseases and develop novel therapeutic interventions.
References
- G. P. S. J. M. van Megen, A. F. R. P. M. de Haan, P. A. van Zwieten, Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release, Naunyn-Schmiedeberg's Archives of Pharmacology, 333(4), 369-375 (1986).
-
G. P. S. J. M. van Megen, A. F. R. P. M. de Haan, P. A. van Zwieten, Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release, Naunyn-Schmiedeberg's Archives of Pharmacology, 333(4), 369-375 (1986). Available at: [Link]
- J. Zaagsma, C. R. S. van der Heijden, M. W. M. van der Schaar, Characterization of the muscarinic receptor in human tracheal smooth muscle, Journal of Receptors and Signal Transduction, 7(1-4), 259-275 (1987).
- S. Sagar, L. M. T. van der Velden, M. J. M. van der Velden, G. Folkerts, F. P. Nijkamp, J. Garssen, Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice, Frontiers in Pharmacology, 5, 269 (2014).
-
S. Sagar, L. M. T. van der Velden, M. J. M. van der Velden, G. Folkerts, F. P. Nijkamp, J. Garssen, Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice, Frontiers in Pharmacology, 5, 269 (2014). Available at: [Link]
- H. J. Lee, J. H. Lee, J. H. Park, S. Y. Lee, Y. M. Kim, Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice, The Korean Journal of Physiology & Pharmacology, 18(6), 515-520 (2014).
- S. S. Bates, J. H. T. Bates, Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure, American Journal of Respiratory and Critical Care Medicine, 174(7), 754-760 (2006).
-
M. C. de Souza, V. A. da Silva, A. C. de L. N. da Silva, V. M. de O. Pinheiro, L. C. M. da Silva, L. C. C. de A. da Silva, Airway hyper-responsiveness induced by increasing methacholine doses (0, 3, 10, 30, 100, 300, 1000 mg/mL), ResearchGate. Available at: [Link]
-
Scheme 2. Quaternization with labeled methyl iodide. Reaction conditions, ResearchGate. Available at: [Link]
- R. T. Major, J. K.
-
S. M. Ali, S. J. Lee, J. T. Gupton, A. F. Pozzi, Novel topoisomerase I-targeting antitumor agents synthesized from the N,N,N-trimethylammonium derivative of ARC-111, 5H-2,3-dimethoxy-8,9-methylenedioxy-5-[(2-N,N,N-trimethylammonium)ethyl]dibenzo[c,h][8]-naphthyridin-6-one, Bioorganic & Medicinal Chemistry Letters, 18(11), 3149-3152 (2008).
- Product Monograph - Methacholine Omega, Omega Labor
-
METHACHOLINE IODIDE, Global Substance Registration System. Available at: [Link]
- A. Leśniak, K. Michalak, The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines, Molecules, 24(17), 3073 (2019).
-
Quaternization of an aqueous tertiary amine, Reddit. Available at: [Link]
-
What is the mechanism of Methacholine Chloride?, Patsnap Synapse. Available at: [Link]
-
Methacholine iodide, PubChem. Available at: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Methacholine iodide | mAChR | 625-19-4 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel topoisomerase I-targeting antitumor agents synthesized from the N,N,N-trimethylammonium derivative of ARC-111, 5H-2,3-dimethoxy-8,9-methylenedioxy-5-[(2-N,N,N-trimethylammonium)ethyl]dibenzo[c,h][1,6]-naphthyridin-6-one iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust protocol for regional evaluation of methacholine challenge in mouse models of allergic asthma using hyperpolarized 3He MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
Chemical composition and structure of beta-Methylcholine Iodide
An In-Depth Technical Guide to beta-Methylcholine Iodide
Abstract: This technical guide provides a comprehensive overview of this compound, a quaternary ammonium salt and a structural analog of the neurotransmitter acetylcholine. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical composition, stereochemistry, synthesis, and analytical characterization. It offers field-proven insights into experimental protocols and the causal relationships behind methodological choices, ensuring a blend of theoretical knowledge and practical application. The guide aims to serve as an authoritative resource, grounded in scientific literature, to facilitate advanced research and development involving this significant muscarinic agonist.
Chemical Identity and Physicochemical Properties
This compound, also known as (2-Acetoxypropyl)trimethylammonium iodide or Methacholine Iodide, is a synthetic choline ester.[1] The introduction of a methyl group on the beta-carbon of the choline backbone distinguishes it from acetylcholine, profoundly influencing its biological activity and stability.[2] This modification enhances its selectivity for muscarinic receptors over nicotinic receptors and increases its resistance to hydrolysis by acetylcholinesterase, prolonging its physiological effects.[2][3]
The quaternary ammonium group is essential for its intrinsic activity, contributing significantly to the molecule's affinity for target receptors.[4][5] The compound exists as a racemic mixture unless specific stereoselective synthesis is employed.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-acetyloxypropyl(trimethyl)azanium iodide | PubChem[1] |
| Synonyms | Methacholine Iodide, Acetyl-beta-methylcholine iodide, Mecholyl iodide | PubChem[1] |
| CAS Number | 625-19-4 | PubChem[1] |
| Molecular Formula | C₈H₁₈INO₂ | PubChem[1] |
| Molecular Weight | 287.14 g/mol | PubChem[1] |
| Appearance | White to almost white crystalline powder | TCI |
| Solubility | Soluble in water and DMSO | Cayman Chemical[7] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
Molecular Structure and Stereochemistry
The structure of this compound is central to its function. It comprises a cationic head containing the quaternary trimethylammonium group, an ester linkage, and an ethylene bridge modified with a beta-methyl group. This methyl group introduces a chiral center, leading to the existence of (R) and (S) enantiomers.
This stereoisomerism is not trivial; muscarinic receptors exhibit stereoselectivity. The (S)-enantiomer of methacholine is significantly more potent as a muscarinic agonist than the (R)-enantiomer.[4] This differential activity underscores the importance of stereochemistry in drug design and highlights how subtle structural changes can dramatically alter receptor interaction and subsequent biological response.
Caption: 2D structure of beta-Methylcholine cation with its iodide counter-ion.
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process that leverages fundamental organic chemistry reactions. A common synthetic strategy begins with the acetylation of a suitable amino alcohol precursor, followed by quaternization of the resulting tertiary amine with methyl iodide.
Expertise Insight: The choice of solvent and reaction temperature during the quaternization step is critical. Methyl iodide is volatile, and the reaction is often exothermic.[8] A reflux condenser and controlled temperature bath are essential for maximizing yield and ensuring safety. The purity of the final product is paramount for biological assays; therefore, recrystallization is a mandatory purification step to remove unreacted starting materials and byproducts.
Representative Synthetic Workflow
Sources
- 1. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methacholine - Wikipedia [en.wikipedia.org]
- 3. acetyl-beta-methyl choline chloride, 62-51-1 [thegoodscentscompany.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Structure/function relationships of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The In-Depth Mechanism of Action of Beta-Methylcholine Iodide: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the mechanism of action for beta-methylcholine iodide, a synthetic choline ester widely utilized in research and clinical settings. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling cascades, and functional outcomes associated with this potent cholinergic agonist.
Introduction: A Structurally-Informed Cholinergic Agonist
This compound, systematically known as (2-acetoxypropyl)trimethylammonium iodide and often referred to as methacholine, is a parasympathomimetic agent that mimics the effects of the endogenous neurotransmitter acetylcholine (ACh). Its chemical structure, featuring a methyl group on the beta-carbon of the choline moiety, confers distinct pharmacological properties that are central to its mechanism of action. This structural modification renders beta-methylcholine more resistant to hydrolysis by acetylcholinesterase (AChE) and non-specific cholinesterases compared to acetylcholine, resulting in a more prolonged duration of action. Furthermore, this modification enhances its selectivity for muscarinic acetylcholine receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs).
Primary Target: Muscarinic Acetylcholine Receptors
The physiological effects of beta-methylcholine are predominantly mediated through its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which belong to the G protein-coupled receptor (GPCR) superfamily. Beta-methylcholine acts as a non-selective agonist at these receptors, meaning it can activate all five subtypes. However, its functional potency can vary between subtypes, and in many physiological systems, its effects are most prominently attributed to the activation of M3 receptors.
Receptor Binding Profile
The affinity and potency of beta-methylcholine for the different muscarinic receptor subtypes are critical determinants of its biological activity. While a comprehensive comparative dataset is challenging to consolidate due to variations in experimental conditions, the available data indicate a broad interaction with all five subtypes.
| Receptor Subtype | Agonist | Parameter | Value | Reference |
| M2 | Methacholine | IC50 | 103 µM (inhibition of isoprenaline response) | |
| M3 | Methacholine | EC50 | 52 nmol/L (vasodilation) |
Note: The presented values are from different experimental systems and should be interpreted as indicative of the compound's activity at the respective receptors.
Signal Transduction Pathways: A Dichotomy of G-Protein Coupling
Upon binding of beta-methylcholine, muscarinic receptors undergo a conformational change, enabling them to couple to and activate intracellular heterotrimeric G proteins. The specific downstream signaling cascade is determined by the G protein to which the receptor subtype preferentially couples.
The Gq/11 Pathway: M1, M3, and M5 Receptor Activation
The M1, M3, and M5 receptor subtypes primarily couple to G proteins of the Gq/11 family. Activation of this pathway by beta-methylcholine initiates a well-defined signaling cascade:
-
Gq/11 Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ dimer and activates phospholipase C-β (PLCβ).
-
Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).
-
This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.
Figure 1: Gq/11 signaling pathway activated by beta-methylcholine.
The Gi/o Pathway: M2 and M4 Receptor Activation
The M2 and M4 receptor subtypes couple to inhibitory G proteins of the Gi/o family. Beta-methylcholine-induced activation of these receptors leads to the following signaling events:
-
Gi/o Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein.
-
Adenylyl Cyclase Inhibition: The GTP-bound Gαi/o subunit dissociates and directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP) from ATP.
-
Modulation of Ion Channels: The Gβγ subunits released from the activated Gi/o protein can directly interact with and modulate the activity of ion channels, most notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to potassium efflux and hyperpolarization of the cell membrane.
The net effect of M2 and M4 receptor activation is a decrease in cellular excitability, which is particularly important in cardiac tissue (slowing of heart rate) and in the central nervous system (presynaptic inhibition of neurotransmitter release).
Figure 2: Gi/o signaling pathway activated by beta-methylcholine.
G Protein-Independent Signaling: The Role of Beta-Arrestin
In addition to G protein-mediated signaling, agonist-bound muscarinic receptors can also initiate signaling cascades through beta-arrestins. Following agonist binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), beta-arrestins are recruited to the receptor. This interaction sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal.
Beyond desensitization, beta-arrestin can act as a scaffold protein, assembling various signaling molecules to initiate distinct downstream pathways, a phenomenon known as biased agonism. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade. The extent to which beta-methylcholine acts as a biased agonist at different muscarinic receptor subtypes is an active area of research.
Experimental Protocols for Studying Beta-Methylcholine's Mechanism of Action
The following are detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action of beta-methylcholine.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of beta-methylcholine for the different muscarinic receptor subtypes.
Principle: This is a competitive binding assay where unlabeled beta-methylcholine competes with a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) for binding to muscarinic receptors in a membrane preparation.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the muscarinic receptor subtype of interest.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of the radiolabeled antagonist (e.g., [³H]N-methylscopolamine).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) to a separate set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of beta-methylcholine.
-
Plot the specific binding as a function of the log concentration of beta-methylcholine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of beta-methylcholine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).
Principle: Activation of the Gq/11 pathway leads to the production of IP3, which is rapidly metabolized to IP2, and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation, which can be quantified as a measure of receptor activation.
Methodology:
-
Cell Culture and Plating:
-
Seed cells expressing the Gq/11-coupled muscarinic receptor subtype of interest into a 96-well or 384-well plate.
-
Culture the cells overnight to allow for attachment.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add stimulation buffer containing LiCl to each well.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Lyse the cells by adding a lysis buffer containing the detection reagents.
-
The accumulated IP1 is typically measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, a decrease in the FRET signal is proportional to the amount of IP1 produced.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Plot the HTRF signal as a function of the log concentration of beta-methylcholine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of beta-methylcholine that produces 50% of the maximal response).
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to muscarinic receptors.
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is a measure of G protein activation.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the muscarinic receptor of interest as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add assay buffer containing GDP (to ensure G proteins are in the inactive state) and MgCl₂.
-
Add increasing concentrations of this compound.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS to a separate set of wells.
-
Initiate the reaction by adding the membrane preparation and [³⁵S]GTPγS to each well.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding to obtain agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the specific binding as a function of the log concentration of beta-methylcholine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Beta-Arrestin Recruitment Assay
This assay measures the interaction between an activated muscarinic receptor and beta-arrestin.
Principle: This assay often utilizes enzyme fragment complementation (EFC). The muscarinic receptor is tagged with a small enzyme fragment, and beta-arrestin is tagged with a larger, complementing fragment. Upon agonist-induced receptor activation and beta-arrestin recruitment, the two fragments come into close proximity, forming an active enzyme that can hydrolyze a substrate to produce a luminescent or fluorescent signal.
Methodology:
-
Cell Culture:
-
Use a cell line stably co-expressing the muscarinic receptor-enzyme fragment fusion and the beta-arrestin-complementing fragment fusion.
-
Plate the cells in a 96-well or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add assay buffer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
-
Detection:
-
Add the substrate for the complemented enzyme to each well.
-
Incubate at room temperature to allow for the enzymatic reaction to proceed.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity as a function of the log concentration of beta-methylcholine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for beta-arrestin recruitment.
-
Conclusion
The mechanism of action of this compound is a multifaceted process initiated by its binding to and activation of muscarinic acetylcholine receptors. Its increased resistance to hydrolysis compared to acetylcholine allows for a sustained activation of these receptors. The subsequent cellular response is dictated by the specific muscarinic receptor subtypes expressed in a given tissue and their preferential coupling to either the Gq/11 or Gi/o signaling pathways. Furthermore, the engagement of beta-arrestin-mediated signaling adds another layer of complexity to the functional outcomes of beta-methylcholine administration. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and application of cholinergic agents in both research and medicine.
References
Synthesis and historical discovery of beta-Methylcholine Iodide
An In-depth Technical Guide to the Synthesis and Historical Discovery of Beta-Methylcholine Iodide
Abstract
This compound, a quaternary ammonium salt, is a key cholinergic compound and a direct precursor to the bronchoconstrictor agent methacholine (acetyl-β-methylcholine).[1][2][3] Its history is intertwined with the early exploration of acetylcholine analogs, a period marked by synthetic ambiguity and conflicting pharmacological data. The definitive isolation and synthesis of true β-methylcholine in the 1930s resolved these discrepancies and paved the way for its use in pharmacological research. This guide provides an in-depth exploration of the historical context of its discovery, details the seminal and modern synthetic methodologies, discusses the critical role of stereochemistry, and offers detailed experimental protocols for its preparation.
Historical Perspective: A Tale of Two Isomers
The early 20th-century investigation into choline derivatives was driven by the profound physiological effects of acetylcholine, first noted for its potent hypotensive action in 1906.[4] As researchers sought to create more stable analogs, attention turned to methylated versions of choline. However, the initial forays into synthesizing methylcholine were fraught with confusion, leading to contradictory reports about its properties.
A 1936 patent by Randolph T. Major and Joseph K. Cline of Merck & Co. provides a critical review of this period, asserting that the true β-methylcholine had not been successfully isolated prior to their work.[5] They highlighted the significant discrepancies in the findings of previous investigators:
-
Malengreau and Lebailly (1910) and Menge (1911) described preparations of what they termed β-methylcholine and α-methylcholine, respectively, but their products exhibited very similar properties.[5]
-
Berlin (1911) reported a β-methylcholine with characteristics different from those described by Malengreau and Lebailly.[5]
-
Karrer (1922) later described a synthesis of α-methylcholine with entirely different properties from Menge's preparation.[5]
Major and Cline concluded that these earlier efforts had likely produced, at best, mixtures of the α and β isomers, failing to isolate the pure β-methylcholine.[5] Their work established a definitive, reproducible synthesis, finally allowing for the accurate characterization of β-methylcholine and its derivatives, which were found to be particularly effective in treatments related to heart and circulation.[5]
Chemical Synthesis of this compound
The synthesis of β-methylcholine iodide involves the creation of a quaternary ammonium salt from a tertiary amine precursor. Both the historical and modern approaches hinge on this fundamental transformation, though the specific reagents and pathways differ.
The Historical Synthesis: A Reductive Approach
The seminal, unambiguous synthesis developed by Major and Cline involved the catalytic reduction of a ketone.[5] This multi-step process was crucial for definitively establishing the structure of β-methylcholine.
The core of their process can be outlined as follows:
-
Preparation of the Precursor: The synthesis begins with the formation of trimethylacetonylammonium chloride, (CH₃)₃N(Cl)CH₂COCH₃.
-
Catalytic Reduction: This ketone-containing quaternary ammonium salt is then subjected to catalytic reduction using hydrogen gas. This step reduces the ketone group to a secondary alcohol, yielding the desired β-methylcholine chloride.
-
Ion Exchange (Implied for Iodide): To obtain the iodide salt, a final ion exchange step would be necessary, replacing the chloride anion with iodide.
This reductive pathway was innovative for its time and provided the first pure sample of the target compound, resolving the historical ambiguity.
A Modern Synthetic Approach: Direct Quaternization
Current laboratory and industrial syntheses favor more direct and efficient routes. The most common and field-proven method for preparing β-methylcholine iodide is the direct quaternization of its tertiary amine precursor, 1-(dimethylamino)-2-propanol, using methyl iodide. This is a classic example of the Menshutkin reaction.
The causality of this reaction is straightforward:
-
The nitrogen atom in 1-(dimethylamino)-2-propanol possesses a lone pair of electrons, making it nucleophilic.
-
Methyl iodide is an excellent electrophile because the carbon-iodine bond is polarized, and iodide is an excellent leaving group.
-
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the methyl group of methyl iodide, displacing the iodide ion and forming a new carbon-nitrogen bond. The displaced iodide ion then serves as the counter-ion to the newly formed quaternary ammonium cation.
This method is highly efficient, typically proceeds in high yield, and the product often precipitates directly from the reaction mixture, simplifying purification.
The Importance of Stereochemistry
A critical aspect of β-methylcholine's chemistry is the presence of a chiral center at the β-carbon (the carbon atom bearing the hydroxyl group). This means that β-methylcholine exists as a pair of enantiomers: (R)-β-methylcholine and (S)-β-methylcholine.
Pharmacological studies have demonstrated that biological systems, particularly receptors and transporters, can differentiate between these enantiomers. For instance, the inhibition of the high-affinity choline transporter shows stereoselectivity for the enantiomers of β-methylcholine.[6] This stereoselectivity is fundamental in drug development, as often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.
Therefore, stereospecific synthesis—a reaction where the stereochemistry of the starting material dictates the stereochemistry of the product—is highly valuable.[7] Accessing the individual (R) and (S) enantiomers requires starting with enantiomerically pure 1-(dimethylamino)-2-propanol or employing asymmetric synthesis strategies.
Experimental Protocols
The following protocols are presented for educational and research purposes. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol: Synthesis of Racemic this compound via Direct Quaternization
This protocol describes a representative modern synthesis of racemic β-methylcholine iodide.
Materials:
-
1-(Dimethylamino)-2-propanol (racemic)
-
Methyl iodide (CH₃I)[8]
-
Diethyl ether (anhydrous)
-
Ethanol (absolute)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.3 g (0.1 mol) of 1-(dimethylamino)-2-propanol in 50 mL of absolute ethanol.
-
Addition of Methyl Iodide: While stirring the solution at room temperature, slowly add 15.6 g (0.11 mol, 1.1 equivalents) of methyl iodide. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Reaction: Attach a reflux condenser and gently heat the mixture to reflux (approx. 60-70°C) for 2-3 hours. The formation of a white precipitate may be observed during this time.
-
Crystallization: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for at least 1 hour to maximize crystallization of the product.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum at room temperature to a constant weight. The final product is this compound, a white to off-white crystalline powder.
Self-Validation and Causality:
-
Solvent Choice: Ethanol is a suitable polar protic solvent that dissolves the reactants but allows the less soluble quaternary ammonium salt product to precipitate upon cooling, aiding in its isolation.
-
Stoichiometry: A slight excess of methyl iodide is used to ensure the complete conversion of the tertiary amine.
-
Purification: Washing with diethyl ether is effective because the ionic product is insoluble in this nonpolar solvent, while the unreacted, non-ionic starting materials are more soluble.
Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IUPAC Name | 2-Hydroxypropyl(trimethyl)azanium iodide | |
| Synonyms | 2-Methylcholine iodide | [9] |
| CAS Number | 26112-50-5 | |
| Molecular Formula | C₆H₁₆INO | PubChem |
| Molar Mass | 245.10 g/mol | PubChem |
| Appearance | White to almost white crystalline powder | |
| Purity (Typical) | >99.0% |
Note: Data for the acetylated form, methacholine iodide, is also available.[10]
Conclusion
The journey from the initial, confusing reports of methylated cholines to the definitive synthesis and characterization of this compound represents a classic example of progress in medicinal chemistry. The resolution of isomeric ambiguity by Major and Cline provided the scientific community with a pure substance, enabling precise pharmacological evaluation. Today, the synthesis of this compound is a refined and efficient process, primarily achieved through direct quaternization. Its importance persists, not only as a biochemical reagent but also as the direct precursor to methacholine, a crucial diagnostic tool in respiratory medicine.[1][11] Understanding its synthesis and history provides valuable context for researchers in pharmacology and drug development.
References
-
Hintze, U., & Gercken, G. (1975). Synthesis and properties of phosphatidyl carnitine and phosphatidyl β‐methylcholine. Lipids, 10(1), 20-24. [Link]
-
Major, R. T., & Cline, J. K. (1932). Preparation and Properties of Alpha- and Beta- Methylcholine and Gamma-Homocholine. Journal of the American Chemical Society, 54(1), 242-249. [Link]
-
Wikipedia contributors. (n.d.). Acetylcholine. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Pharmaguideline. (n.d.). Biosynthesis and Catabolism of Acetylcholine. Retrieved January 7, 2026, from [Link]
-
Semantic Scholar. (n.d.). The Synthesis of Spin Labeled Acetylcholine Analogs. Retrieved January 7, 2026, from [Link]
- Major, R. T., & Cline, J. K. (1936). U.S. Patent No. 2,040,146. Washington, DC: U.S.
-
Wikipedia contributors. (n.d.). Methacholine. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Sterling, G. H., et al. (1987). Stereoselectivity of the inhibition of [3H]hemicholinium-3 binding to the sodium-dependent high-affinity choline transporter by the enantiomers of alpha- and beta-methylcholine. Journal of Neurochemistry, 48(5), 1438-1442. [Link]
-
Sogo, L. F. (n.d.). The Synthesis of an Organophosphorus Analog of Acetylcholine. Digital Commons @ IWU. Retrieved January 7, 2026, from [Link]
-
Repositori Obert UdL. (n.d.). Synthesis of Acetylcholine. Retrieved January 7, 2026, from [Link]
-
Starr, I., Elsom, K. A., & Reisinger, J. A. (1933). COMPARATIVE ACTION OF ACETYL-BETA-METHYL CHOLINE AND HISTAMINE ON THE RESPIRATORY TRACT IN NORMALS, PATIENTS WITH HAY FEVER, AND SUBJECTS WITH BRONCHIAL ASTHMA. Journal of Clinical Investigation, 12(1), 217-219. [Link]
-
The Good Scents Company. (n.d.). acetyl-beta-methyl choline chloride. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methacholine iodide. In PubChem. Retrieved January 7, 2026, from [Link]
-
Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Methyl iodide. Retrieved January 7, 2026, from [Link]
Sources
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. US2040146A - Beta-methylcholine derivatives and salts and processes for their preparation - Google Patents [patents.google.com]
- 6. Stereoselectivity of the inhibition of [3H]hemicholinium-3 binding to the sodium-dependent high-affinity choline transporter by the enantiomers of alpha- and beta-methylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. COMPARATIVE ACTION OF ACETYL-BETA-METHYL CHOLINE AND HISTAMINE ON THE RESPIRATORY TRACT IN NORMALS, PATIENTS WITH HAY FEVER, AND SUBJECTS WITH BRONCHIAL ASTHMA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholinergic Agonists: Beta-Methylcholine Iodide, Methacholine, and Acetylcholine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of the physicochemical and pharmacological properties of three closely related cholinergic agonists: Acetylcholine, beta-Methylcholine Iodide, and its acetylated form, Methacholine. While Acetylcholine is the endogenous neurotransmitter, the subtle structural modifications in beta-Methylcholine and Methacholine confer distinct characteristics in terms of receptor selectivity, metabolic stability, and clinical utility. This document is intended to serve as a technical resource for professionals in neuroscience, pharmacology, and drug development, offering insights into the nuanced differences that govern the activity of these compounds.
Introduction: The Cholinergic Landscape
The cholinergic system, mediated by the neurotransmitter Acetylcholine (ACh), plays a pivotal role in a vast array of physiological processes, including muscle contraction, memory, and autonomic regulation. The effects of ACh are mediated through two main classes of receptors: nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, which are further divided into several subtypes. The rapid hydrolysis of ACh by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ensures tight spatial and temporal control of cholinergic signaling.
Synthetic analogs of ACh, such as beta-Methylcholine and Methacholine, have been instrumental in dissecting the complexities of the cholinergic system and have found clinical applications. Understanding the structure-activity relationships of these compounds is crucial for the rational design of novel therapeutics targeting cholinergic pathways.
Chemical Identity and Physicochemical Properties
A critical point of clarification is the distinction between this compound and Methacholine Iodide. The former refers to the unacetylated choline derivative, while the latter is the acetylated form.
-
Acetylcholine Iodide: The prototypical cholinergic neurotransmitter in a salt form.
-
This compound (2-Hydroxypropyltrimethylammonium Iodide): A structural analog of choline with a methyl group on the beta-carbon of the propyl chain. Information on its pharmacological activity is limited, and it is primarily considered a precursor or a related chemical entity to Methacholine.
-
Methacholine Iodide (Acetyl-β-methylcholine Iodide): The acetylated form of beta-methylcholine. This compound is a well-characterized cholinergic agonist with distinct pharmacological properties compared to Acetylcholine.[1]
The introduction of a methyl group on the beta-carbon of the choline backbone in Methacholine has profound implications for its biological activity, as will be discussed in subsequent sections.
Table 1: Physicochemical Properties of Acetylcholine Iodide and Methacholine Iodide
| Property | Acetylcholine Iodide | Methacholine Iodide |
| IUPAC Name | 2-acetoxy-N,N,N-trimethylethanaminium iodide | 2-acetoxypropyl-N,N,N-trimethylaminium iodide |
| Molecular Formula | C₇H₁₆INO₂ | C₈H₁₈INO₂ |
| Molecular Weight | 273.11 g/mol | 287.14 g/mol [2] |
| CAS Number | 2260-50-6 | 625-19-4[2] |
| Appearance | White to off-white crystalline solid[3] | White crystalline powder |
| Solubility | Highly soluble in water and DMSO; insoluble in ethanol.[3] | Soluble in water |
Pharmacodynamics: Receptor Selectivity and Potency
The primary pharmacological distinction between Acetylcholine and Methacholine lies in their interaction with cholinergic receptors.
Acetylcholine is a non-selective agonist, activating both muscarinic and nicotinic receptors throughout the body.[4] This broad activity profile is essential for its role as a neurotransmitter but limits its therapeutic use due to widespread and often undesirable effects.
Methacholine , due to the presence of the beta-methyl group, exhibits a significantly higher selectivity for muscarinic receptors over nicotinic receptors.[1] This selectivity is a key feature that underpins its clinical application. While it is considered a non-selective muscarinic agonist, it demonstrates potent activity at M3 receptors, which are abundant in the smooth muscle of the airways.[5]
The potency of these agonists can be compared by their effective concentrations (EC50) in various functional assays. For instance, in studies of human forearm vasodilation, Methacholine was found to be approximately 10-fold more potent than Acetylcholine.[6]
Signaling Pathways
The activation of muscarinic and nicotinic receptors by these agonists triggers distinct intracellular signaling cascades.
Pharmacokinetics: Metabolic Stability
A crucial determinant of the duration of action for cholinergic agonists is their susceptibility to hydrolysis by cholinesterases.
Acetylcholine is rapidly hydrolyzed in the synaptic cleft and plasma by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8] This rapid inactivation ensures precise signaling but results in a very short biological half-life, making it unsuitable for systemic administration.
Methacholine is significantly more resistant to hydrolysis by cholinesterases compared to Acetylcholine.[1][9] The beta-methyl group sterically hinders the approach of the esteratic site of the enzymes. It is hydrolyzed by AChE, but at a much slower rate, and is almost completely resistant to hydrolysis by BChE.[10] This increased metabolic stability leads to a more prolonged duration of action.
Table 2: Susceptibility to Hydrolysis by Cholinesterases
| Compound | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |
| Acetylcholine | Rapidly hydrolyzed | Hydrolyzed |
| Methacholine | Slowly hydrolyzed | Resistant to hydrolysis |
Experimental Protocols
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound, Methacholine, and Acetylcholine for muscarinic receptors.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., M3).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compounds: Acetylcholine Iodide, this compound, Methacholine Iodide.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
96-well filter plates.
-
Vacuum manifold.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or buffer (for total binding) or a saturating concentration of a known antagonist like atropine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sources
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]
- 5. Methacholine (inhalation route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 6. Comparison of cholinergic vasodilator responses to acetylcholine and methacholine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. differencebetween.com [differencebetween.com]
- 8. gosset.ai [gosset.ai]
- 9. Methacholine Chloride - MeSH - NCBI [ncbi.nlm.nih.gov]
- 10. Selective activity of butyrylcholinesterase in serum by a chemiluminescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Stable Parasympathomimetic: An In-Depth Technical Guide to the Early Scientific Research of beta-Methylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for a Controllable Acetylcholine Analogue
In the early 20th century, the field of pharmacology was captivated by the profound physiological effects of acetylcholine. Its powerful but fleeting action, due to rapid hydrolysis by cholinesterases, presented a significant challenge for both therapeutic application and systematic study. This ephemeral nature spurred a quest for more stable analogues that could mimic acetylcholine's parasympathomimetic properties with greater persistence, offering a clearer window into the workings of the cholinergic system. It was within this context of scientific inquiry that beta-methylcholine and its salts, including beta-methylcholine iodide, emerged as compounds of significant interest. This guide provides a detailed exploration of the early scientific research into this compound, focusing on its synthesis, characterization, and the foundational pharmacological investigations that illuminated its potential.
Section 1: The Genesis of this compound - Synthesis and Rationale
The pioneering work on the synthesis of beta-methylcholine salts was notably advanced by Randolph T. Major and Joseph K. Cline. Their research, culminating in a 1936 patent, provided a clear methodology for the preparation of these compounds, distinguishing them from the less stable alpha-isomers.
Strategic Chemical Design
The introduction of a methyl group on the beta-carbon of the choline molecule was a deliberate and insightful modification. This structural alteration sterically hindered the esteratic site of acetylcholinesterase, rendering the molecule more resistant to rapid hydrolysis. This increased stability was the cornerstone of its utility, allowing for more sustained and reproducible experimental observations.
Early Synthesis Protocol
The synthesis of acetyl-beta-methylcholine, from which the iodide salt could be derived, was a multi-step process. While the patent primarily details the preparation of the chloride salt, the principles were adaptable for the synthesis of other halide salts.
Step-by-Step Synthesis Outline (based on Major and Cline, 1936):
-
Preparation of Trimethylacetonylammonium Chloride: The synthesis commences with the reaction of chloroacetone with trimethylamine to yield trimethylacetonylammonium chloride.
-
Catalytic Reduction: The ketone group of trimethylacetonylammonium chloride is then catalytically reduced using hydrogen gas in the presence of a platinum catalyst to form beta-methylcholine chloride.
-
Acetylation: The beta-methylcholine chloride is subsequently acetylated using acetic anhydride. This reaction is typically carried out by heating the mixture, followed by precipitation and purification of the acetylated product.
-
Formation of the Iodide Salt: While the patent focuses on the chloride, the iodide salt could be prepared through salt exchange reactions or by utilizing iodine-containing precursors in the initial synthesis steps.
This synthesis represented a significant advancement, providing researchers with a reliable source of a stable cholinergic agonist.
Section 2: Unveiling the Pharmacological Profile - Early Experimental Approaches
The characterization of this compound's pharmacological activity relied on the established bioassay techniques of the 1930s. These methods, while rudimentary by modern standards, were instrumental in elucidating the compound's effects on various physiological systems. The primary tools of the trade were the isolated organ bath and the kymograph.[1]
The Kymograph: Visualizing Physiological Responses
The kymograph, a revolving drum covered with smoked paper, was the workhorse for recording physiological responses.[1] A stylus, connected to the experimental preparation via a lever system, would etch a continuous tracing of muscle contractions or changes in pressure, providing a visual record of the drug's effect over time.
Experimental Workflow: Kymographic Recording
Caption: Workflow for early 20th-century kymographic analysis of drug effects.
Bioassay on Isolated Tissues: A Window into Organ-Specific Effects
The isolated rabbit intestine was a standard preparation for assessing the effects of parasympathomimetic substances on smooth muscle.
Experimental Protocol: Isolated Rabbit Intestine Bioassay
-
Tissue Preparation: A segment of the rabbit ileum was excised and suspended in a Magnus organ bath containing warmed and aerated Tyrode's solution. One end of the tissue was fixed, while the other was attached to a lever connected to a kymograph.
-
Baseline Recording: The spontaneous rhythmic contractions of the intestine were recorded to establish a baseline.
-
Drug Administration: A known concentration of this compound was added to the organ bath.
-
Observation and Recording: The resulting changes in the tone and amplitude of intestinal contractions were meticulously recorded on the kymograph. Early studies demonstrated that acetyl-beta-methylcholine enhanced the tone and peristaltic activity of the intestines.[2]
To study the cardiac effects, researchers utilized isolated perfused heart preparations, often from frogs or rabbits.
Experimental Protocol: Isolated Perfused Heart Bioassay
-
Heart Preparation: The heart was carefully excised and cannulated to allow for perfusion with a physiological saline solution (e.g., Ringer's solution).
-
Connection to Kymograph: The contractions of the heart were recorded on a kymograph via a lever attached to the apex.
-
Drug Perfusion: this compound was introduced into the perfusion fluid.
-
Analysis of Cardiac Parameters: The effects on heart rate (chronotropy) and force of contraction (inotropy) were recorded and analyzed. Similar to acetylcholine, beta-methylcholine was found to have a negative inotropic and chronotropic effect on the heart.
In Vivo Studies: Assessing Systemic Effects
To understand the broader physiological impact, experiments were also conducted on intact animals, most commonly dogs.
Experimental Protocol: In Vivo Blood Pressure Measurement in Dogs
-
Animal Preparation: Dogs were anesthetized, and a cannula was inserted into the carotid artery to measure blood pressure using a mercury manometer connected to a kymograph.
-
Drug Administration: this compound was administered intravenously.
-
Recording of Systemic Effects: Changes in blood pressure and heart rate were continuously recorded. These studies confirmed the vasodepressor effects of beta-methylcholine, mirroring the action of acetylcholine but with a more prolonged duration.[3]
Section 3: Key Findings and Mechanistic Insights from Early Research
The initial pharmacological investigations of this compound and its closely related salts yielded several critical insights that laid the groundwork for our modern understanding of cholinergic pharmacology.
Quantitative Comparison of Cholinergic Agonists
The stability of beta-methylcholine allowed for more precise quantitative comparisons with acetylcholine.
| Compound | Relative Potency (Muscarinic) | Duration of Action | Susceptibility to Cholinesterase |
| Acetylcholine | High | Very Short | High |
| Acetyl-beta-methylcholine | High | Prolonged | Low |
Elucidation of Muscarinic and Nicotinic Actions
Early research, building on the foundational work of Dale, helped to dissect the "muscarine-like" and "nicotine-like" actions of choline esters.[4] Acetyl-beta-methylcholine was found to possess predominantly muscarinic actions, with little to no nicotinic effects.[2] This selectivity was a significant discovery, offering a tool to specifically probe muscarinic receptor-mediated pathways.
Signaling Pathway: Muscarinic Receptor Activation
Sources
- 1. The first recordings of pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Blood pressure changes in response to electrical and chemical, acetyl-beta-methylcholine, stimulation of the cerebral cortex in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 26112-50-5 for beta-Methylcholine Iodide identification
An In-Depth Technical Guide to the Identification of beta-Methylcholine Iodide (CAS No. 26112-50-5)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the definitive identification and characterization of this compound (CAS No. 26112-50-5), also known as (2-Hydroxypropyl)trimethylammonium Iodide. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes foundational chemical principles with advanced analytical methodologies. We delve into the structural nuances of this compound, distinguishing it from its pharmacologically significant analogue, Acetylcholine. The guide details a multi-faceted analytical workflow, incorporating spectroscopic and chromatographic techniques to ensure unambiguous identification and purity assessment. Each protocol is presented with an emphasis on the underlying scientific rationale, establishing a self-validating system for robust and reproducible results.
Introduction: Chemical Identity and Pharmacological Context
This compound, a quaternary ammonium salt, is a key biochemical reagent and building block in life science research.[1][2] Its structure is closely related to endogenous neurotransmitters and synthetic cholinergic agents. Understanding its precise structure is paramount, as subtle modifications dramatically alter biological activity.
The core structure consists of a choline backbone with a methyl group on the beta-carbon of the propyl chain. This methylation distinguishes it from choline and provides a chiral center. It is crucial to differentiate this compound from its acetylated form, Methacholine, a potent muscarinic receptor agonist used in the diagnosis of bronchial hyperreactivity.[3][4] Beta-Methylcholine itself can be a synthetic precursor or a hydrolysis-related impurity in Methacholine drug products, making its accurate identification critical for quality control.[5][6]
Figure 1: Structural relationships between Choline, this compound, Acetylcholine, and Methacholine.
Physicochemical Properties
A foundational step in identification is the confirmation of basic physical and chemical properties. These constants serve as a preliminary check for sample identity and purity.
| Property | Value | Source |
| CAS Number | 26112-50-5 | [7] |
| Molecular Formula | C6H16INO | [1][7] |
| Molecular Weight | 245.10 g/mol | [1][7][8] |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 160 °C | [8] |
| Purity | Typically >99.0% | [8] |
| Synonyms | (2-Hydroxypropyl)trimethylammonium Iodide | [9] |
Analytical Identification Workflow
A multi-technique approach is essential for the unambiguous identification of this compound. The workflow proposed herein integrates structural elucidation via spectroscopy with purity and quantification assessment by chromatography. This ensures not only the identity of the molecule but also its integrity within a given sample matrix.
Figure 2: A comprehensive analytical workflow for the identification and characterization of this compound.
Spectroscopic Characterization
Spectroscopy provides direct evidence of the molecular structure by probing the interaction of the molecule with electromagnetic radiation.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and powerful tool for confirming the presence of key structural motifs.
Expected Data:
-
O-H Stretch: A broad, strong absorption band around 3200-3600 cm⁻¹ is expected, characteristic of the hydroxyl (-OH) group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ indicate C-H bonds on sp³ hybridized carbons (from the propyl and methyl groups).
-
C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ region corresponds to the C-O single bond of the secondary alcohol.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr (Potassium Bromide) pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.
-
Background Scan: Perform a background scan of the empty sample compartment (or KBr pellet) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or expected frequencies for the proposed functional groups.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for de novo structure elucidation. It maps the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C) in a strong magnetic field.
Expected ¹H NMR Data:
-
-N⁺(CH₃)₃: A sharp, intense singlet integrating to 9 protons, typically found around 3.0-3.4 ppm. This is the characteristic signal for the trimethylammonium headgroup.
-
-CH(OH)-: A multiplet integrating to 1 proton, shifted downfield due to the adjacent hydroxyl group.
-
-CH₂-N⁺-: A multiplet integrating to 2 protons, adjacent to the positively charged nitrogen.
-
-CH₃ (on propyl chain): A doublet integrating to 3 protons, coupled to the adjacent methine proton.
-
-OH: A broad singlet (exchangeable with D₂O) whose chemical shift is concentration and solvent dependent.
Expected ¹³C NMR Data: The spectrum will show distinct signals for each of the six unique carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Structural Assignment: Integrate the ¹H signals and assign both ¹H and ¹³C peaks to the corresponding atoms in the molecular structure based on chemical shift, multiplicity, and integration.[11][12]
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are ideal, as they allow the intact cation to be observed.
Expected Data:
-
Parent Cation: A prominent peak corresponding to the beta-Methylcholine cation [C₆H₁₆NO]⁺.
-
Calculated Monoisotopic Mass: 118.1232 u
-
-
Molecular Ion: The iodide salt is not typically observed as a single molecular ion. Instead, the spectrum is dominated by the positive cation. The iodide anion (I⁻, m/z 126.9) could be observed in negative ion mode.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-300).
-
Analysis: Identify the m/z value of the most abundant ion and confirm that it matches the calculated exact mass of the beta-Methylcholine cation.[10][13]
Chromatographic Separation and Purity Analysis
Chromatography separates components of a mixture for identification and quantification. For an ionic, non-volatile compound like this compound, Ion Chromatography or HPLC are the methods of choice.
Principle: Ion Chromatography (IC) with suppressed conductivity detection is a highly effective method for analyzing choline and its analogues.[5][6] The method separates cations based on their interaction with an ion-exchange stationary phase. The use of a Reagent-Free™ Ion Chromatography (RFIC™) system, which electrolytically generates the eluent, ensures high precision and reproducibility.[5][6]
Key Experimental Parameters for IC: An adaptation of methods used for the closely related methacholine provides a strong starting point for analysis.[5][6]
| Parameter | Specification | Rationale |
| Column | IonPac CS17 or similar cation-exchange column | Designed for the separation of hydrophilic amines and choline analogues.[6] |
| Eluent | Methanesulfonic acid (MSA) gradient | MSA is an effective eluent for cation exchange, and a gradient allows for the separation of potential impurities with different charges or affinities.[6] |
| Flow Rate | ~0.3-1.0 mL/min | Optimized for best separation efficiency and peak shape. |
| Detection | Suppressed Conductivity | Provides sensitive and universal detection for ionic species after the eluent background is chemically removed.[5] |
| Temperature | 30-40 °C | Ensures reproducible retention times. |
Experimental Protocol:
-
Standard & Sample Preparation: Prepare a stock solution of this compound in deionized water. Create a calibration curve by preparing a series of dilutions. Dissolve the unknown sample in deionized water to a concentration within the calibration range.
-
System Equilibration: Equilibrate the IC system with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject a standard solution multiple times (e.g., n=5) and verify that the system meets pre-defined criteria for retention time reproducibility (RSD < 1%) and peak area reproducibility (RSD < 2%).
-
Analysis: Inject the standards to generate a calibration curve, followed by the sample(s).
-
Data Processing: Identify the peak corresponding to beta-Methylcholine based on retention time. Calculate the purity of the sample by area percent and quantify its concentration using the calibration curve. Potential related impurities to look for include free choline or synthetic precursors.[5][6]
Safety and Handling
As a biochemical reagent, proper handling is essential. While this compound itself is not as extensively characterized for toxicity as some of its analogues, prudent laboratory practices should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[14]
-
Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or creating aerosols.[14] Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Some related compounds are light-sensitive, so storage in an opaque container is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The definitive identification of this compound (CAS No. 26112-50-5) requires a systematic and multi-faceted analytical approach. This guide outlines a robust workflow that combines spectroscopic techniques (FTIR, NMR, MS) for absolute structural confirmation with chromatographic methods (IC/HPLC) for purity assessment and quantification. By understanding the scientific principles behind each technique and adhering to detailed, self-validating protocols, researchers and drug development professionals can ensure the identity and quality of this important chemical compound, thereby guaranteeing the integrity of their scientific investigations and development processes.
References
-
CP Lab Safety. B-Methylcholine Iodide, min 99%, 25 grams. CP Lab Safety. Available from: [Link]
-
Laboratorium Discounter. This compound >99.0%(T) 25g. Laboratorium Discounter. Available from: [Link]
-
AblyBio. β-Methylcholine Iodide. AblyBio. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR. Available from: [Link]
-
PharmaCompass. Methacholine Drug Information. PharmaCompass. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3083639, Methacholine iodide. PubChem. Available from: [Link]
-
Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods: METHYL IODIDE 1014. CDC/NIOSH. Available from: [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available from: [Link]
-
LCGC International. Determination of Methacholine Chloride and Potential Impurities Using a Reagent-free Ion Chromatography System. LCGC International. Available from: [Link]
-
ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]
-
Organic Syntheses. Methyl Iodide. Organic Syntheses. Available from: [Link]
-
Wikipedia. Methacholine. Wikipedia. Available from: [Link]
-
MDPI. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Molecules. Available from: [Link]
-
Trade Science Inc. Quantitative determination of a trace level of carcinogenic agent methyl iodide in naratriptan hydrochloride by GC. Analytical Chemistry: An Indian Journal. Available from: [Link]
-
ChemComplete. Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available from: [Link]
-
ResearchGate. Chromatogram: separation of both analytes, methyl iodide and ethyl.... ResearchGate. Available from: [Link]
-
Elsevier. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Chad's Prep. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available from: [Link]
-
ResearchGate. Synthesis of 11 C methionine. (A) Methyl iodide synthesis (dry method). (B) Methylation of L-homocysteine thiolactone hydrochloride. ResearchGate. Available from: [Link]
Sources
- 1. ablybio.cn [ablybio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methacholine - Wikipedia [en.wikipedia.org]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound >99.0%(T) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 9. 60154-19-0(this compound) | Kuujia.com [kuujia.com]
- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Weight Determination of beta-Methylcholine Iodide
Introduction: The Criticality of Accurate Molecular Weight Determination in Drug Development
In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and quality. beta-Methylcholine Iodide, a quaternary ammonium salt, is a compound of interest in various pharmacological studies. Its biological activity is intrinsically linked to its chemical structure and purity. Therefore, the accurate determination of its molecular weight is not merely a routine analytical task but a critical step in its development pathway. An incorrect molecular weight assignment can lead to erroneous dosage calculations, flawed interpretations of biological data, and significant setbacks in the drug development pipeline.
This technical guide provides a comprehensive overview of the methodologies for the precise molecular weight determination of this compound. We will delve into the theoretical underpinnings and practical applications of modern and classical analytical techniques, offering field-proven insights and detailed experimental protocols. This document is designed to be a self-validating resource for researchers, scientists, and drug development professionals, ensuring scientific integrity and logical consistency in every described procedure.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount in selecting the appropriate analytical strategy.
| Property | Value | Source |
| Molecular Formula | C6H16INO | [1] |
| Theoretical Molecular Weight | 245.10 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Nature | Quaternary Ammonium Salt |
The ionic and non-volatile nature of this quaternary ammonium salt dictates the suitability of certain analytical techniques over others. For instance, traditional gas chromatography-mass spectrometry (GC-MS) would be inappropriate without derivatization, making techniques like electrospray ionization mass spectrometry (ESI-MS) more suitable.
I. High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Confirmation
High-resolution mass spectrometry is the definitive method for confirming the molecular formula and, by extension, the molecular weight of a pure substance. Unlike nominal mass spectrometers, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the unambiguous determination of elemental composition.[2]
Causality Behind Experimental Choices
For a pre-charged quaternary ammonium compound like this compound, electrospray ionization (ESI) in positive ion mode is the ionization technique of choice. ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, preserving the intact molecular ion for analysis.[3] The high polarity of the molecule makes it readily amenable to ESI. The iodide salt will dissociate in solution, and the beta-methylcholine cation will be directly observed.
Experimental Protocol: HRMS Analysis of this compound
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation and improves ionization efficiency.
- Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for infusion or injection.
2. Instrumentation and Parameters (Example using an Orbitrap Mass Spectrometer):
- Ion Source: Heated Electrospray Ionization (HESI)
- Ionization Mode: Positive
- Capillary Voltage: 3.5 kV
- Sheath Gas Flow Rate: 35 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Capillary Temperature: 320 °C
- Mass Analyzer: Orbitrap
- Resolution: > 60,000 at m/z 200
- Scan Range: m/z 50-500
3. Data Acquisition and Analysis:
- Acquire the mass spectrum of the beta-methylcholine cation.
- The expected monoisotopic mass of the cation (C6H16NO+) is 118.1226 Da.
- Compare the experimentally measured accurate mass to the theoretical mass. A mass accuracy of < 5 ppm is typically required for confident molecular formula assignment.[4]
- Utilize formula prediction software to confirm that C6H16NO is the only plausible elemental composition within the measured mass accuracy.[5]
Self-Validating System
The internal consistency of the data provides self-validation. The high mass accuracy and the unique isotopic pattern of the molecule serve as cross-verifying data points.
Visualization: HRMS Workflow
Caption: General workflow for potentiometric titration.
III. Quantitative NMR (qNMR): A Powerful Tool for Purity and Molecular Weight Verification
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds. [6]By using a certified internal standard, qNMR can also be employed to verify the molecular weight of a substance with high accuracy. The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. [7]
Causality Behind Experimental Choices
For this compound, ¹H qNMR is the most practical approach due to the high natural abundance and sensitivity of the proton nucleus. A suitable internal standard must be chosen that has a known purity, is stable, does not react with the sample, and has signals that do not overlap with the analyte's signals. [8]Certified reference materials of compounds like maleic acid or dimethyl sulfone are often used.
Experimental Protocol: ¹H qNMR for Purity and Molecular Weight Verification
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into an NMR tube.
- Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
- Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O) and ensure complete dissolution.
2. NMR Data Acquisition:
- Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Ensure quantitative acquisition parameters are used, including a long relaxation delay (at least 5 times the longest T₁ of both the analyte and standard) and a 90° pulse angle. [9] 3. Data Processing and Analysis:
- Process the spectrum with careful phasing and baseline correction.
- Integrate a well-resolved, non-overlapping signal for both this compound (e.g., the N-methyl singlet) and the internal standard.
- Calculate the purity of the this compound sample. [10] 4. Molecular Weight Verification:
If the purity is assumed to be 100%, the molecular weight can be calculated using the following formula:
Where:
-
MW = Molecular Weight
-
m = mass
-
I = Integral value
-
N = Number of protons for the integrated signal
-
analyte = this compound
-
std = Internal Standard
A calculated molecular weight that is in close agreement with the theoretical value provides strong evidence for the compound's identity and purity.
Visualization: qNMR Logical Relationship
Caption: Logical flow for qNMR-based purity and MW verification.
IV. Orthogonal Confirmatory Techniques
To ensure the highest level of scientific rigor, employing orthogonal analytical techniques is highly recommended. These methods provide independent confirmation of the molecular weight and elemental composition.
A. Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages can be compared to the theoretical values calculated from the molecular formula (C6H16INO).
| Element | Theoretical % |
| Carbon | 29.39% |
| Hydrogen | 6.58% |
| Nitrogen | 5.71% |
| Iodine | 51.78% |
| Oxygen | 6.53% |
A close correlation between the experimental and theoretical values provides strong evidence for the assigned molecular formula. [11]
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can provide information about its thermal stability and decomposition pattern. [12]While not a direct measure of molecular weight, it can reveal the presence of solvates or volatile impurities that would affect the accuracy of other methods. The decomposition of similar choline salts has been studied, providing a basis for interpreting the thermogram of this compound. [13][14]
Conclusion: A Multi-faceted Approach to a Fundamental Parameter
The determination of the molecular weight of this compound is a fundamental requirement for its progression in any research or development setting. This guide has outlined a multi-faceted approach, combining the unparalleled accuracy of high-resolution mass spectrometry with the robustness of classical potentiometric titrations and the quantitative power of NMR. Each method provides a unique and valuable piece of the analytical puzzle. By employing these self-validating and orthogonal techniques, researchers can confidently establish the molecular weight of this compound, thereby ensuring the integrity and reliability of their subsequent scientific endeavors.
References
- Benchchem. (2025).
-
Wang, C. N. (1989). Potentiometric titration of long chain quaternary ammonium compounds using sodium tetraphenyl borate. SciSpace. [Link]
- Potentiometric titration of organic cations with sodium tetraphenylbor
-
Pharmacy Study Material. (2016). Argentometry iodometry and iodimetry. [Link]
- Purity by Absolute qNMR Instructions. (n.d.).
-
ResearchGate. (n.d.). Determination of quaternary ammonium using back titration analysis of sodium tetraphenyl boron. [Link]
-
Chemistry Stack Exchange. (2018). What are some example of the use of argentometric titration?. [Link]
-
Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
-
Pauli, G. F., et al. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH. [Link]
-
Scribd. (n.d.). Determination of Iodides by Argentometric Precipitation Volumetry. [Link]
-
YouTube. (2019). Formula determination by high resolution mass spectrometry. [Link]
-
Scribd. (n.d.). Titration Method for Iodate and Iodide in Salt. [Link]
-
Answers. (2011). Why do not you use iodide salts in argentometric titration?. [Link]
-
Koch, B. P., & Dittmar, T. (n.d.). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. ACS Publications. [Link]
- Quantit
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
-
ResearchGate. (n.d.). Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry Status and needs. [Link]
-
Environmental Molecular Sciences Laboratory. (n.d.). 4 - High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. [Link]
-
ResearchGate. (n.d.). Thermal decomposition of bethanechol chloride into bethamethylcholine.... [Link]
-
SGS. (n.d.). CHNX analysis. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Choline (HMDB0000097). [Link]
-
PubMed. (n.d.). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. [Link]
-
PubChem. (n.d.). Methacholine iodide. [Link]
-
ResearchGate. (n.d.). Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. [Link]
-
ResearchGate. (n.d.). Electrospray ionization MS of.... [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Bethanechol Chloride into Bethamethylcholine.... [Link]
-
gsrs. (n.d.). METHACHOLINE IODIDE. [Link]
-
PubMed. (n.d.). High-throughput quantification of phosphatidylcholine and sphingomyelin by electrospray ionization tandem mass spectrometry coupled with isotope correction algorithm. [Link]
-
NIH. (n.d.). Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer. [Link]
-
MDPI. (n.d.). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. [Link]
-
Eksergi. (2023). Thermogravimetric Analysis and Thermal Decomposition of Bio-Oil Production from Sugarcane Leaves Using Fast Pyrolysis Process. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Chemical Stability of beta-Methylcholine Iodide
Foreword
In the landscape of pharmaceutical research and development, a profound understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful drug discovery and formulation are built. Beta-Methylcholine Iodide, a quaternary ammonium salt also known as (2-Hydroxypropyl)trimethylammonium Iodide, is a compound of interest, often encountered as a key starting material or a degradation product of related active pharmaceutical ingredients like methacholine.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a comprehensive framework for evaluating the solubility and chemical stability of this compound. Herein, we merge established analytical principles with field-proven insights to empower you to generate robust, reliable data and navigate the intricacies of handling this hygroscopic molecule.
Physicochemical Characterization
A precise understanding of the core identity and properties of this compound is the mandatory first step before any experimental work commences.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2-Hydroxypropyl)trimethylammonium Iodide | |
| Synonyms | β-Methylcholine Iodide, 2-Methylcholine Iodide | [2] |
| CAS Number | 26112-50-5 | |
| Molecular Formula | C₆H₁₆INO | |
| Molecular Weight | 245.10 g/mol | |
| Physical State | White to off-white solid (powder/crystal) | |
| Known Properties | Hygroscopic |
Note: While a related compound, Methacholine Chloride, is reported to be soluble in water and DMSO at concentrations up to 100 mg/mL, specific quantitative solubility data for this compound is not widely available in public literature.[3]
Solubility Profile: A Predictive and Practical Approach
Solubility dictates bioavailability, informs formulation strategies, and is a critical parameter for in-vitro assay design. While specific data for this compound is sparse, its structure as a quaternary ammonium salt provides a strong indication of high solubility in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO. The permanent positive charge on the nitrogen atom ensures strong electrostatic interactions with polar solvent molecules.[4]
Experimental Determination of Equilibrium Solubility
To generate reliable solubility data, the "shake-flask" method at a controlled temperature is the gold standard, providing a measure of thermodynamic equilibrium solubility.[5]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25°C and 37°C).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., Ion Chromatography, see Section 4.0)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. Expertise Note: "Excess" is key. A visual confirmation of undissolved solid must be present at the end of the experiment to ensure saturation has been reached.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 37°C) and an agitation speed that ensures the particles remain suspended without forming a vortex.[5] Equilibrate for a minimum of 24-48 hours. Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Solubility values should plateau when equilibrium is achieved.
-
Sample Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow larger particles to settle.
-
Clarification: Carefully draw the supernatant and pass it through a syringe filter to remove all undissolved solids. Causality Note: This step is critical to prevent artificially high results. The filter material should be validated for low compound binding.
-
Dilution & Analysis: Immediately perform a precise dilution of the clear filtrate into the mobile phase of the analytical system and quantify the concentration of dissolved this compound using a validated analytical method.
Table 2: Example Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Deionized Water | 25 | [Experimental Data] | [Calculated Data] |
| Deionized Water | 37 | [Experimental Data] | [Calculated Data] |
| PBS (pH 7.4) | 37 | [Experimental Data] | [Calculated Data] |
| Ethanol | 25 | [Experimental Data] | [Calculated Data] |
| DMSO | 25 | [Experimental Data] | [Calculated Data] |
Visualization: Solubility Determination Workflow
Caption: Figure 1: Workflow for Equilibrium Solubility Determination.
Chemical Stability: Degradation Pathways and Stress Testing
Understanding a compound's intrinsic stability is crucial for defining storage conditions, retest periods, and predicting potential impurities. As a quaternary ammonium salt, this compound is generally expected to be stable under standard ambient conditions. However, it is susceptible to degradation under stress conditions such as elevated temperature, extreme pH, and high-energy light.
Postulated Degradation Pathways
Based on the chemistry of related quaternary ammonium iodides, two primary degradation pathways can be postulated:
-
Thermal S
N2 Demethylation: At elevated temperatures, the iodide anion can act as a nucleophile, attacking one of the N-methyl groups in an SN2 reaction. This would result in the formation of 2-(dimethylamino)-1-propanol and methyl iodide.[6] This is often the primary thermal degradation route for such salts. -
Hofmann Elimination: Under strongly basic conditions and heat, a Hofmann elimination reaction could theoretically occur, though it is less likely for this specific structure compared to compounds with more acidic beta-protons.
Visualization: Potential Degradation Pathways
Caption: Figure 2: Postulated Degradation Pathways.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
ICH-compliant photostability chamber
-
Temperature-controlled oven
-
Validated stability-indicating analytical method
Methodology: A stock solution of this compound is subjected to the following parallel conditions, with a control sample protected from the stressor (e.g., wrapped in foil for photostability, kept at room temp for thermal stress).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl (final conc. 0.1 M HCl). Heat at 60°C for a specified period (e.g., 24, 48 hours). Neutralize with NaOH before analysis.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at room temperature for a specified period. Neutralize with HCl before analysis.[7] Expertise Note: Base hydrolysis is often faster than acid hydrolysis for choline esters; therefore, milder conditions may be required.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature, protected from light, for 24 hours.[7]
-
Thermal Degradation: Store the solid compound and a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for 48 hours.[7]
-
Photostability: Expose the solid compound and a solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]
Analysis: All stressed samples and their corresponding controls are analyzed using a validated stability-indicating method. The results are evaluated for the percentage of degradation and the formation of new peaks in the chromatogram.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be able to accurately quantify the parent compound and separate it from all potential degradation products and impurities.
Recommended Technique: Ion Chromatography (IC)
Given the ionic, non-chromophoric nature of beta-Methylcholine and other choline analogs, Ion Chromatography with suppressed conductivity detection is a highly specific and sensitive technique. An established method for the analysis of methacholine and its primary degradant, β-methylcholine, demonstrates the suitability of this approach.[1]
Objective: To develop and validate an IC method for the quantification of this compound and its degradation products.
Instrumentation & Columns:
-
Reagent-Free Ion Chromatography (RFIC) system
-
Electrolytic Suppressor
-
Conductivity Detector
-
Cation-exchange analytical column (e.g., Dionex IonPac CS12A or similar)
Chromatographic Conditions (Starting Point):
-
Eluent: Methanesulfonic acid (MSA) gradient, generated electrolytically.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Suppressed conductivity
-
Injection Volume: 10 µL
Method Development & Validation:
-
Specificity: Inject solutions of this compound and all available potential degradation products (e.g., from forced degradation studies) to ensure baseline separation.
-
Linearity: Construct a calibration curve over a relevant concentration range (e.g., 1 to 100 µg/mL) and demonstrate a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy & Precision: Perform recovery studies by spiking a placebo matrix at multiple concentration levels. Assess intra- and inter-day precision (RSD ≤ 2%).
-
Limits of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., flow rate, column temperature, eluent concentration) to ensure the method remains reliable.
Handling and Storage Recommendations
The hygroscopic nature of this compound necessitates careful handling and storage to ensure its integrity.
-
Handling: When weighing, use a glove box with controlled humidity if possible. If not, work quickly and in a low-humidity environment. Always allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Solution Stability: Aqueous solutions should be prepared fresh. If storage is necessary, they should be kept refrigerated (2-8°C) and the stability evaluated over the intended period of use.
Conclusion
This compound is a hygroscopic quaternary ammonium salt whose comprehensive public data on solubility and stability is limited. This guide provides the foundational principles and, more importantly, the detailed experimental frameworks required for researchers to generate this critical data in their own laboratories. By employing robust methodologies such as the shake-flask method for solubility and systematic forced degradation studies analyzed by a validated, stability-indicating technique like Ion Chromatography, scientists can build the comprehensive understanding necessary for successful research and development. Adherence to proper handling and storage protocols is paramount to preserving the integrity of this compound and ensuring the reliability of experimental outcomes.
References
-
Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. [Online]. Available: [Link]
-
Taylor Technologies. (2014). Testing for Quaternary Ammonium Compounds Using Taylor's K-1582. [Online]. YouTube. Available: [Link]
-
Evaluation of quaternary ammonium compounds residues in food plants surfaces. (n.d.). [Online]. Available: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Online]. Available: [Link]
-
PubMed. (n.d.). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. [Online]. Available: [Link]
-
PubMed. (n.d.). Elimination of oxidative degradation during the per-O-methylation of carbohydrates. [Online]. Available: [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. [Online]. Available: [Link]
-
Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. [Online]. Available: [Link]
-
World Health Organization. (n.d.). Annex 4. [Online]. Available: [Link]
-
Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. [Online]. Available: [Link]
-
GSRS. (n.d.). METHACHOLINE IODIDE. [Online]. Available: [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Methyl Iodide (Agricultural Products). [Online]. Available: [Link]
-
FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Online]. Available: [Link]
-
ChemRxiv. (n.d.). A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications. [Online]. Available: [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Online]. Available: [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Online]. Available: [Link]
-
Journal of Materials Chemistry C. (n.d.). Thermal degradation in methylammonium–formamidinium–guanidinium lead iodide perovskites. [Online]. Available: [Link]
-
ResearchGate. (n.d.). (PDF) Interaction of Iodine with 2-Hydroxypropyl-α-cyclodextrin and Its Bactericidal Activity. [Online]. Available: [Link]
-
PubMed. (2022). Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. [Online]. Available: [Link]
-
NIOSH. (1982). methyl iodide 1014. [Online]. Available: [Link]
-
RSC Publishing. (2024). Light-induced degradation of methylammonium tin iodide absorber layers. [Online]. Available: [Link]
-
PubMed. (2019). Kinetics of β-carotene degradation under different storage conditions in transgenic Golden Rice® lines. [Online]. Available: [Link]
-
MDPI. (n.d.). Kinetic Study of Encapsulated β-Carotene Degradation in Dried Systems: A Review. [Online]. Available: [Link]
Sources
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. carewellpharma.in [carewellpharma.in]
- 5. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. downloads.ossila.com [downloads.ossila.com]
Methodological & Application
Application Notes & Protocols for beta-Methylcholine Iodide in Pharmacological Research
Introduction: Understanding beta-Methylcholine
beta-Methylcholine, a synthetic choline ester, serves as a cornerstone tool for researchers investigating the parasympathetic nervous system and its downstream effects.[1][2] Chemically known as acetyl-β-methylcholine, it functions as a potent, non-selective agonist for muscarinic acetylcholine receptors (mAChRs), with minimal activity at nicotinic receptors.[1][3] Its structure, featuring a methyl group on the beta-carbon, confers a significant advantage over native acetylcholine: a reduced rate of hydrolysis by acetylcholinesterase, resulting in a more prolonged and stable action in experimental settings.[2][4]
A key physicochemical property of beta-Methylcholine is its charged quaternary ammonium group, which renders it insoluble in lipid membranes.[1] This characteristic is experimentally crucial as it prevents the molecule from crossing the blood-brain barrier, thereby confining its primary effects to the peripheral nervous system when administered systemically in vivo. While commercially available as various salts (Iodide, Chloride, Bromide), the active moiety is the methacholine cation itself. The protocols described herein are broadly applicable, though researchers must account for differences in molecular weight when preparing solutions of a specific molarity.
Core Mechanism of Action: Muscarinic Receptor Activation
The experimental utility of beta-Methylcholine is rooted in its ability to mimic the action of acetylcholine at muscarinic receptors. Its effects are most prominently studied through the M2 and M3 receptor subtypes, which mediate a wide array of physiological responses, including smooth muscle contraction, glandular secretion, and cardiac inhibition.[5][6][7]
M3 Receptor Signaling Pathway
Activation of the M3 muscarinic receptor is central to many of beta-Methylcholine's observable effects, particularly smooth muscle contraction. This pathway is mediated by a Gq-type G protein.[8][9]
-
Agonist Binding: beta-Methylcholine binds to the M3 receptor.
-
Gq Protein Activation: The receptor activates the associated Gq protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C-β (PLC-β).[8][10]
-
Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[8][11]
-
Cellular Response: The sharp increase in intracellular Ca²⁺ concentration activates calcium-dependent signaling cascades that, in smooth muscle cells, lead to the phosphorylation of myosin light chains and subsequent muscle contraction.[12]
Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize an animal (e.g., guinea pig) according to approved institutional protocols.
-
Carefully dissect the desired tissue (e.g., trachea) and place it in chilled, oxygenated physiological salt solution (e.g., Krebs-Henseleit).
-
Clean the tissue of adhering connective tissue and fat. For trachea, cut into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the tissue rings on hooks in an organ bath chamber (10-20 mL volume) filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
Apply a basal tension (e.g., 1 gram for guinea pig trachea) and allow the tissue to equilibrate for 60-90 minutes, washing with fresh Krebs solution every 15-20 minutes.
-
-
Concentration-Response Curve Generation:
-
Prepare serial dilutions of beta-Methylcholine Iodide stock solution.
-
Once a stable baseline is achieved, add the lowest concentration of beta-Methylcholine to the bath.
-
Wait for the contractile response to plateau (typically 3-5 minutes).
-
Without washing, add the next highest concentration (usually in half-log increments). The response is cumulative.
-
Continue this process until the maximal contraction is achieved and subsequent additions produce no further increase in tension.
-
-
Data Analysis:
-
Normalize the data by expressing each contraction as a percentage of the maximal response observed.
-
Plot the agonist concentration (on a log scale) against the percentage response.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ.
-
| Parameter | Typical Concentration Range (Molar) | Purpose |
| beta-Methylcholine | 10⁻⁹ M to 10⁻³ M | Generate full concentration-response curve |
| Atropine (Control) | 10⁻⁷ M to 10⁻⁶ M | Pre-incubate to confirm response is muscarinic |
Protocol 2: In Vitro Cell Contraction Assay using Collagen Gels
This modern, cell-based assay measures the contractility of cultured airway smooth muscle cells, providing a high-throughput alternative to tissue-based experiments. [13][14][15][16] Causality: This assay isolates the contractile machinery of the smooth muscle cells themselves, removing variables like nerve endings or epithelial layers present in whole tissue. It is ideal for screening compounds that may directly affect cellular contractility or for studying the signaling pathways within a pure cell population. [12] Step-by-Step Methodology:
-
Cell Culture:
-
Culture human or animal-derived primary bronchial smooth muscle cells (BSMCs) in appropriate growth media until they reach 80-90% confluency.
-
-
Collagen Gel Preparation:
-
Prepare a cell-collagen mixture on ice. A typical recipe involves mixing chilled Type I collagen, culture medium, and a neutralizing buffer.
-
Trypsinize and resuspend the BSMCs to a final concentration of approximately 2-4 x 10⁵ cells/mL in the collagen solution.
-
Quickly dispense 0.5 mL of this mixture into each well of a 24-well plate and incubate at 37°C for 1 hour to allow the gel to polymerize.
-
-
Gel Detachment and Stimulation:
-
After polymerization, gently detach the edges of the gel from the well using a sterile pipette tip. This allows the gel to float freely.
-
Add 1 mL of culture medium (often serum-free for the assay) to each well.
-
Add this compound at various concentrations to the medium. Include a vehicle-only control.
-
-
Imaging and Analysis:
-
Place the plate on a flatbed scanner or use a digital camera to capture images of the gels at specified time points (e.g., 0, 15, 30, 60, 120 minutes). [13] * Use image analysis software (like ImageJ) to measure the surface area of each gel.
-
Calculate the degree of contraction as the percentage decrease in gel area compared to the initial (time 0) area.
-
| Parameter | Typical Concentration Range (Molar) | Purpose |
| beta-Methylcholine | 10⁻⁸ M to 10⁻⁴ M | Induce dose-dependent gel contraction |
| Cell Density | 1-2 x 10⁵ cells/gel | Optimal for generating measurable contraction |
| Collagen Conc. | 1.0 - 1.5 mg/mL | Provides appropriate matrix stiffness |
Protocol 3: In Vivo Assessment of Airway Hyperresponsiveness (AHR)
This protocol is a gold standard for preclinical asthma research, measuring bronchoconstriction in live, unrestrained animals in response to aerosolized beta-Methylcholine. [5][17] Causality: This in vivo model integrates the complex interplay of smooth muscle, nerves, and inflammatory cells to provide a clinically relevant measure of airway reactivity. The degree of bronchoconstriction at a given dose of beta-Methylcholine is a key indicator of airway hyperresponsiveness, a hallmark of asthma. [18] Step-by-Step Methodology:
-
Animal Acclimatization:
-
Place conscious, unrestrained mice or guinea pigs into the main chamber of a whole-body plethysmograph.
-
Allow the animals to acclimatize for 20-30 minutes until their breathing pattern stabilizes.
-
-
Baseline Measurement:
-
Record respiratory parameters for 3-5 minutes to establish a stable baseline. The system software calculates various parameters, including the Enhanced Pause (Penh), a commonly used index of bronchoconstriction.
-
-
Aerosol Challenge:
-
Generate an aerosol of saline (vehicle control) using a nebulizer connected to the chamber and record the response for 3-5 minutes.
-
Subsequently, administer aerosols of this compound in increasing concentrations (e.g., 3, 6, 12, 25 mg/mL). [17]Each challenge lasts for a fixed duration (e.g., 1-2 minutes), followed by a 3-5 minute recording period.
-
-
Data Analysis:
-
For each concentration, calculate the average Penh during the 3-minute period following the challenge.
-
Express the results as the percentage increase over the baseline saline response.
-
Plot the log of the beta-Methylcholine concentration against the percentage increase in Penh.
-
From this curve, calculate the provocative concentration (PC) that causes a specific increase in Penh over baseline (e.g., PC₂₀₀, the dose causing a 200% increase). A lower PC₂₀₀ value indicates greater airway hyperresponsiveness. [17]
Parameter Typical Concentration Range Purpose beta-Methylcholine 1.5 to 50 mg/mL Induce dose-dependent bronchoconstriction Aerosol Duration 1-2 minutes per concentration Standardize delivery of the agonist | Animal Model | Mouse, Guinea Pig, Rat | Common preclinical models for respiratory disease |
-
Reagent Preparation and Safety
Preparation of Stock Solution (e.g., 100 mM this compound):
-
Molecular Weight of this compound: 287.12 g/mol
-
Calculation: To make 10 mL of a 100 mM (0.1 M) stock solution, weigh out 28.71 mg of this compound.
-
Weigh 28.71 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 15 mL conical tube.
-
Add 10 mL of sterile deionized water or saline to dissolve the powder. Vortex thoroughly until the solution is clear.
-
Sterile-filter the solution through a 0.22 µm syringe filter if it will be used in cell culture.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months). [19] Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses when handling this compound powder or solutions. [20][21]* Inhalation Hazard: beta-Methylcholine is a potent bronchoconstrictor. Avoid inhaling the powder by handling it in a chemical fume hood. [20][22]Use appropriate respiratory protection when preparing aerosols.
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with water. [20]* Disposal: Dispose of unused material and contaminated labware according to institutional and local regulations for chemical waste.
References
- Cohen J, et al. (2005). Relationship between airway responsiveness to neurokinin A and methacholine in asthma. Pulm Pharmacol Ther, 18(3):171-176.
-
Wikipedia contributors. (2024). Methacholine. Wikipedia, The Free Encyclopedia. [Link]
-
PharmaCompass. (n.d.). Methacholine. PharmaCompass.com. [Link]
-
Grokipedia. (n.d.). Methacholine. Grokipedia. [Link]
-
Clinical Gate. (2015). Drugs Affecting the Parasympathetic Nervous System and Autonomic Ganglia. Clinical Gate. [Link]
-
Budd, D. C., et al. (2008). M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms. PLoS ONE, 3(9), e3223. [Link]
-
Wess, J. (2007). Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications. Trends in Pharmacological Sciences, 28(6), 253-257. [Link]
-
Killi, N. (2014). Interactions of muscarinic receptors and choline esterases. Charles University. [Link]
-
Faria, A. C. S., et al. (2013). Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response. Mediators of Inflammation, 2013, 854375. [Link]
-
Kouyama, S., et al. (2013). A contraction assay system using primary cultured mouse bronchial smooth muscle cells. International Archives of Allergy and Immunology, 161(Suppl. 2), 79-82. [Link]
-
The Noted Anatomist. (2021). Muscarinic cholinergic receptors. YouTube. [Link]
-
Kitamura, N., et al. (2008). A contraction assay system using established human bronchial smooth muscle cells. International Archives of Allergy and Immunology, 146(Suppl. 1), 70-74. [Link]
-
Roberts, J. A., et al. (1988). Comparison of in vivo airway responsiveness and in vitro smooth muscle sensitivity to methacholine in man. Thorax, 43(10), 794-800. [Link]
-
Trevor, A. J., et al. (2016). Drugs Affecting the Parasympathetic Nervous System and Autonomic Ganglia. Katzung & Trevor's Pharmacology: Examination & Board Review. [Link]
-
PubChem. (n.d.). Methacholine. National Center for Biotechnology Information. [Link]
-
Kouyama S, Otomo-Abe A, et al. (2013). A Contraction Assay System Using Primary Cultured Mouse Bronchial Smooth Muscle Cells. Semantic Scholar. [Link]
-
Kouyama, S., et al. (2013). A contraction assay system using primary cultured mouse bronchial smooth muscle cells. PubMed. [Link]
-
Tran, T., et al. (2020). Inhibiting Airway Smooth Muscle Contraction Using Pitavastatin: A Role for the Mevalonate Pathway in Regulating Cytoskeletal Proteins. American Journal of Respiratory Cell and Molecular Biology, 62(5), 625-636. [Link]
-
Janssen, L. J., et al. (1995). Angiotensin II potentiates methacholine-induced bronchoconstriction in human airway both in vitro and in vivo. American Journal of Respiratory and Critical Care Medicine, 152(3), 961-966. [Link]
Sources
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. Methacholine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Methacholine Chloride | AChR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drugs Affecting the Parasympathetic Nervous System and Autonomic Ganglia - Clinical GateClinical Gate [clinicalgate.com]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs Affecting the Parasympathetic Nervous System and Autonomic Ganglia | Basicmedical Key [basicmedicalkey.com]
- 11. youtube.com [youtube.com]
- 12. Inhibiting Airway Smooth Muscle Contraction Using Pitavastatin: A Role for the Mevalonate Pathway in Regulating Cytoskeletal Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Contraction Assay System Using Primary Cultured Mouse Bronchial Smooth Muscle Cells | Semantic Scholar [semanticscholar.org]
- 16. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Application of β-Methylcholine Iodide in Bronchoconstriction Research: A Detailed Guide for Scientists
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of β-Methylcholine Iodide, commonly known as methacholine, in the study of bronchoconstriction. This guide delves into the fundamental mechanisms of action, provides detailed experimental protocols for both in vitro and in vivo models, and offers insights into data interpretation, ensuring scientific integrity and reproducibility.
Introduction: Understanding β-Methylcholine Iodide
β-Methylcholine Iodide is a synthetic choline ester that functions as a non-selective muscarinic receptor agonist.[1][2][3] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), it is more resistant to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action.[1] This pharmacological property makes it an invaluable tool for studying cholinergic responses, particularly in the context of airway hyperresponsiveness (AHR), a hallmark of asthma.[4] In research and clinical settings, it is the active agent in the methacholine challenge test, a standard diagnostic procedure for asthma.[4]
Mechanism of Action: Inducing Bronchoconstriction
The primary mechanism by which β-Methylcholine Iodide induces bronchoconstriction is through the activation of muscarinic acetylcholine receptors (mAChRs) on the surface of airway smooth muscle (ASM) cells.[1][2][3][4] Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the principal subtype responsible for mediating ASM contraction.[5]
Muscarinic Receptor Subtype Affinity
While β-Methylcholine Iodide is a non-selective muscarinic agonist, its bronchoconstrictive effects are primarily attributed to its potent agonism at the M3 receptor. The relative affinities for the different subtypes are crucial for understanding its overall pharmacological profile.
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Role in Airways | β-Methylcholine Iodide Affinity/Potency |
| M1 | Gq/11 | Phospholipase C activation | Facilitates neurotransmission in parasympathetic ganglia | Moderate Affinity |
| M2 | Gi/o | Inhibition of adenylyl cyclase | Inhibits further acetylcholine release (autoreceptor) | Moderate Affinity |
| M3 | Gq/11 | Phospholipase C activation, leading to increased intracellular Ca2+ | Primary mediator of airway smooth muscle contraction | High Potency/Affinity |
| M4 | Gi/o | Inhibition of adenylyl cyclase | Primarily located in the central nervous system | Lower Affinity |
| M5 | Gq/11 | Phospholipase C activation | Primarily located in the central nervous system | Lower Affinity |
Intracellular Signaling Cascade
The binding of β-Methylcholine Iodide to the M3 receptor on airway smooth muscle cells initiates a well-defined signaling cascade, leading to muscle contraction.
Caption: Signaling pathway of β-Methylcholine Iodide-induced bronchoconstriction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of β-Methylcholine Iodide in both ex vivo and in vivo research models of bronchoconstriction.
Preparation of β-Methylcholine Iodide Solutions
Causality Behind Experimental Choices: Accurate and consistent preparation of β-Methylcholine Iodide solutions is paramount for reproducible results. β-Methylcholine Iodide powder is hygroscopic, meaning it readily absorbs moisture from the air. Failure to account for this will lead to inaccuracies in the final concentration. Solutions should be prepared fresh daily, and sterile technique should be employed to prevent contamination.
Protocol:
-
Storage: Store β-Methylcholine Iodide powder in a desiccator at -20°C.
-
Equilibration: Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Weighing: Weigh the powder in a low humidity environment if possible.
-
Dissolution: Dissolve the powder in sterile, pyrogen-free saline (0.9% NaCl) to create a stock solution (e.g., 100 mg/mL).
-
Serial Dilutions: Perform serial dilutions from the stock solution to achieve the desired working concentrations.
-
Storage of Dilutions: Store diluted solutions on ice and use within the same day.
Ex Vivo Bronchoconstriction Assay Using Precision-Cut Lung Slices (PCLS)
Causality Behind Experimental Choices: The PCLS model offers a significant advantage by maintaining the native lung architecture, including intact airways, smooth muscle, and surrounding parenchyma. This allows for the direct visualization and quantification of airway narrowing in response to pharmacological agents in a physiologically relevant context.
Experimental Workflow Diagram:
Caption: Workflow for ex vivo bronchoconstriction assay using PCLS.
Protocol:
-
Animal Euthanasia and Lung Extraction: Euthanize a mouse (e.g., BALB/c) via an approved method and carefully expose the thoracic cavity. Cannulate the trachea and perfuse the pulmonary artery with saline to remove blood.
-
Agarose Inflation: Slowly inflate the lungs via the tracheal cannula with 1.5% low-melting-point agarose in cell culture medium until fully expanded.
-
Tissue Slicing: Once the agarose has solidified, dissect the lung lobes and cut them into 200-300 µm thick slices using a vibratome in a bath of cold medium.
-
PCLS Culture: Culture the slices in a 24-well plate with culture medium at 37°C and 5% CO2. Change the medium several times to remove the agarose.
-
Bronchoconstriction Assay:
-
Transfer a single PCLS to a microscope chamber with fresh, pre-warmed medium.
-
Acquire a baseline image of a small airway.
-
Add β-Methylcholine Iodide in increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M) to the chamber, allowing for a 5-minute incubation at each concentration.[7]
-
Capture an image of the same airway after each incubation period.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the luminal area of the airway in each image.
-
Express the airway area at each concentration as a percentage of the baseline area.
-
Plot the percentage of airway constriction against the log concentration of β-Methylcholine Iodide to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
Expected Quantitative Data:
| Concentration of β-Methylcholine Iodide (M) | Expected Airway Area (% of Baseline) |
| 10⁻⁹ | ~100% |
| 10⁻⁸ | ~95% |
| 10⁻⁷ | ~80% |
| 10⁻⁶ | ~50% (EC₅₀) |
| 10⁻⁵ | ~20% |
| 10⁻⁴ | <10% (Maximal constriction) |
| 10⁻³ | <10% |
Note: These are representative values and can vary depending on the animal strain, age, and specific experimental conditions.
In Vivo Airway Hyperresponsiveness (AHR) Assessment in a Murine Model
Causality Behind Experimental Choices: This in vivo protocol allows for the assessment of airway responsiveness in a whole-animal system, incorporating the complex interplay of neural, inflammatory, and structural factors that contribute to AHR. Measuring changes in lung mechanics provides a quantitative measure of bronchoconstriction.
Protocol:
-
Animal Preparation: Anesthetize a mouse and perform a tracheostomy. Insert a cannula into the trachea and connect the mouse to a small animal ventilator.
-
Baseline Measurement: Measure baseline airway resistance (e.g., using the forced oscillation technique).
-
Methacholine Challenge:
-
Aerosolize saline (vehicle control) and measure post-aerosol airway resistance.
-
Aerosolize increasing concentrations of β-Methylcholine Iodide (e.g., 3, 6.25, 12.5, 25, 50 mg/mL) for a fixed duration (e.g., 10 seconds).
-
Measure airway resistance for 3-5 minutes after each dose.
-
-
Data Analysis:
-
Calculate the percentage increase in airway resistance from baseline for each concentration of β-Methylcholine Iodide.
-
Plot the percentage increase in airway resistance against the concentration of β-Methylcholine Iodide.
-
Determine the provocative concentration (PC₂₀₀), the concentration of methacholine that causes a 200% increase in airway resistance over baseline.
-
Expected Quantitative Data for Murine AHR Model:
| Methacholine Concentration (mg/mL) | Expected Increase in Airway Resistance (%) - Naive Mouse | Expected Increase in Airway Resistance (%) - Asthmatic Mouse Model |
| 3 | 20-50% | 100-200% |
| 6.25 | 50-100% | 200-400% |
| 12.5 | 100-200% | >500% |
| 25 | 200-400% | >800% |
| 50 | >500% | >1000% |
Note: These are representative values. The response in asthmatic models is significantly higher, demonstrating airway hyperresponsiveness.[2]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems.
-
Internal Controls: Each experiment should include vehicle controls (saline) to ensure that the observed effects are due to β-Methylcholine Iodide and not the delivery method.
-
Positive Controls: In drug development studies, a known bronchodilator (e.g., a β₂-agonist) can be administered after the methacholine challenge to demonstrate the reversibility of the bronchoconstriction.
-
Dose-Response Relationship: A clear dose-dependent increase in bronchoconstriction validates the biological activity of the compound and the responsiveness of the experimental model.
-
Reproducibility: Consistent results across multiple animals or PCLS preparations are essential for validating the experimental setup and findings.
Conclusion
β-Methylcholine Iodide is a cornerstone pharmacological tool for investigating the mechanisms of bronchoconstriction and airway hyperresponsiveness. By understanding its mechanism of action and employing robust, well-controlled experimental protocols, researchers can generate reliable and reproducible data to advance our understanding of respiratory diseases and aid in the development of novel therapeutics.
References
- Gosens R, et al. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype. PLoS One. 2011;6(5):e20194.
- van der Velden J, et al. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans. Hypertension. 1993;22(2):169-76.
- Fukuda T, et al. Ligand binding properties of muscarinic acetylcholine receptor subtypes (m1-m5) expressed in baculovirus-infected insect cells. J Pharmacol Exp Ther. 1995;274(1):378-84.
- Gautam D, et al. Methacholine Challenge Test.
- Roberts JA, et al. Comparison of in vivo airway responsiveness and in vitro smooth muscle sensitivity to methacholine in man. Thorax. 1984;39(11):837-43.
- Sagar S, et al. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Front Immunol. 2017;8:139.
-
Chad's Blog. Building diagrams using graphviz. Accessed January 7, 2026. [Link]
- Braunstahl GJ, et al. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. J Pharmacol Exp Ther. 2000;293(3):879-87.
-
CyVerse. Intro to DOT language. Accessed January 7, 2026. [Link]
- Cooper PR, et al. Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases. Am J Physiol Lung Cell Mol Physiol. 2023;324(5):L615-L627.
- Kim JH, et al. Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice. Korean J Physiol Pharmacol. 2012;16(1):59-64.
- D_Central_Station. Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. 2023.
- Kim JH, et al. Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS)
- Unno T, et al. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. Int J Mol Sci. 2017;18(11):2267.
- Danov O, et al. Methacholine-induced airway constriction in mouse, rat, marmoset, and human PCLS compared with pre-incubation with IL-13 of the corresponding species.
-
Sketchviz. Guide to Flowcharts in Graphviz. Accessed January 7, 2026. [Link]
- Thal DM, et al. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors.
- Raufman JP, et al. Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases. Front Pharmacol. 2021;12:782015.
- Robichaud A, et al. Methacholine bronchoprovocation test in conscious BALB/c mice.
- van den Berge M, et al. Comparison of maximal bronchoconstriction in vivo and airway smooth muscle responses in vitro in nonasthmatic humans. Am Rev Respir Dis. 1988;138(2):321-6.
- Haga T. Molecular properties of muscarinic acetylcholine receptors. Proc Jpn Acad Ser B Phys Biol Sci. 2013;89(6):226-56.
-
GraphViz Examples and Tutorial. Simple Graph. Accessed January 7, 2026. [Link]
- Ito Y, et al. Regional differences in the mechanical properties of rabbit airway smooth muscle. Br J Pharmacol. 1990;101(4):940-6.
-
Graphviz. DOT Language. Accessed January 7, 2026. [Link]
- Fryer AD, et al. Location of functional muscarinic receptor subtypes within the lungs.
-
Wikipedia. Muscarinic acetylcholine receptor. Accessed January 7, 2026. [Link]
-
Dot Language Graphviz. Accessed January 7, 2026. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. Accessed January 7, 2026. [Link]
- Bossé Y, et al. The EC50, showing the concentration of methacholine causing 50% of the maximal response in mice exposed to either saline (blue) or house-dust mite (red) with their lungs inflated with either the traditional technique or with the needle technique.
- Ukai Y, et al. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Eur J Pharmacol. 1999;368(2-3):233-40.
- Donovan C, et al. Airway smooth muscle function in asthma. Front Physiol. 2022;13:988893.
- Zosky GR, et al. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose. Respir Res. 2004;5(1):15.
- Kruse AC, et al. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of beta-Methylcholine Iodide Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Significance of beta-Methylcholine
Beta-methylcholine is a synthetic analog of the endogenous neurotransmitter acetylcholine.[1] As a parasympathomimetic, it primarily functions as a non-specific cholinergic agonist, with a notable affinity for muscarinic acetylcholine receptors (mAChRs).[2] Its structure, featuring a methyl group on the beta-carbon of the choline backbone, confers a degree of resistance to hydrolysis by acetylcholinesterase, the enzyme responsible for the degradation of acetylcholine. This metabolic stability makes beta-methylcholine a valuable tool in pharmacological research, allowing for more sustained receptor activation compared to its rapidly hydrolyzed counterpart.[1]
In the laboratory, beta-methylcholine iodide is frequently employed to investigate the function of the parasympathetic nervous system and to characterize the activity of muscarinic receptors.[3] A primary application is in the study of airway hyperresponsiveness, a key feature of asthma.[2][4] By inducing bronchoconstriction through the activation of M3 muscarinic receptors on airway smooth muscle, it serves as a diagnostic agent in methacholine challenge tests.[2] The iodide salt form is a common variant used in research settings.
This guide provides a comprehensive overview of the procedures for preparing this compound solutions, emphasizing safety, accuracy, and the scientific rationale behind each step to ensure the generation of reliable and reproducible experimental data.
Compound Specifications and Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the accurate preparation of its solutions.
| Property | Value | Source |
| Chemical Formula | C6H16INO | TCI |
| Molecular Weight | 245.10 g/mol | TCI |
| Appearance | White to almost white powder or crystal | TCI[5] |
| Purity | >99.0% | TCI |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | TCI |
| Key Characteristics | Hygroscopic and air-sensitive | Spectrum Chemical[6] |
Rationale for Storage and Handling: The hygroscopic and air-sensitive nature of this compound necessitates storage in a tightly sealed container, preferably under an inert gas, to prevent degradation from moisture and atmospheric components.[6] Storing in a cool and dark environment further minimizes the potential for thermal and light-induced decomposition.
Pre-Protocol Safety and Handling
Working with any chemical reagent requires strict adherence to safety protocols to protect laboratory personnel and ensure the integrity of the experiment.
2.1 Personal Protective Equipment (PPE): A complete set of PPE is mandatory when handling this compound powder and its solutions. This includes:
-
Safety Goggles or Face Shield: To protect against accidental splashes.[7]
-
Chemical-Resistant Gloves: To prevent skin contact.[7]
-
Laboratory Coat: To protect clothing and skin.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the powder to avoid inhalation.[7][8]
2.2 Engineering Controls:
-
Fume Hood: All weighing and solution preparation steps involving the powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Must be readily accessible in the event of accidental exposure.[7]
2.3 Hazard Identification: this compound is classified as hazardous. Key hazards include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[9]
-
Irritation: Causes skin and serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[9]
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7] Always have the Safety Data Sheet (SDS) readily available for reference.[6][8][9]
Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM aqueous stock solution of this compound. This concentration is a common starting point for further dilutions in various experimental assays.
3.1 Materials and Reagents:
-
This compound (purity >99.0%)
-
High-purity, deionized or distilled water
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Magnetic stirrer and stir bar or vortex mixer
-
Spatula and weighing paper/boat
3.2 Step-by-Step Protocol:
-
Calculate the Required Mass:
-
The molecular weight of this compound is 245.10 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, the required mass can be calculated using the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 50 mL (0.050 L) of a 10 mM stock solution: Mass = 0.010 mol/L x 0.050 L x 245.10 g/mol = 0.12255 g (or 122.55 mg)
-
-
Weighing the Compound:
-
Inside a chemical fume hood, place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of this compound powder. Due to its hygroscopic nature, perform this step efficiently to minimize exposure to air.
-
-
Dissolution:
-
Transfer the weighed powder to a volumetric flask of the desired final volume (e.g., 50 mL).
-
Add approximately half of the final volume of high-purity water to the flask.
-
Agitate the flask gently to dissolve the powder. A magnetic stirrer or vortex mixer can be used to facilitate dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add high-purity water to bring the solution to the final volume, ensuring the bottom of the meniscus aligns with the calibration mark on the volumetric flask.[10]
-
-
Mixing and Storage:
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a clearly labeled, airtight container.
-
For short-term storage (up to one week), store the solution at 2-8°C. For longer-term storage, aliquot the solution into smaller volumes and store at -20°C to minimize freeze-thaw cycles.[11]
-
Causality Behind Experimental Choices:
-
High-Purity Water: The use of deionized or distilled water is crucial to prevent contamination with ions or organic matter that could interfere with experimental results.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes are essential for achieving an accurate final concentration of the solution.
-
Controlled Dissolution: Adding the solute before bringing the solution to the final volume ensures that the final volume is accurate.
Quality Control and Solution Validation
The integrity of experimental results is directly dependent on the quality of the prepared solutions.
4.1 pH Measurement:
-
The stability of cholinergic compounds can be pH-dependent.[1] It is advisable to measure and record the pH of the stock solution. If the experimental protocol requires a specific pH, adjust using dilute HCl or NaOH.
4.2 Functional Assays:
-
The biological activity of the prepared this compound solution should be validated using a relevant functional assay. This could include:
-
Calcium Flux Assays: In cell lines expressing muscarinic receptors (e.g., CHRM1), agonist binding triggers an increase in intracellular calcium, which can be measured using fluorescent indicators.[12]
-
Dopamine Release Assays: In cell models like PC12 cells, nicotinic acetylcholine receptor activation by agonists can induce dopamine release, which can be quantified.[13]
-
Muscle Contraction Assays: The potency of the solution can be tested by measuring its ability to induce contraction in isolated smooth muscle preparations, such as guinea pig ileum.[14]
-
Experimental Workflow and Signaling Pathway Visualization
To aid in the conceptualization of the preparation and application of this compound solutions, the following diagrams are provided.
Caption: Simplified M3 muscarinic receptor signaling pathway.
References
-
This compound | 26112-50-5 | TCI Deutschland GmbH. TCI Chemicals.
-
SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
-
Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
This compound | 26112-50-5 - ChemicalBook. ChemicalBook.
-
β-Methylcholine iodide (2-Methylcholine iodide) | Biochemical Assay Reagent | MedChemExpress. MedChemExpress.
-
M1 Muscarinic Acetylcholine Receptor Assay - Innoprot. Innoprot.
-
Acetylcholine Assay Kit (Colorimetric) - Cell Biolabs, Inc. Cell Biolabs, Inc.
-
Sigma-Aldrich - Safety Data Sheet. Sigma-Aldrich.
-
High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SpringerLink.
-
Bioassay of Acetylcholine (ACh) by Three point assay method - YouTube. YouTube.
-
This compound | 26112-50-5 | Tokyo Chemical Industry Co., Ltd.(JP). TCI Chemicals.
-
Determination of Methacholine Chloride and Potential Impurities Using a Reagent-Free Ion Chromatography System. Thermo Fisher Scientific.
-
Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem. National Center for Biotechnology Information.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
Safety Data Sheet - Biosynth. Biosynth.
-
Sigma A2251 - SAFETY DATA SHEET. Sigma-Aldrich.
-
Methacholine iodide | mAChR | 625-19-4 - InvivoChem. InvivoChem.
-
Acetyl-b-methylcholine chloride = 98 TLC, powder 62-51-1 - Sigma-Aldrich. Sigma-Aldrich.
-
Laboratory Solution Preparation - Flinn Scientific. Flinn Scientific.
-
benzoylcholine iodide and chloride - Organic Syntheses Procedure. Organic Syntheses.
-
Methyl iodide - Iodomethane - Sigma-Aldrich. Sigma-Aldrich.
-
beta-Methylcholine Chloride | 2382-43-6 - TCI Chemicals. TCI Chemicals.
-
This compound >99.0%(T) 25g - Laboratorium Discounter. Laboratorium Discounter.
-
This compound - Laboratuvar cihazları. Laboratuvar Cihazları.
-
Methacholine | C8H18NO2+ | CID 1993 - PubChem. National Center for Biotechnology Information.
-
Iodomethane - Wikipedia. Wikipedia.
-
Methacholine challenge testing: comparative pharmacology - PubMed. National Center for Biotechnology Information.
Sources
- 1. Acetyl-b-methylcholine chloride = 98 TLC, powder 62-51-1 [sigmaaldrich.com]
- 2. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methacholine iodide | mAChR | 625-19-4 | Invivochem [invivochem.com]
- 4. Methacholine challenge testing: comparative pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 26112-50-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. biosynth.com [biosynth.com]
- 8. westliberty.edu [westliberty.edu]
- 9. fishersci.com [fishersci.com]
- 10. flinnsci.com [flinnsci.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. innoprot.com [innoprot.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
In Vitro Cell-Based Assays Involving beta-Methylcholine Iodide
An Application Note and Protocol Guide for Researchers
Abstract
beta-Methylcholine, often used in its iodide or chloride salt form (methacholine), is a synthetic choline ester that functions as a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1][2] Its stability against acetylcholinesterase, compared to the endogenous ligand acetylcholine, makes it a valuable tool for the consistent and reproducible interrogation of muscarinic receptor function in vitro.[3] This guide provides an in-depth exploration of the mechanism of action of beta-methylcholine and delivers detailed, validated protocols for its application in key cell-based assays. We will cover functional assays, including calcium mobilization and cAMP inhibition, as well as cell viability and proliferation assays, providing the scientific rationale behind experimental choices to empower researchers in drug development and physiological studies.
Scientific Foundation: Mechanism of Action
beta-Methylcholine exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5).[4] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to numerous physiological processes in the central and peripheral nervous systems.[4] The functional outcome of beta-methylcholine stimulation is dictated by the receptor subtype expressed in the chosen cell model and its canonical G protein coupling.
The five mAChR subtypes are broadly divided into two major signaling families:
-
Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors by beta-methylcholine stimulates the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). This transient increase in cytosolic calcium is a hallmark of M1, M3, and M5 activation and is the basis for functional calcium mobilization assays.[8]
-
Gi/o-Coupled Receptors (M2, M4): Stimulation of these receptors activates the Gαi/o subunit, which directly inhibits the enzyme adenylyl cyclase.[5][6] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that regulates a multitude of cellular processes via protein kinase A (PKA).[7][9] Assays measuring the inhibition of forskolin-stimulated cAMP production are standard for characterizing M2 and M4 receptor activity.
Signaling Pathway Diagrams
Caption: Gq/11 signaling cascade initiated by beta-methylcholine.
Caption: Gi/o signaling cascade initiated by beta-methylcholine.
Core Applications & Experimental Design
The choice of assay is fundamentally linked to the research question and the receptor subtype of interest. beta-Methylcholine is versatile and can be used to:
-
Determine the potency (EC₅₀) and efficacy of a muscarinic agonist.
-
Screen for antagonists by measuring the inhibition of a beta-methylcholine-induced response.
-
Characterize the signaling profile of a novel cell line or primary cell culture.
-
Investigate the downstream physiological consequences of muscarinic receptor activation, such as cell proliferation or cytotoxicity.[10]
Cell Line Selection
The foundation of a robust assay is a well-characterized cell line. Recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are industry standards.[11][12] Their key advantage is the stable, high-level expression of a single muscarinic receptor subtype, which isolates the signaling pathway of interest and provides a clean, reproducible system. When selecting a cell line, it is critical to confirm the expression and functionality of the target receptor and ensure low to negligible expression of other endogenous muscarinic subtypes.
Detailed Protocols
Protocol 1: Calcium Mobilization Assay (M1, M3, M5 Receptors)
Principle: This functional assay quantifies the increase in intracellular calcium following the activation of Gq/11-coupled receptors.[8][13] Cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with beta-methylcholine, the IP3-mediated release of calcium from the endoplasmic reticulum causes the dye to fluoresce, and the signal is measured in real-time using a fluorescence plate reader.[14]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing M1, M3, or M5 mAChRs.
-
Reagents:
-
beta-Methylcholine Iodide (or Chloride)
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM, or a no-wash kit)[15]
-
Probenecid (often included in kits to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Control Agonist (e.g., Carbachol)
-
Control Antagonist (e.g., Atropine)
-
-
Equipment:
-
Fluorescence plate reader with kinetic reading capability and integrated injectors
-
Black, clear-bottom 96- or 384-well microplates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay.
Step-by-Step Method:
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare the calcium-sensitive dye solution in Assay Buffer according to the manufacturer's protocol, including probenecid.[15] Aspirate the culture medium from the cells and add 100 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[11]
-
Compound Preparation: Prepare a 2X or 5X stock of beta-methylcholine serial dilutions in Assay Buffer. Include a known agonist (e.g., carbachol) as a positive control and an antagonist (e.g., atropine) for inhibition studies.
-
Measurement: Place the assay plate into the fluorescence plate reader. Set the instrument to record a baseline fluorescence for 10-20 seconds. Then, program the injectors to add the beta-methylcholine solution and immediately continue recording the fluorescence kinetically for 2-3 minutes.
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the beta-methylcholine concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
| Parameter | Representative Value | Description |
| Agonist | beta-Methylcholine | The compound being tested. |
| Receptor | M3 Muscarinic | The target receptor. |
| Cell Line | CHO-M3 | A cell line stably expressing the M3 receptor. |
| EC₅₀ | 50-500 nM | The effective concentration for 50% response. (Value is illustrative). |
| Positive Control | Carbachol | A known full muscarinic agonist. |
| Negative Control | Atropine | A known muscarinic antagonist. |
Protocol 2: cAMP Inhibition Assay (M2, M4 Receptors)
Principle: This assay measures the ability of beta-methylcholine to inhibit adenylyl cyclase activity via Gi/o-coupled receptors. To create a measurable signal, adenylyl cyclase is first stimulated with forskolin, which elevates intracellular cAMP levels. The addition of beta-methylcholine will then cause a dose-dependent decrease in this cAMP production.[15] The final cAMP concentration is typically measured using a competitive immunoassay, often employing technologies like HTRF or ELISA.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing M2 or M4 mAChRs.
-
Reagents:
-
This compound (or Chloride)
-
Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
Stimulation Buffer
-
-
Equipment:
-
Plate reader compatible with the chosen detection technology
-
Standard cell culture equipment
-
Step-by-Step Method:
-
Cell Plating: Plate cells in a suitable assay plate (format depends on the detection kit) and grow to ~90% confluency.
-
Compound and Forskolin Preparation: Prepare serial dilutions of beta-methylcholine. Prepare a solution of forskolin at a concentration known to produce a sub-maximal stimulation (typically determined empirically, e.g., 1-10 µM).
-
Stimulation: Aspirate the culture medium. Add the beta-methylcholine dilutions to the cells, followed immediately by the forskolin solution. This co-stimulation ensures the inhibitory effect is measured against an activated background.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes as recommended by the cAMP kit manufacturer.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps precisely according to the kit's protocol. This usually involves adding detection reagents that contain antibodies and a labeled cAMP tracer.
-
Measurement: Read the plate on the appropriate instrument (e.g., HTRF-compatible plate reader).
Data Analysis:
-
The signal from the detection kit is typically inversely proportional to the amount of cAMP produced.
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of the forskolin response versus the log concentration of beta-methylcholine.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ (the concentration that causes 50% inhibition of the forskolin-stimulated response).
| Parameter | Representative Value | Description |
| Agonist | beta-Methylcholine | The compound being tested. |
| Receptor | M2 Muscarinic | The target receptor. |
| Cell Line | HEK293-M2 | A cell line stably expressing the M2 receptor. |
| IC₅₀ | 100-800 nM | The effective concentration for 50% inhibition. (Value is illustrative). |
| Stimulant | Forskolin | Direct activator of adenylyl cyclase. |
Protocol 3: Cell Viability & Proliferation Assay (MTT/XTT)
Principle: Muscarinic receptor activation can influence cell survival and proliferation pathways.[10] This protocol uses a colorimetric assay (like MTT) to assess the metabolic activity of cells as an indicator of viability after prolonged exposure to beta-methylcholine. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[16][17]
Materials:
-
Cell Line: Any cell line of interest expressing endogenous or recombinant muscarinic receptors (e.g., HEK293-M1, various cancer cell lines).[12]
-
Reagents:
-
This compound (or Chloride)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution (e.g., acidified isopropanol or DMSO)
-
Complete Culture Medium
-
-
Equipment:
-
Spectrophotometer (absorbance plate reader)
-
96-well cell culture plates
-
Standard cell culture equipment
-
Step-by-Step Method:
-
Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of beta-methylcholine in complete culture medium. Replace the existing medium with the treatment solutions. Include a "vehicle only" control.
-
Incubation: Incubate the cells for an extended period (e.g., 24, 48, or 72 hours) to allow for effects on proliferation or viability to manifest.
-
MTT Addition: Add MTT reagent to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker until the color is uniform.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength of ~650 nm.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log concentration of beta-methylcholine to observe dose-dependent effects on cell proliferation or cytotoxicity.
Reagent Preparation and Handling
Preparation of this compound Stock Solution: this compound is soluble in aqueous buffers and DMSO.[18][19] For cell-based assays, preparing the stock in a sterile, cell-culture compatible solvent is paramount.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Dissolution: Dissolve the powder in sterile, nuclease-free water or DMSO to create a concentrated stock solution (e.g., 100 mM).[19] Ensure complete dissolution by vortexing.
-
Sterilization: If dissolved in water, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[19] DMSO stocks are typically considered sterile if prepared with sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for long-term stability.
References
- CUSABIO. (n.d.). G protein-coupled receptor signaling pathway.
- Wisler, J. W., Xiao, K., Thomsen, A. R., & Lefkowitz, R. J. (2014). G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry.
- Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery.
-
Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]
- Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway.
- Slideshare. (n.d.). G protein coupled receptors and their Signaling Mechanism.
- IUPHAR/BPS Guide to Pharmacology. (n.d.). Acetylcholine receptors (muscarinic).
-
Le, T., & Bhimji, S. S. (2023). Muscarinic Agonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- JoVE. (2023). Cholinergic Receptors: Muscarinic.
- Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay.
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]
- MedChemExpress. (n.d.). Methacholine bromide (Acetyl-β-methylcholine bromide).
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.
-
Lai, M. K., Chang, Y. C., & Lo, Y. K. (2014). Activation of Muscarinic Receptors Protects against Retinal Neurons Damage and Optic Nerve Degeneration In Vitro and In Vivo Models. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
Zhang, J. H., Gu, S., & Wei, W. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening. Retrieved from [Link]
-
Derecki, N., Wu, N., Maher, M., & Nishioka, W. K. (2019). Comparison of intracellular calcium assays for the endogenous muscarinic receptor expressed in 293-F cells. ResearchGate. Retrieved from [Link]
- PharmaCompass. (n.d.). Methacholine.
- MedChemExpress. (n.d.). β-Methylcholine iodide (2-Methylcholine iodide).
-
Wikipedia. (n.d.). Methacholine. Retrieved from [Link]
- BenchChem. (2025). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
-
Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). Muscarinic Receptors. In Basic Neurochemistry (6th ed.). Sinauer Associates. Retrieved from [Link]
-
Broad, L. M., Zwart, R., & Sher, E. (2007). Species selectivity of a nicotinic acetylcholine receptor agonist is conferred by two adjacent extracellular beta4 amino acids that are implicated in the coupling of binding to channel gating. Molecular Pharmacology. Retrieved from [Link]
-
Geng, Y., Razani-Boroujerdi, S., & Sopori, M. L. (2007). Role of muscarinic receptors in the regulation of immune and inflammatory responses. Journal of Neuroimmunology. Retrieved from [Link]
- TargetMol. (n.d.). Methacholine Chloride.
- Grokipedia. (n.d.). Methacholine.
- Agilent. (n.d.). Calcium Flux Assays.
-
Grimsey, N. L., Lu, K., & Glass, M. (2011). M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells. PLOS ONE. Retrieved from [Link]
- InvivoChem. (n.d.). Methacholine iodide.
-
ResearchGate. (2015). Species Selectivity of a Nicotinic Acetylcholine Receptor Agonist Is Conferred by Two Adjacent Extracellular beta4 Amino Acids that Are Implicated in the Coupling of Binding to Channel Gating. Retrieved from [Link]
-
Kubo, T., Fukuda, K., Mikami, A., Maeda, A., Takahashi, H., Mishina, M., ... & Numa, S. (1986). Molecular distinction between muscarinic acetylcholine receptor subtypes. Nature. Retrieved from [Link]
-
Wess, J., Duttaroy, A., Zhang, W., Gomeza, J., Cui, Y., Miyakawa, T., ... & Wess, J. (2007). Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications. Proceedings of the Japan Academy, Series B. Retrieved from [Link]
- Klinkenberg, I., & Blokland, A. (2011). Cholinergic receptor subtypes and their role in cognition, emotion, and vigilance control. Psychopharmacology.
-
Fernandez-de-Sevilla, D., & Buño, W. (2003). Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride. British Journal of Pharmacology. Retrieved from [Link]
- BenchChem. (2025). Best practices for preparing stock solutions of Acetylcholine Iodide.
- Laboratorium Discounter. (n.d.). This compound >99.0%(T) 25g.
- PDSP. (n.d.). Assay Protocol Book.
-
Stallaert, W., Christopoulos, A., & Bouvier, M. (2011). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Molecular Pharmacology. Retrieved from [Link]
-
Cao, X., et al. (2020). Development of an in vitro approach to point-of-contact inhalation toxicity testing of volatile compounds, using organotypic culture and air-liquid interface exposure. Toxicology in Vitro. Retrieved from [Link]
- Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays.
- MedChemExpress. (n.d.). Methacholine chloride (Acetyl-β-methylcholine chloride).
-
Glicksman, M., et al. (Eds.). (n.d.). In Vitro Cell Based Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors.
-
Catterall, W. A. (2012). Second Messengers. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay.
-
Schmidt, M., et al. (1994). Comparison of second-messenger responses to muscarinic receptor stimulation in M1-transfected A9 L cells. European Journal of Pharmacology. Retrieved from [Link]
Sources
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Methacholine Chloride | AChR | TargetMol [targetmol.com]
- 4. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Video: Cholinergic Receptors: Muscarinic [jove.com]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]
- 13. innoprot.com [innoprot.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Activation of Muscarinic Receptors Protects against Retinal Neurons Damage and Optic Nerve Degeneration In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 18. Methacholine iodide | mAChR | 625-19-4 | Invivochem [invivochem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Analysis of Dose-Response Curves with beta-Methylcholine Iodide: An Application Note
Introduction: Understanding the Role of beta-Methylcholine in Muscarinic Receptor Interrogation
Beta-methylcholine iodide is a synthetic quaternary ammonium salt that functions as a parasympathomimetic agent, specifically a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1] Its structural similarity to the endogenous neurotransmitter acetylcholine (ACh) allows it to bind to and activate these receptors, initiating a cascade of intracellular signaling events.[2] Unlike acetylcholine, beta-methylcholine exhibits greater resistance to hydrolysis by acetylcholinesterase, resulting in a more sustained physiological response. This characteristic makes it a valuable tool in pharmacological research for probing the function of the parasympathetic nervous system and for characterizing the activity of muscarinic receptor subtypes.[3]
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues.[4] They are integral to regulating a diverse array of physiological processes, including heart rate, smooth muscle contraction, and glandular secretion.[2][5] There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique signaling pathways and tissue distribution.[4][6] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[7] Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[7][8]
The analysis of dose-response curves is a fundamental technique in pharmacology for quantifying the relationship between the concentration of a drug, such as beta-methylcholine, and the magnitude of the biological response it elicits. This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret dose-response experiments using this compound to characterize muscarinic receptor function.
Core Principles: The Dose-Response Relationship
The interaction between an agonist like beta-methylcholine and its receptor is governed by the principles of mass action. As the concentration of the agonist increases, a greater number of receptors become occupied, leading to a proportional increase in the biological response until a maximal effect is reached. This relationship is typically represented by a sigmoidal curve when the response is plotted against the logarithm of the agonist concentration.[9]
A key parameter derived from the dose-response curve is the EC50 (half-maximal effective concentration) .[10][11] The EC50 represents the concentration of the agonist that produces 50% of the maximal response and is a crucial measure of the agonist's potency.[10] A lower EC50 value indicates a higher potency.[10]
Experimental Design Causality
The choice of experimental model is critical and depends on the specific research question. This could range from isolated tissue preparations (e.g., guinea pig ileum for studying smooth muscle contraction) to cell-based assays using recombinant cell lines expressing a specific muscarinic receptor subtype. The latter offers the advantage of studying a homogenous receptor population, simplifying data interpretation.
Experimental Workflow & Protocols
Materials and Reagents
-
This compound: (Synonyms: 2-Hydroxypropyltrimethylammonium Iodide)[12]
-
Appropriate cell line or isolated tissue
-
Cell culture medium or physiological salt solution (e.g., Krebs-Henseleit solution)
-
Assay-specific detection reagents (e.g., Fluo-4 AM for calcium assays, cAMP assay kits)
-
Multi-well plates (96- or 384-well)
-
Pipettes and tips
-
Incubator
-
Plate reader capable of measuring the desired output (e.g., fluorescence, luminescence)
-
Safety Precautions: Always consult the Safety Data Sheet (SDS) for this compound before handling.[13][14][15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Experimental Workflow Diagram
Caption: Experimental workflow for dose-response analysis.
Protocol 1: In Vitro Cell-Based Calcium Flux Assay
This protocol is designed for a cell line endogenously or recombinantly expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).
-
Cell Preparation:
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C and 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Perform a serial dilution series to create a range of concentrations that will span the expected dose-response curve. It is recommended to use a 1:10 or 1:3 dilution series.
-
-
Assay and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound into the wells.
-
Measure the change in fluorescence over time. The peak fluorescence intensity is typically used as the response.
-
Data Analysis and Interpretation
-
Data Normalization:
-
For each well, subtract the baseline fluorescence from the peak fluorescence to obtain the net response.
-
Normalize the data by expressing the response at each agonist concentration as a percentage of the maximal response observed.
-
-
Dose-Response Curve Fitting:
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation using a non-linear regression software (e.g., GraphPad Prism).[16] The equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
From this analysis, you will obtain the EC50 value, the Hill slope (which provides information about the steepness of the curve), and the top and bottom plateaus of the curve.[16]
-
Sample Data Table
| [this compound] (M) | Log [Agonist] | Response (RFU) | Normalized Response (%) |
| 1.00E-09 | -9.0 | 150 | 2.5 |
| 1.00E-08 | -8.0 | 300 | 10.0 |
| 1.00E-07 | -7.0 | 1500 | 47.5 |
| 1.00E-06 | -6.0 | 2800 | 90.0 |
| 1.00E-05 | -5.0 | 3000 | 100.0 |
| 1.00E-04 | -4.0 | 3000 | 100.0 |
Advanced Applications: Schild Analysis for Antagonist Characterization
Dose-response curves with beta-methylcholine can also be used to characterize the mechanism of action of muscarinic receptor antagonists. Schild analysis is a powerful tool for determining whether an antagonist is competitive and for quantifying its affinity for the receptor.[17][18][19]
The experiment involves generating a series of beta-methylcholine dose-response curves, each in the presence of a different fixed concentration of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without affecting the maximal response.[20]
Schild Plot Construction and Interpretation
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.[21]
-
Plot log(DR - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.[21]
-
For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1.[20]
-
The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).[21] The pA2 is a measure of the antagonist's potency.
Muscarinic Receptor Signaling Pathway
Caption: Muscarinic acetylcholine receptor signaling pathways.
Conclusion: Ensuring Rigorous and Reproducible Data
References
- Caulfield, M. P. (1993). Muscarinic receptors--characterization, coupling and function. Pharmacology & therapeutics, 58(3), 319–379.
- Colquhoun, D. (2007). Why the Schild method is better than the Cheng-Prusoff equation. Trends in pharmacological sciences, 28(12), 608–614.
- Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function. Autonomic & autacoid pharmacology, 26(3), 219–233.
- Felder, C. C. (1995). Muscarinic acetylcholine receptors: signal transduction through multiple effectors. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(8), 619–625.
- Goudet, C., Gaven, F., Kniazeff, J., Vol, C., Liu, J., Cohen-Gonsaud, M., ... & Pin, J. P. (2004). Heptares leads the way for G protein-coupled receptors. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(15), 1747–1749.
- Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 89(6), 226–239.
- Kenakin, T. (2004). Principles: receptor theory in pharmacology. Trends in pharmacological sciences, 25(4), 186–192.
- Lew, M. J., & Angus, J. A. (2008). The Schild regression in the process of receptor classification. Receptors and Channels, 14(1-2), 1–17.
- Lutz, M., & Kenakin, T. (2011). In vitro pharmacology: receptor antagonism. British journal of pharmacology, 163(1), 165–171.
- Neubig, R. R., Spedding, M., Kenakin, T., & Christopoulos, A. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological reviews, 55(4), 597–606.
-
Alsford, S. (n.d.). EC50 analysis. Alsford Lab - LSHTM Blogs. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
-
ResearchGate. (n.d.). Dose-response curves of the different types of GPCR ligands. Retrieved from [Link]
-
Patsnap. (2025). Explain what is EC50?. Synapse. Retrieved from [Link]
-
ResearchGate. (2025). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-response curves for G-protein activation and inhibition of cAMP... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methacholine iodide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methacholine. PubChem. Retrieved from [Link]
-
Harvey, R. D., & Belevych, A. E. (2003). Muscarinic regulation of cardiac ion channels. British journal of pharmacology, 139(6), 1074–1084. [Link]
-
Komori, S., Sakamoto, K., & Ohashi, H. (1999). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British journal of pharmacology, 127(3), 704–710. [Link]
-
Medenica, S., Kilibarda, V., & Stojkovic, D. (2009). Time course of isolated rat fundus response to muscarinic agonists: a measure of intrinsic efficacy. Archives of biological sciences, 61(4), 623-630. [Link]
-
Cockcroft, D. W., & Davis, B. E. (2018). Methacholine challenge testing: comparative pharmacology. Journal of clinical pharmacology, 58(8), 987–993. [Link]
Sources
- 1. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time course of isolated rat fundus response to muscarinic agonists: a measure of intrinsic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Explain what is EC50? [synapse.patsnap.com]
- 11. graphpad.com [graphpad.com]
- 12. This compound | 26112-50-5 | TCI Deutschland GmbH [tcichemicals.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 17. Schild equation - Wikipedia [en.wikipedia.org]
- 18. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 19. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 21. m.youtube.com [m.youtube.com]
- 22. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacological Use of β-Methylcholine Iodide
Introduction: A Profile of β-Methylcholine Iodide
β-Methylcholine Iodide, more commonly known in pharmacological literature as Methacholine Iodide, is a synthetic choline ester that serves as a cornerstone tool in cholinergic research.[1] Structurally similar to the endogenous neurotransmitter acetylcholine, it is distinguished by a methyl group on the β-carbon, a modification that significantly alters its pharmacological profile.[1] This structural change confers a greater resistance to hydrolysis by acetylcholinesterases, resulting in a more prolonged duration of action compared to acetylcholine.[1][2]
Its primary utility lies in its function as a potent, non-selective muscarinic receptor agonist.[1] While it can activate all subtypes of muscarinic receptors, it is frequently utilized for its pronounced effects on the M3 receptor subtype.[3][4] This property makes it an invaluable agent for probing the parasympathetic nervous system's function in various experimental models, particularly in respiratory and gastrointestinal smooth muscle research.[3][5] These application notes provide an in-depth guide to its mechanism, key applications, and detailed protocols for its use in a research setting.
| Chemical and Physical Properties | |
| Systematic Name | 2-(Acetyloxy)-N,N,N-trimethylpropan-1-aminium iodide[6] |
| Common Synonyms | Methacholine Iodide, Acetyl-β-methylcholine iodide[3][7] |
| CAS Number | 26112-50-5 (β-Methylcholine Iodide)[8] |
| Molecular Formula | C₈H₁₈INO₂[7] |
| Molecular Weight | 287.14 g/mol [7] |
| Structure | Quaternary ammonium salt[9] |
| Solubility | Soluble in water and physiological buffers |
| Appearance | White to almost white crystalline powder |
Core Mechanism of Action: Muscarinic Receptor Agonism
β-Methylcholine Iodide exerts its effects by directly binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system.[2] Its quaternary ammonium structure renders it lipid-insoluble, preventing it from crossing the blood-brain barrier, thus confining its primary actions to the periphery.[1]
The most profound and widely studied application stems from its agonism at the M3 muscarinic receptor, which is predominantly coupled to the Gq/11 family of G-proteins.[9] The activation sequence is a classic example of GPCR signaling:
-
Receptor Binding: β-Methylcholine Iodide binds to the orthosteric site of the M3 receptor on the cell surface.
-
G-Protein Activation: The receptor undergoes a conformational change, activating its associated Gq protein.
-
Effector Enzyme Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C (PLC).[2]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[2]
-
Physiological Response: The rapid increase in intracellular Ca²⁺ concentration activates calcium-dependent signaling pathways, leading to the contraction of smooth muscle cells.[2]
This signaling cascade is the fundamental mechanism behind β-Methylcholine Iodide's ability to induce bronchoconstriction and contraction of gastrointestinal smooth muscle.[2][9]
Caption: M3 Muscarinic Receptor Signaling Pathway.
Primary Application: Models of Airway Hyperresponsiveness (AHR)
β-Methylcholine Iodide is the reference standard for inducing bronchoconstriction to diagnose and study bronchial hyperreactivity, a key feature of asthma.[1][3][9] In research, it is used to create reliable and reproducible models of AHR in both in vitro and in vivo settings.
Protocol: In Vitro Organ Bath Assay for Tracheal Smooth Muscle Contraction
This protocol details the measurement of isometric contraction of isolated tracheal rings in response to β-Methylcholine Iodide, allowing for the determination of tissue sensitivity (EC₅₀) and maximal response (Eₘₐₓ).
Causality Behind Choices:
-
Krebs-Henseleit Buffer: This solution mimics the ionic composition of extracellular fluid, ensuring the tissue remains viable.
-
Carbogen (95% O₂ / 5% CO₂): Provides oxygen for tissue respiration and the CO₂ maintains the physiological pH of the bicarbonate buffer.
-
Isometric Transducer: Measures force of contraction without allowing the muscle to shorten, providing a direct measure of contractile tone.
-
Cumulative Dosing: This method is efficient and allows for the construction of a full concentration-response curve on a single tissue preparation.
Caption: Experimental workflow for an organ bath assay.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare fresh Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose). Equilibrate to 37°C and continuously bubble with carbogen gas.
-
Tissue Dissection: Humanely euthanize the research animal (e.g., mouse, rat, guinea pig) according to approved institutional protocols. Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Under a dissecting microscope, clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend each tracheal ring between two L-shaped stainless-steel hooks in a temperature-controlled organ bath chamber (10-20 mL volume) filled with gassed Krebs-Henseleit buffer. Attach the bottom hook to a fixed point and the top hook to an isometric force transducer.
-
Equilibration: Apply a resting tension (e.g., 0.5-1.0 g for mouse/rat trachea) and allow the tissue to equilibrate for 60 minutes. Replace the buffer every 15-20 minutes.
-
Viability Check: Depolarize the tissue with a high-concentration KCl solution (e.g., 60 mM) to elicit a maximal contraction, confirming tissue viability. Wash the tissue repeatedly until tension returns to baseline.
-
Cumulative Concentration-Response Curve: Once the baseline is stable, add β-Methylcholine Iodide to the bath in a cumulative manner (e.g., starting from 1 nM to 100 µM in half-log increments). Allow the response to each concentration to plateau before adding the next.
-
Data Recording: Continuously record the isometric tension using a data acquisition system.
-
Data Analysis: Express the contraction at each concentration as a percentage of the maximal response to KCl. Plot the percentage contraction against the log concentration of β-Methylcholine Iodide to generate a sigmoidal curve and calculate the EC₅₀ value.
| Typical Dose-Response Parameters | Control Group | AHR Model Group |
| EC₅₀ (Molar) | 1.5 x 10⁻⁶ M | 3.0 x 10⁻⁷ M |
| Eₘₐₓ (% of KCl max) | 95% ± 5% | 110% ± 8% |
| Interpretation | Normal airway sensitivity | Increased sensitivity (leftward shift) and potential hyperreactivity |
Protocol: In Vivo Measurement of Airway Resistance in Mice
This protocol uses an invasive method to directly measure changes in lung mechanics in anesthetized, tracheostomized mice in response to intravenous β-Methylcholine Iodide.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine). Perform a tracheostomy and cannulate the trachea.
-
Ventilation: Connect the animal to a computer-controlled small animal ventilator. Ventilate with a tidal volume of 10 mL/kg at a frequency of 150 breaths/minute.
-
Baseline Measurement: Monitor and record baseline airway mechanics, specifically lung resistance (Rₗ), for several minutes until a stable signal is achieved.
-
Drug Administration: Administer a bolus intravenous (IV) injection of β-Methylcholine Iodide via a cannulated jugular or tail vein. A typical dose range for mice is 0.1 - 1.0 mg/kg.[10]
-
Data Acquisition: Record the peak lung resistance following the injection. The response typically occurs within 30-60 seconds and returns to baseline within a few minutes.
-
Dose-Response: After the response returns to baseline, administer increasing doses of β-Methylcholine Iodide to construct a dose-response curve.
-
Data Analysis: Calculate the percentage increase in lung resistance from baseline for each dose. This allows for the quantification of airway hyperresponsiveness.
Secondary Application: Gastrointestinal Motility Studies
β-Methylcholine Iodide is also a valuable tool for investigating parasympathetic control of gastrointestinal smooth muscle.[5] It can be used to stimulate contraction in isolated intestinal segments, such as the guinea-pig ileum, a classic model for studying cholinergic pharmacology.
Protocol: Isolated Guinea-Pig Ileum Contraction Assay
The protocol is similar to the tracheal ring assay but is adapted for longitudinal segments of the small intestine. This preparation contains both M2 and M3 receptors, which have distinct roles; M3 receptors mediate direct contraction, while M2 receptors inhibit adenylyl cyclase, opposing relaxation signals.[5]
Step-by-Step Methodology:
-
Tissue Dissection: Humanely euthanize a guinea pig. Isolate a segment of the terminal ileum and place it in aerated, 37°C Tyrode's solution (a buffer commonly used for GI preparations).
-
Segment Preparation: Gently flush the lumen to remove contents. Cut 2-3 cm long segments.
-
Mounting: Suspend the ileum segment in an organ bath under a resting tension of ~1.0 g.
-
Equilibration: Allow the tissue to equilibrate for 45-60 minutes, with frequent buffer changes. Spontaneous contractions may be present.
-
Concentration-Response Curve: Perform a cumulative addition of β-Methylcholine Iodide (typically 10 nM to 1 mM range) and record the resulting isotonic or isometric contractions.
-
Data Analysis: Plot the contractile response against the log concentration to determine EC₅₀ and Eₘₐₓ values, providing insight into the muscarinic receptor function in the gut.
Solution Preparation and Handling
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of β-Methylcholine Iodide (MW: 287.14 g/mol ). For 10 mL of a 10 mM solution: 0.01 L * 0.01 mol/L * 287.14 g/mol = 0.0287 g (28.7 mg).
-
Accurately weigh the powder and dissolve it in an appropriate volume of sterile, deionized water or saline.
-
Vortex until fully dissolved.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Storage and Stability:
-
Solid Form: Store at room temperature in a dry, dark place.
-
Stock Solutions: Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[11] Avoid moisture and store under nitrogen if possible for long-term stability.[11]
Safety Precautions: β-Methylcholine Iodide is a potent cholinergic agonist. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and direct contact with skin or eyes.
References
-
PharmaCompass. (n.d.). Methacholine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Methacholine. Retrieved from [Link]
-
Takeuchi, T., et al. (1996). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology, 118(5), 1145–1152. Retrieved from [Link]
-
PubChem. (n.d.). Methacholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). METHACHOLINE IODIDE. Retrieved from [Link]
-
PubChem. (n.d.). Methacholine iodide. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Methacholine Chloride? Retrieved from [Link]
-
Laboratuvar cihazları. (n.d.). beta-Methylcholine Iodide. Retrieved from [Link]
Sources
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Safe Handling and Storage of beta-Methylcholine Iodide
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of beta-Methylcholine Iodide (also known as (2-Hydroxypropyl)trimethylammonium iodide). Designed for researchers, scientists, and professionals in drug development, this application note synthesizes technical data with practical, field-tested protocols to ensure laboratory safety and experimental integrity. The guidelines herein are grounded in authoritative sources and established safety practices.
Introduction: Understanding this compound
This compound is a quaternary ammonium salt and a cholinergic agonist. Due to its parasympathomimetic properties, it is utilized in pharmacological research to study the effects of acetylcholine on the nervous system and various organs. Its iodide salt form necessitates specific handling and storage considerations to mitigate risks associated with its chemical nature and potential physiological effects. Understanding its properties is the first step toward safe laboratory practices.
Hazard Identification and Risk Assessment
Chemical and Physical Properties
A thorough understanding of the compound's properties is critical for safe handling.
| Property | Value |
| Chemical Formula | C7H18INO |
| Molecular Weight | 245.10 g/mol [1] |
| Appearance | White to almost white crystalline powder[2] |
| Solubility | Soluble in water |
| Melting Point | Not clearly established |
Toxicological Profile and Hazards
This compound is a potent cholinergic agent and should be handled with care. As a quaternary ammonium compound, high exposure can lead to toxicity.[3]
-
Primary Routes of Exposure: Inhalation, ingestion, skin contact, eye contact.
-
Health Hazards: May cause irritation to the skin, eyes, and respiratory system.[4][5][6] Ingestion may lead to gastrointestinal irritation.[4][5] As a cholinergic agonist, systemic exposure could potentially lead to symptoms of parasympathetic stimulation, such as cardiovascular effects (hypotension) and breathing difficulties.[5]
-
GHS Hazard Statements: While specific GHS classifications can vary by supplier, similar cholinergic compounds are classified as:
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers against exposure when handling hazardous drugs.[7][8]
Standard Laboratory Attire
-
Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7]
-
Closed-toe Shoes: Non-slip, closed-toe shoes are mandatory in the laboratory.
Specific PPE for Handling this compound
-
Gloves: Two pairs of powder-free nitrile or neoprene chemotherapy gloves are required.[7][9] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[7] Gloves should be changed regularly or immediately if contaminated or torn.[7]
-
Eye Protection: Chemical safety goggles are mandatory.[9] When there is a risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Respiratory Protection: For handling powders outside of a containment hood, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation.[9][10]
Workflow for Donning and Doffing PPE
Caption: PPE Donning and Doffing Workflow.
Safe Handling Protocols
Adherence to these protocols is essential to minimize the risk of exposure and contamination.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation: Ensure the laboratory is well-ventilated.
Protocol for Weighing and Preparing Solutions
-
Preparation:
-
Don all required PPE as outlined in Section 3.
-
Ensure the chemical fume hood is operational and the work surface is clean.
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder from the stock container to a weigh boat using a clean spatula.
-
Avoid generating dust.[11] If dust is created, allow it to settle within the fume hood before proceeding.
-
Close the stock container tightly immediately after use.
-
-
Dissolving:
-
Place the weigh boat containing the powder into a beaker.
-
Slowly add the desired solvent to the beaker, aiming the stream at the powder to minimize splashing.
-
Use a magnetic stirrer or gentle swirling to dissolve the compound completely.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a damp cloth.
-
Dispose of the weigh boat and any contaminated materials in the designated chemical waste container.
-
Storage and Disposal
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (25°C or below).[12] | Prevents potential degradation from extreme temperatures. |
| Atmosphere | Store in a dry, well-ventilated place.[5] | The compound may be hygroscopic and sensitive to moisture.[4][5] |
| Container | Keep in a tightly sealed, original container.[5] | Prevents contamination and exposure to air and moisture. |
| Incompatibilities | Store away from strong oxidizing agents.[4] | Reduces the risk of hazardous chemical reactions. |
Disposal Procedures
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not mix with other waste and leave chemicals in their original containers for disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Being prepared for emergencies can significantly mitigate potential harm.
Spill Response
Spill Response Workflow
Caption: Workflow for Chemical Spill Response.
-
Minor Spill (Powder):
-
Wearing appropriate PPE, gently cover the spill with a damp absorbent paper to avoid raising dust.[11]
-
Carefully sweep or scoop the material into a designated, labeled chemical waste container.[13][14]
-
Wipe the area with soap and water, and dispose of all cleaning materials in the waste container.[15]
-
-
Minor Spill (Solution):
-
Major Spill:
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[16] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air.[4][16] If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Conclusion
The safe handling and storage of this compound are paramount for protecting laboratory personnel and ensuring the quality of research. By understanding its properties, utilizing appropriate engineering controls and PPE, and adhering to established protocols, researchers can minimize risks. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
- Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
- University of California, Berkeley - Environment, Health & Safety. (n.d.). Preparing for Emergency Chemical Spills.
- TCI Deutschland GmbH. (n.d.). This compound.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Auburn University. (n.d.). Emergency and Spill Response Procedures.
- ChemicalBook. (2025, April 17). This compound (CAS 26112-50-5).
- National Center for Biotechnology Information. (2023, July 15). Quaternary Ammonium Compound Toxicity.
- ChemicalBook. (n.d.). This compound Product Description.
- Sigma-Aldrich. (2025, May 21). Safety Data Sheet.
- Fisher Scientific. (2009, March 23). Safety Data Sheet.
- Spectrum Chemical. (2016, September 29). Safety Data Sheet.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- POGO Satellite Manual. (n.d.). Personal Protective Equipment.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Methacholine iodide.
- ResearchGate. (n.d.). Storage stability of quaternary ammonium compounds.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Cayman Chemical. (2025, November 18). Safety Data Sheet.
- Global Substance Registration System. (n.d.). METHACHOLINE IODIDE.
- Google Patents. (n.d.). Method for storing quaternary ammonium salt.
- National Center for Biotechnology Information. (n.d.). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
- Fisher Scientific. (2021, December 24). Safety Data Sheet.
- Parchem. (n.d.). This compound (Cas 60154-19-0).
Sources
- 1. parchem.com [parchem.com]
- 2. This compound | 26112-50-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment for Use in Handling Hazardous Drugs [stacks.cdc.gov]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 12. WO2001066528A1 - Method for storing quaternary ammonium salt - Google Patents [patents.google.com]
- 13. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. cws.auburn.edu [cws.auburn.edu]
- 16. fishersci.com [fishersci.com]
Beta-Methylcholine Iodide: A Senior Application Scientist's Guide to its Use as a Biochemical Reagent in Life Sciences
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Classic Cholinergic Agonist
Beta-methylcholine iodide, a quaternary ammonium salt, is a synthetic choline ester that has long served as a valuable tool in the life sciences. As a potent and selective agonist for muscarinic acetylcholine receptors (mAChRs), it mimics the action of the endogenous neurotransmitter acetylcholine, but with a key advantage: increased resistance to hydrolysis by acetylcholinesterases. This enhanced stability makes it an ideal reagent for a wide range of in vitro and in vivo studies, allowing for sustained and controlled receptor activation. This guide provides an in-depth exploration of this compound's mechanism of action, detailed application notes for its use in Alzheimer's disease and Sjögren's syndrome research, and comprehensive, field-proven protocols to ensure experimental success.
Physicochemical Properties and Handling
A solid understanding of this compound's properties is fundamental to its effective use.
| Property | Value | References |
| Molecular Formula | C₆H₁₆INO | [1] |
| Molecular Weight | 245.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Readily soluble in water and DMSO | [3][4] |
| Storage | Store at <-15°C, protected from light and moisture.[5] The compound is hygroscopic and air-sensitive.[2] |
Protocol 1: Preparation and Storage of this compound Stock Solutions
Rationale: Proper preparation and storage of stock solutions are critical for experimental reproducibility. This compound is susceptible to hydrolysis, and its iodide form can be light-sensitive. Following this protocol will ensure the integrity and stability of the reagent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing: In a clean, dry environment, accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
For DMSO stock: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). Vortex thoroughly until the powder is completely dissolved.
-
For aqueous stock: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, nuclease-free water.[4] Vortex thoroughly until dissolved. Note that aqueous solutions may be more prone to hydrolysis over time.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or below for long-term storage.[5] For short-term storage (up to a few days), 2-8°C is acceptable.[6]
-
-
Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final working concentration using the appropriate assay buffer or cell culture medium.
Mechanism of Action: A Selective Muscarinic Agonist
Beta-methylcholine is a non-selective agonist for all five subtypes of muscarinic acetylcholine receptors (M1-M5). However, it exhibits a pronounced activity at the M3 receptor subtype.[7] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological functions. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, while M2 and M4 are coupled to Gi/o proteins.[8]
The primary signaling pathway activated by beta-methylcholine, particularly through the M3 receptor, is the Gq/11 pathway. This activation leads to a cascade of intracellular events crucial for its physiological effects.[9][10]
Application Note I: Investigating Cholinergic Dysfunction in Alzheimer's Disease Models
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[11] this compound serves as a valuable tool to probe the functional consequences of cholinergic receptor stimulation in the context of Alzheimer's pathology, such as the effects on amyloid-beta (Aβ) processing and tau phosphorylation.
In Vitro Application: Assessing the Impact of Muscarinic Agonism on Neuronal Cells
Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used in Alzheimer's research as they can be differentiated into a neuronal phenotype and express muscarinic receptors.[12]
Rationale: Activation of M3 receptors by beta-methylcholine leads to an increase in intracellular calcium.[12] Measuring this calcium flux provides a quantitative assessment of receptor activation and downstream signaling. This assay can be used to determine the potency and efficacy of beta-methylcholine and to investigate how disease-relevant stressors (e.g., Aβ oligomers) may alter cholinergic signaling.
Materials:
-
Differentiated SH-SY5Y cells cultured in 96-well black-walled, clear-bottom plates
-
This compound working solutions (prepared from stock)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Culture: Plate and differentiate SH-SY5Y cells according to standard protocols.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.[13]
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for each well for 1-2 minutes.
-
Add this compound at various concentrations to the wells using the instrument's injector.
-
Immediately begin kinetic reading of fluorescence intensity (typically for 5-10 minutes).
-
At the end of the run, inject ionomycin to determine the maximal calcium response, followed by EGTA to quench the signal and determine the background.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the maximal response induced by ionomycin.
-
Plot the normalized response against the log of the beta-methylcholine concentration to generate a dose-response curve and determine the EC₅₀ value.
-
In Vivo Application: Evaluating the Effects of Cholinergic Stimulation in APP/PS1 Mice
The APP/PS1 transgenic mouse model is widely used in Alzheimer's research as it develops age-dependent Aβ plaques and cognitive deficits.[14][15]
Rationale: This protocol is designed to assess the long-term effects of enhanced cholinergic signaling on cognitive function and Alzheimer's-like pathology in a relevant animal model.
Materials:
-
APP/PS1 transgenic mice and wild-type littermate controls
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Tissue collection and processing reagents for immunohistochemistry and ELISA
Procedure:
-
Animal Dosing:
-
Dissolve this compound in sterile saline to the desired concentration. Prepare fresh daily.
-
Administer this compound to the mice via intraperitoneal (i.p.) injection or subcutaneous (s.c.) injection. A typical dose range for cholinergic agonists in mice is 0.1 - 1 mg/kg.[16] The exact dose and frequency (e.g., once daily) should be determined in a pilot study to assess for any adverse effects.
-
Treat a cohort of APP/PS1 mice and wild-type controls with this compound and another cohort with vehicle (saline) for a predetermined period (e.g., 1-3 months).[15]
-
-
Behavioral Assessment:
-
Towards the end of the treatment period, perform cognitive testing using established paradigms such as the Morris water maze to assess spatial learning and memory or the Y-maze for working memory.
-
-
Tissue Collection and Analysis:
-
Following the final behavioral test, euthanize the animals and collect brain tissue.
-
One hemisphere can be fixed for immunohistochemical analysis of Aβ plaques and microgliosis.[15]
-
The other hemisphere can be snap-frozen for biochemical analyses, such as ELISA to quantify Aβ levels or Western blotting to assess levels of synaptic proteins or tau phosphorylation.[11][17]
-
Application Note II: Probing Salivary Gland Function in Models of Sjögren's Syndrome
Sjögren's syndrome is an autoimmune disease characterized by lymphocytic infiltration of the salivary and lacrimal glands, leading to dry mouth and eyes.[18] The M3 muscarinic receptor is crucial for salivary secretion, making beta-methylcholine an excellent tool to study glandular dysfunction in this disease.[19]
In Vitro Application: Functional Assays in Salivary Gland Cell Lines
Immortalized human salivary gland cell lines (e.g., NS-SV-AC, HSG) are valuable for studying the cellular mechanisms of salivary secretion.[20][21]
Rationale: Amylase is a key enzyme secreted by salivary acinar cells. Its release is stimulated by cholinergic agonists. Measuring amylase secretion provides a functional readout of acinar cell health and response to stimuli.
Materials:
-
Human salivary gland cell line (e.g., HSG)
-
This compound working solutions
-
Culture medium
-
Amylase activity assay kit (colorimetric)
-
Plate reader
Procedure:
-
Cell Culture: Culture the salivary gland cells in appropriate multi-well plates until they reach a suitable confluency.
-
Stimulation:
-
Wash the cells with a serum-free medium or buffer.
-
Add this compound at various concentrations to the cells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[20]
-
-
Sample Collection: Collect the supernatant (containing secreted amylase) from each well.
-
Amylase Assay:
-
Perform the amylase activity assay on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided amylase standard.
-
Calculate the amylase concentration in each sample.
-
Plot the amylase concentration against the log of the beta-methylcholine concentration to create a dose-response curve.
-
In Vivo Application: Measuring Stimulated Salivation in a Mouse Model
Non-obese diabetic (NOD) mice are a commonly used animal model for Sjögren's syndrome as they spontaneously develop autoimmune exocrinopathy.[22]
Rationale: This protocol directly assesses the functional capacity of the salivary glands in vivo. While pilocarpine is commonly used, beta-methylcholine can be substituted to investigate the response to a more stable cholinergic agonist.
Materials:
-
NOD mice and an appropriate control strain (e.g., BALB/c)
-
Pilocarpine hydrochloride or this compound
-
Sterile saline
-
Ketamine/xylazine for anesthesia
-
Pre-weighed cotton balls or absorbent swabs
-
Microcentrifuge tubes
-
Fine-tipped forceps
Procedure:
-
Animal Preparation:
-
Fast the mice for at least 2 hours before the experiment to prevent contamination of saliva with food particles.[23]
-
Anesthetize the mouse with an intraperitoneal injection of ketamine/xylazine.
-
-
Stimulation:
-
Inject the mouse intraperitoneally with pilocarpine (0.5 mg/kg) or an optimized dose of beta-methylcholine.[23]
-
-
Saliva Collection:
-
Quantification:
-
Weigh the tube containing the saliva-soaked cotton ball/swab.
-
Calculate the weight of the collected saliva by subtracting the initial weight of the tube and dry cotton ball/swab.
-
The saliva volume can be approximated assuming a density of 1 mg/µL.
-
Normalize the saliva volume to the mouse's body weight.
-
-
Data Analysis: Compare the normalized saliva production between the different experimental groups (e.g., NOD vs. control mice).
Conclusion: A Versatile and Indispensable Tool
This compound remains a cornerstone reagent for researchers investigating the cholinergic system. Its stability and potent agonism at muscarinic receptors provide a reliable means to probe the intricate signaling pathways that govern a multitude of physiological and pathophysiological processes. The protocols outlined in this guide offer a robust framework for leveraging the power of this compound in the investigation of debilitating conditions such as Alzheimer's disease and Sjögren's syndrome, paving the way for new therapeutic insights.
References
-
The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. (2024). Molecular Pharmacology. [Link]
-
Park, J., et al. (2017). Measurement of saliva and tear volume. Bio-protocol, 7(12), e2337. [Link]
-
Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. [Link]
-
Delmas, P., et al. (2002). Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential. Neuron, 36(5), 851-861. [Link]
-
University of Pennsylvania. (n.d.). Calcium Flux Protocol. [Link]
-
Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]
-
Bagavant, H., et al. (2018). A Method for the Measurement of Salivary Gland Function in Mice. Journal of Visualized Experiments, (131), 57203. [Link]
-
protocols.io. (2024). Saliva Collection. [Link]
- Lomax, P., & Green, M. D. (1981).
-
JoVE. (2018). Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]
-
Moro, O., et al. (1997). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of Medicinal Chemistry, 40(26), 4231-4242. [Link]
-
Pérez, M., et al. (2005). Effect of acetylcholine on tau phosphorylation in human neuroblastoma cells. Neuroscience Letters, 382(3), 263-266. [Link]
-
JoVE. (2022). Salivary Gland Function Measurement | Protocol Preview. [Link]
-
Chalmers, K. A., et al. (2009). Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer's disease. Journal of Neurology, 256(5), 717-720. [Link]
-
Busciglio, J., et al. (1995). beta-amyloid fibrils induce tau phosphorylation and loss of microtubule binding. Neuron, 14(4), 879-888. [Link]
-
McKinney, M., et al. (1995). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Neurochemical Research, 20(6), 669-674. [Link]
-
Sadot, E., et al. (1996). Activation of m1 muscarinic acetylcholine receptor regulates tau phosphorylation in transfected PC12 cells. Journal of Neurochemistry, 66(2), 877-880. [Link]
-
Horackova, M., et al. (1990). Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat. Journal of Molecular and Cellular Cardiology, 22(11), 1273-1283. [Link]
-
ResearchGate. (n.d.). Possible mechanism of METH-induced-tau phosphorylation at different sites. [Link]
-
Springer Nature Experiments. (n.d.). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. [Link]
- Haass, C., & Selkoe, D. J. (2007). Soluble protein oligomers in neurodegeneration: lessons from the Alzheimer's amyloid beta-peptide. Nature Reviews Molecular Cell Biology, 8(2), 101-112.
-
Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells. (2013). PLoS ONE, 8(3), e59293. [Link]
-
Brendel, M., et al. (2016). In Vivo Amyloid-β Imaging in the APPPS1–21 Transgenic Mouse Model with a 89Zr-Labeled Monoclonal Antibody. Journal of Nuclear Medicine, 57(5), 794-800. [Link]
-
Therapeutic effects of a novel synthetic α-secretase. (2024). Frontiers in Molecular Neuroscience, 17, 1386629. [Link]
-
The Memory Benefit to Aged APP/PS1 Mice from Long-Term Intranasal Treatment of Low-Dose THC. (2022). International Journal of Molecular Sciences, 23(8), 4259. [Link]
-
Amelioration of Cognitive Dysfunction in APP/PS1 Double Transgenic Mice by Long-Term Treatment of 4-O-Methylhonokiol. (2013). PLoS ONE, 8(11), e78531. [Link]
-
Alpha-Secretase ADAM10 Regulation: Insights into Alzheimer's Disease Treatment. (2018). International Journal of Molecular Sciences, 19(2), 435. [Link]
-
Postina, R. (2008). A closer look at alpha-secretase. Current Alzheimer Research, 5(2), 179-186. [Link]
-
De Paulis, A., et al. (2002). A novel assay to measure the calcium flux in human basophils: effects of chemokines and nerve growth factor. Cytometry, 48(2), 85-91. [Link]
-
Fahrenholz, F. (2007). Activation of alpha-secretase cleavage. Current Alzheimer Research, 4(4), 453-457. [Link]
-
Amelioration of Serum Aβ Levels and Cognitive Impairment in APPPS1 Transgenic Mice Following Symbiotic Administration. (2024). Nutrients, 16(15), 2381. [Link]
-
Li, Z., et al. (2019). Choline Supplementation Ameliorates Behavioral Deficits and Alzheimer's Disease-Like Pathology in Transgenic APP/PS1 Mice. Molecular Nutrition & Food Research, 63(16), e1801407. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Methacholine iodide | mAChR | 625-19-4 | Invivochem [invivochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 11. Effect of acetylcholine on tau phosphorylation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel assay to measure the calcium flux in human basophils: effects of chemokines and nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amelioration of Cognitive Dysfunction in APP/PS1 Double Transgenic Mice by Long-Term Treatment of 4-O-Methylhonokiol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Choline Supplementation Ameliorates Behavioral Deficits and Alzheimer's Disease-Like Pathology in Transgenic APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. beta-amyloid fibrils induce tau phosphorylation and loss of microtubule binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]
- 20. tcichemicals.com [tcichemicals.com]
- 21. The Memory Benefit to Aged APP/PS1 Mice from Long-Term Intranasal Treatment of Low-Dose THC | MDPI [mdpi.com]
- 22. Measurement of saliva and tear volume [bio-protocol.org]
- 23. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Saliva Collection [protocols.io]
Troubleshooting & Optimization
Optimizing Beta-Methylcholine Iodide Concentrations for In Vitro Assays: A Technical Support Guide
Welcome to the technical support center for the effective use of beta-methylcholine iodide in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental conditions and troubleshooting common issues encountered when working with this potent muscarinic acetylcholine receptor agonist. Our goal is to ensure the scientific integrity and reproducibility of your assays.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic choline ester and a non-selective agonist for muscarinic acetylcholine receptors (mAChRs). Structurally similar to the endogenous neurotransmitter acetylcholine, it is more resistant to hydrolysis by acetylcholinesterase, resulting in a more prolonged action.[1] Its primary mechanism of action is the activation of mAChRs, which are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.[2]
2. How should I store and handle this compound?
-
Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] For shorter periods, storage at 4°C is acceptable for up to 2 years.[3] It is important to keep the container tightly sealed as the compound can be hygroscopic and light-sensitive.
-
Stock Solutions: Once dissolved, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]
3. How do I prepare a stock solution of this compound?
This compound is soluble in water and DMSO.[3] For cell-based assays, it is recommended to prepare a high-concentration stock solution in a solvent compatible with your assay system, such as sterile water or DMSO. For aqueous stock solutions, after dilution to the working concentration, it is advisable to sterilize the solution by filtering through a 0.22 µm filter before adding to your cells.[4]
4. Is the iodide counter-ion a concern in my assays?
While not a common issue in standard functional assays, high concentrations of iodide could potentially interfere with certain biological processes or detection methods. For instance, iodide can impact thyroid hormone synthesis pathways and has been shown to interfere in assays like mass cytometry.[5][6] If you observe unexpected results that cannot be attributed to other factors, it may be worth considering the potential effect of the iodide counter-ion and comparing results with a different salt form of beta-methylcholine, such as the chloride salt (methacholine chloride), if your experimental design permits.
II. Optimizing Concentrations for Functional Assays
The optimal concentration of this compound will vary depending on the muscarinic receptor subtype being studied and the specific assay being performed. The following table provides recommended starting concentration ranges and typical EC50 values for common in vitro functional assays.
| Assay Type | Receptor Subtype | Typical EC50 Range | Recommended Starting Concentration Range | Cell Line Examples |
| Calcium Mobilization | M1, M3, M5 (Gq-coupled) | 10 nM - 1 µM[5][7] | 100 pM - 10 µM | CHO-K1, HEK293, U2OS[5][8][9] |
| Inositol Phosphate (IP1) Accumulation | M1, M3, M5 (Gq-coupled) | 10 nM - 1 µM[10] | 100 pM - 10 µM | CHO-K1[10][11] |
| GTPγS Binding | M2, M4 (Gi/o-coupled) | 100 nM - 10 µM | 1 nM - 100 µM | CHO, HEK293[12] |
| cAMP Inhibition | M2, M4 (Gi/o-coupled) | 10 nM - 1 µM[13] | 100 pM - 10 µM | CHO-K1[14] |
Note: EC50 values are highly dependent on the specific cell line, receptor expression level, and assay conditions. The provided ranges are for guidance and should be empirically determined in your system.
III. Detailed Experimental Protocols & Workflows
A. Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.
Workflow Diagram:
Caption: Workflow for a calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the muscarinic receptor of interest into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well. Allow cells to adhere and grow overnight.
-
Dye Loading: The next day, remove the growth medium and add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) to each well. Incubate the plate at 37°C for 45-60 minutes.
-
Compound Preparation: During the dye incubation, prepare a serial dilution of this compound in assay buffer. It is common to prepare these at a 5X or 10X final concentration.
-
Assay Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence for 10-20 seconds. Then, automatically add the this compound dilutions to the wells and continue to record the fluorescence signal for an additional 2-3 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
B. IP-One HTRF Assay (for M1, M3, M5 Receptors)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade activated by Gq-coupled receptors.[15]
Workflow Diagram:
Caption: Workflow for an IP-One HTRF assay.
Step-by-Step Protocol:
-
Cell Plating: Seed CHO-M1 cells in a white 384-well plate at a density of 10,000-20,000 cells per well and incubate overnight.[11]
-
Cell Stimulation: Remove the culture medium and add your this compound dilutions prepared in stimulation buffer containing lithium chloride (LiCl).[16] Incubate for 1 hour at 37°C.[11]
-
Lysis and Reagent Addition: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.[11]
-
Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the agonist concentration to determine the EC50.
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Inactive Compound: Improper storage or handling of this compound. 2. Low Receptor Expression: The cell line has low or no expression of the target muscarinic receptor. 3. Incorrect Assay Conditions: Suboptimal cell number, dye loading, or incubation times. | 1. Use a fresh vial of this compound and prepare new stock solutions. 2. Verify receptor expression using a validated positive control agonist (e.g., acetylcholine, carbachol) or by a receptor binding assay. 3. Optimize assay parameters systematically, starting with cell density. |
| High Background Signal | 1. Cell Stress or Death: High cell density, harsh dye loading conditions, or cytotoxicity of the compound at high concentrations. 2. Autofluorescence: Compound itself is fluorescent at the assay wavelengths. | 1. Optimize cell seeding density. Reduce dye concentration or incubation time. Perform a cell viability assay in parallel. 2. Run a control plate with the compound but without cells to check for autofluorescence. |
| Poor Z'-factor / High Variability | 1. Inconsistent Cell Plating: Uneven cell distribution in the wells. 2. Pipetting Errors: Inaccurate liquid handling, especially with serial dilutions. 3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and practice good pipetting technique. Consider using automated liquid handlers for high-throughput experiments. 3. Avoid using the outermost wells of the plate or fill them with sterile buffer/media to create a humidity barrier. |
| Shifted Dose-Response Curve (Lower Potency) | 1. Compound Degradation: Stock solution has degraded over time. 2. Presence of Antagonist: Contamination of reagents or media with a muscarinic antagonist. | 1. Prepare fresh stock solutions of this compound. 2. Use fresh, high-quality reagents and media. |
V. Signaling Pathways
This compound elicits its effects through the activation of different G-protein signaling pathways depending on the muscarinic receptor subtype.
Caption: Muscarinic receptor signaling pathways.
Activation of M1, M3, and M5 receptors leads to the stimulation of the Gq/11 pathway, resulting in the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C.[17] In contrast, activation of M2 and M4 receptors stimulates the Gi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[18][19]
VI. References
-
BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening. Retrieved from [Link]
-
Weichilab. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved from [Link]
-
Kilpatrick, L. E., et al. (2009). Full and Partial Agonists of Muscarinic M3 Receptors Reveal Single and Oscillatory Ca2+ Responses by β2-Adrenoceptors. Journal of Pharmacology and Experimental Therapeutics, 331(1), 1-10.
-
BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]
-
Gosens, R., et al. (2004). Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype. British Journal of Pharmacology, 141(6), 943-950.
-
Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information.
-
van der Zee, H., et al. (1992). In vivo characterization of vasodilating muscarinic-receptor subtypes in humans. Hypertension, 20(4), 508-516.
-
Wess, J., et al. (2007). Structure-Based Design and Discovery of New M2 Receptor Agonists. ACS Chemical Biology, 2(10), 689-699.
-
O'Connell, P. J., et al. (1999). Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists. Analytical Biochemistry, 273(1), 79-86.
-
Deranged Physiology. (n.d.). Muscarinic M2 and M4 acetylcholine receptor intracellular signalling pathway. Retrieved from [Link]
-
Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1249.
-
Fang, Y., et al. (2010). Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors. Journal of Pharmacological and Toxicological Methods, 62(3), 205-213.
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information.
-
PubChem. (n.d.). Methacholine iodide. National Center for Biotechnology Information.
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Nurullin, L. F., et al. (2017). Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction. Neuroscience, 357, 1-11.
-
Luginbuhl, K. M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 655, 1-22.
-
ION Biosciences. (n.d.). Gαi/o GPCR assays. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. International Journal of Molecular Sciences, 23(5), 2736.
-
Tobin, A. B., et al. (2002). The muscarinic M5 receptor: a silent or emerging subtype?. British Journal of Pharmacology, 135(6), 1307-1314.
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]
-
Jang, Y. Y., et al. (2015). Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice. The Korean Journal of Physiology & Pharmacology, 19(6), 513-520.
-
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 629-635.
-
Laboratorium Discounter. (n.d.). This compound >99.0%(T) 25g. Retrieved from [Link]
-
PubChem. (n.d.). BioAssay record AID 371750. National Center for Biotechnology Information.
-
González-Maeso, J. (2011). G Protein–Coupled Receptor Oligomerization Revisited: Functional and Pharmacological Perspectives. Molecular Pharmacology, 80(5), 746-755.
-
Cockcroft, D. W., et al. (2018). Methacholine challenge testing: comparative pharmacology. Journal of Asthma and Allergy, 11, 99-106.
Sources
- 1. Methacholine Chloride | AChR | TargetMol [targetmol.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Methacholine iodide | mAChR | 625-19-4 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Full and Partial Agonists of Muscarinic M3 Receptors Reveal Single and Oscillatory Ca2+ Responses by β2-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. revvity.com [revvity.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Structure-Based Design and Discovery of New M2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 18. derangedphysiology.com [derangedphysiology.com]
- 19. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Common problems with the stability of beta-Methylcholine Iodide in solutions
Technical Support Center: beta-Methylcholine Iodide Stability in Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
What is this compound and why is its stability in solution a concern?
This compound is a synthetic choline ester and a parasympathomimetic agent. It is an analog of acetylcholine, a key neurotransmitter.[1] Like many esters, particularly those with a quaternary ammonium group, this compound is susceptible to hydrolysis in aqueous solutions. This degradation can lead to a decrease in the effective concentration of the active compound, potentially compromising experimental results. The primary degradation product is beta-methylcholine.[2] Therefore, understanding and controlling the factors that influence its stability is crucial for accurate and reproducible research.
My this compound solution has turned a faint yellow. Is it still usable?
A faint yellow discoloration can be an indicator of degradation. The iodide ion (I⁻) in the compound can be oxidized to iodine (I₂), which is yellow-brown in solution. This process can be accelerated by exposure to light and elevated temperatures. While a very slight color change might not significantly impact the concentration for some applications, it is a sign of instability. For sensitive assays, it is strongly recommended to prepare fresh solutions if any discoloration is observed. To minimize this, always store solutions protected from light.[3]
What is the primary degradation pathway for this compound in solution?
The principal degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond. This reaction is catalyzed by both acid and, more significantly, base (hydroxide ions). The hydrolysis results in the formation of beta-methylcholine and acetic acid.[2] The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
Caption: Primary degradation pathway of this compound.
How does pH affect the stability of my solution?
The pH of the solution is a critical factor in the stability of this compound. As an ester, it is most stable in weakly acidic conditions. In alkaline (basic) conditions (pH > 6), the rate of hydrolysis increases significantly.[4] For instance, studies on the closely related methacholine chloride have shown rapid decomposition at pH values above 6, with up to 36% degradation in a week at pH 9 and 27°C.[4] Therefore, it is crucial to use buffers that maintain a slightly acidic pH if long-term storage of a solution is required. Unbuffered solutions in saline are often stable because solutions of methacholine are weakly acidic.[4]
What are the optimal storage conditions for a stock solution of this compound?
To maximize the shelf-life of your this compound stock solution, adhere to the following storage conditions:
-
Temperature: Store at 2-8°C.[3] Some suppliers recommend even colder temperatures, such as <-15°C.[5] Avoid repeated freeze-thaw cycles. Storing at room temperature (25°C) can lead to modest breakdown after about 28 days, while elevated temperatures (50°C) can cause rapid degradation within a day.[6]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Atmosphere: Store under an inert gas like nitrogen or argon, especially for long-term storage, to prevent oxidation.
-
Container: Use tightly sealed containers to prevent moisture absorption, as the compound is hygroscopic.[3]
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C or colder[3][5] | Reduces the rate of hydrolysis and other degradation reactions.[6][7] |
| Light | Protect from light | Prevents photo-oxidation of the iodide ion.[3] |
| pH | Slightly acidic (pH < 6) | Minimizes base-catalyzed hydrolysis.[4] |
| Atmosphere | Inert gas (e.g., Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed, amber vials | Prevents moisture absorption and light exposure.[3] |
Troubleshooting Guide
Problem: I'm observing a precipitate in my refrigerated this compound stock solution.
-
Potential Cause 1: Low Solubility at Reduced Temperatures. The solubility of this compound may decrease at lower temperatures, leading to precipitation, especially in highly concentrated stock solutions.
-
Recommended Solution 1: Before use, allow the solution to warm to room temperature and gently vortex to redissolve the precipitate.[5] If it does not fully redissolve, you may need to prepare a new, less concentrated stock solution.
-
Potential Cause 2: Contamination. Contamination of the stock solution could lead to the formation of insoluble byproducts.
-
Recommended Solution 2: Ensure that all glassware and solvents are scrupulously clean. Filter-sterilize the solution through a 0.22 µm filter into a sterile container if microbial contamination is a concern.
Problem: My experimental results are inconsistent, suggesting the concentration of my this compound solution is changing over time.
-
Potential Cause 1: Hydrolysis. As discussed, hydrolysis is a primary cause of decreased concentration. This is accelerated by improper storage temperature and pH.
-
Recommended Solution 1: Prepare fresh solutions for each experiment, or at a minimum, daily. If using a stock solution, ensure it is stored under the optimal conditions outlined in the FAQ and the table above. For critical applications, it is advisable to re-qualify the concentration of older stock solutions.
-
Potential Cause 2: Adsorption to Container Surfaces. While less common for this compound, some molecules can adsorb to the surface of plastic or glass containers, reducing the concentration in the solution.
-
Recommended Solution 2: Consider using low-adsorption microcentrifuge tubes or glassware. Rinsing the container with the solvent before preparing the solution can also help.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Preparation of a Stable Stock Solution of this compound
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, slightly acidic buffer (e.g., citrate buffer, pH 5.0)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Pre-weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is hygroscopic.[3]
-
Weighing: Accurately weigh the desired amount of this compound in a sterile tube. For a 1 mL, 10 mM stock solution, weigh out 2.451 mg (Molecular Weight = 245.10 g/mol ).
-
Solubilization: Add the appropriate volume of solvent (e.g., 1 mL for a 10 mM solution from 2.451 mg). If using a buffer, ensure it is at the correct pH.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with an inert gas to displace oxygen.
-
Sealing and Storage: Tightly cap the vial and wrap it in parafilm to ensure a good seal. Store at the recommended temperature (2-8°C or colder), protected from light.[3][5]
References
- TCI Chemicals. (n.d.). This compound.
- Beckett, A. H., Harper, N. J., & Clitherow, J. W. (1974). Stereoisomeric lactoyl-beta-methylcholine iodides. Interaction with cholinesterase and acetylcholinesterase. Journal of Medicinal Chemistry, 17(10), 1057–1060.
- Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
- Biosynth. (2022). Safety Data Sheet: this compound.
- Cayman Chemical. (2025). Safety Data Sheet: Acetyl-β-methylcholine (chloride).
- Fisher Scientific. (2025). Safety Data Sheet: Choline iodide.
- MedChemExpress. (n.d.). β-Methylcholine iodide.
- Roccamo, J. H., & Salpeter, M. M. (1995). Stabilization of Acetylcholine Receptors by Exogenous ATP and Its Reversal by cAMP and Calcium. The Journal of Cell Biology, 131(6 Pt 1), 1631–1638.
- Luger, A., et al. (2021). Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing. Journal of Clinical Medicine, 10(11), 2439.
- Sletten, D. M., et al. (2005). Stability of acetylcholine chloride solution in autonomic testing. Journal of Clinical Neuromuscular Disease, 7(1), 1-4.
- Thermo Fisher Scientific. (n.d.). Determination of Methacholine Chloride and Potential Impurities Using a Reagent-Free Ion Chromatography System.
- Collier, B. (1987). Choline analogues: their use in studies of acetylcholine synthesis, storage, and release.
- Chen, X. L., et al. (2001). Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime. Acta Pharmacologica Sinica, 22(12), 1082–1086.
- van der Stelt, M., et al. (2004). Stability of acetylcholine in the presence of acetylcholine esterase and water (I) and acetylcholine esterase and mobile phase (N).
- CymitQuimica. (n.d.). This compound.
- Global Substance Registration System (GSRS). (n.d.). METHACHOLINE IODIDE.
- Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution.
- Organic Syntheses. (n.d.). Methyl iodide.
- Mischnick, P., & Momcilovic, D. (1998). Elimination of oxidative degradation during the per-O-methylation of carbohydrates.
- Puit, S., et al. (2012). Thermal decomposition of bethanechol chloride into bethamethylcholine...
- Organic Syntheses. (n.d.). Benzoylcholine iodide and chloride.
- PubChem. (n.d.). Methacholine iodide.
- TCI Chemicals. (n.d.). beta-Methylcholine Chloride.
- MedChemExpress. (n.d.). Methacholine chloride (Acetyl-β-methylcholine chloride).
Sources
- 1. Choline analogues: their use in studies of acetylcholine synthesis, storage, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of β-Methylcholine Iodide Results
Welcome to the Technical Support Center for β-Methylcholine Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to improve the reproducibility of your experimental results. As a non-selective muscarinic receptor agonist, β-methylcholine iodide is a valuable tool in studying cholinergic signaling. However, its chemical nature presents unique challenges that can impact the reliability of your findings. This document will equip you with the expertise to navigate these challenges and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the use of β-methylcholine iodide in a direct question-and-answer format.
Q1: What is the primary mechanism of action for β-methylcholine iodide?
A1: β-Methylcholine iodide is a synthetic choline ester that acts as a non-selective agonist for muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. There are five subtypes of muscarinic receptors (M1-M5), and β-methylcholine activates all of them to varying degrees, initiating downstream signaling cascades.
Q2: What are the key factors that can lead to variability in my experimental results with β-methylcholine iodide?
A2: The most significant factors contributing to poor reproducibility are:
-
Hydrolysis: β-methylcholine is an ester and is susceptible to hydrolysis, which breaks it down into inactive components. This process is highly dependent on the pH and temperature of your solutions.
-
Purity of the compound: Impurities in your β-methylcholine iodide stock can lead to off-target effects or inaccurate effective concentrations.
-
Solution preparation and storage: Improperly prepared or stored solutions can degrade over time, leading to a decrease in the effective concentration of the agonist.
-
Assay conditions: Variations in cell health, receptor expression levels, and assay-specific parameters can all contribute to inconsistent results.
-
Counter-ion effects: While often overlooked, the iodide counter-ion could potentially interact with assay components or have biological effects at high concentrations.
Q3: How should I properly store and handle β-methylcholine iodide powder and stock solutions?
A3: Proper storage is critical for maintaining the integrity of β-methylcholine iodide.
| Form | Recommended Storage Conditions | Rationale |
| Solid Powder | Store at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, -20°C is recommended. | β-methylcholine iodide is hygroscopic and light-sensitive. Cool, dry, and dark conditions minimize degradation. |
| Aqueous Stock Solutions | Prepare fresh daily. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Avoid freeze-thaw cycles. | Aqueous solutions are prone to hydrolysis, especially at neutral or alkaline pH. |
| DMSO Stock Solutions | Can be stored at -20°C for up to one month or -80°C for longer periods. Aliquot to avoid repeated freeze-thaw cycles. | DMSO is a less protic solvent than water, which can slow the rate of hydrolysis. |
Q4: What is the difference between β-methylcholine iodide and β-methylcholine chloride, and can I use them interchangeably?
A4: The active molecule, β-methylcholine, is the same in both salts. The difference lies in the counter-ion (iodide vs. chloride). While in many applications they can be used interchangeably, it is crucial to be aware of potential differences. The molecular weight of the two salts differs, so be sure to adjust your calculations accordingly to ensure you are using the same molar concentration of the active compound. In some sensitive assays, the halide counter-ions themselves may have effects at high concentrations. For instance, iodide has been shown to have a greater tendency for certain chemical reactions compared to chloride, which could potentially interfere with specific assay chemistries. If you are switching between salts, it is recommended to perform a bridging experiment to confirm that your results are comparable.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments with β-methylcholine iodide.
Issue 1: Inconsistent Dose-Response Curves (Shifting EC₅₀ Values)
Possible Causes & Solutions:
-
Degradation of β-methylcholine iodide: As previously mentioned, hydrolysis is a major concern.
-
Solution: Prepare fresh stock solutions in a suitable buffer with a slightly acidic pH (around 6.0) to slow hydrolysis. Avoid preparing large batches of working solutions that will sit at room temperature for extended periods.
-
-
Inaccurate Pipetting: Small errors in serial dilutions can lead to significant shifts in the dose-response curve.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. For highly potent responses, consider preparing intermediate dilution plates to minimize single-step dilution errors.
-
-
Cellular Variability: Changes in cell passage number, density, and overall health can alter receptor expression and signaling capacity.
-
Solution: Use cells within a consistent passage number range for all experiments. Ensure consistent cell seeding densities and monitor cell health regularly.
-
-
Assay Temperature Fluctuations: Temperature can affect both the rate of hydrolysis and the biological response.
-
Solution: Ensure all assay components, including cell plates and reagent plates, are properly equilibrated to the intended assay temperature.
-
Issue 2: High Background Signal or No Response in Functional Assays
This is a common problem in cell-based functional assays such as calcium mobilization and cAMP assays.
Troubleshooting for Calcium Mobilization Assays:
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | Autofluorescence from cells or media components. | Use a media with low background fluorescence. Optimize cell seeding density to avoid over-confluency. |
| Extracellular dye or leaky cells. | Ensure gentle but thorough washing steps after dye loading. Use a quencher dye for extracellular fluorescence if available in your assay kit. | |
| No or low signal upon stimulation | Low receptor expression. | Use a cell line with confirmed high expression of the target muscarinic receptor subtype. |
| Inefficient G-protein coupling. | For Gi-coupled receptors, consider co-transfection with a promiscuous G-protein like Gα16 to redirect the signal through the Gq pathway, leading to a calcium response. | |
| Degraded agonist. | Prepare fresh β-methylcholine iodide solutions. |
Troubleshooting for cAMP Assays:
| Problem | Possible Cause | Recommended Solution |
| High basal cAMP levels | Overly confluent cells or stressed cells. | Optimize cell seeding density and ensure cells are healthy. |
| No change in cAMP upon stimulation | For Gi-coupled receptors, the basal cAMP level is too low to detect a decrease. | Stimulate the cells with a low concentration of forskolin to raise the basal cAMP level before adding the agonist. |
| For Gs-coupled receptors, receptor expression may be too low. | Use a cell line with higher receptor expression. | |
| Phosphodiesterase (PDE) activity is degrading cAMP too quickly. | Include a PDE inhibitor, such as IBMX, in your assay buffer. |
Experimental Protocols & Workflows
To ensure a self-validating system, it is crucial to follow standardized protocols and incorporate appropriate quality control measures.
Protocol 1: Preparation and Quality Control of β-Methylcholine Iodide Stock Solution
-
Weighing: Accurately weigh the required amount of β-methylcholine iodide powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in a high-purity solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Sterilization: For cell-based assays, sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Quality Control (Optional but Recommended):
-
HPLC Analysis: Periodically check the purity of your stock solution using a validated HPLC method. The presence of degradation products, such as β-methylcholine, can be quantified.
-
Functional Check: Before starting a large-scale experiment, test a new batch of stock solution on a small scale to ensure it elicits the expected biological response.
-
Workflow for a Calcium Mobilization Assay
Caption: A typical workflow for a calcium mobilization assay using β-methylcholine iodide.
Signaling Pathways
Understanding the signaling pathways activated by β-methylcholine is crucial for interpreting your data and troubleshooting unexpected results.
Muscarinic Receptor Signaling
β-methylcholine iodide activates both Gq/11- and Gi/o-coupled muscarinic receptors.
-
Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This is the basis for calcium mobilization assays.
-
Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the basis for cAMP inhibition assays.
Caption: Simplified signaling pathways for muscarinic acetylcholine receptors.
By implementing these best practices, utilizing the troubleshooting guides, and having a solid understanding of the underlying scientific principles, you can significantly improve the reproducibility and reliability of your experimental data when working with β-methylcholine iodide.
References
-
Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC. (2001). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. (2020). ResearchGate. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Using Salt Counterions to Modify β2-Agonist Behavior in Vivo. (2016). Molecular Pharmaceutics. Retrieved from [Link]
-
Mechanistic Fingerprints from Chloride to Iodide: Halide vs. Ammonia Release in Platinum Anticancer Complexes. (2023). Molecules. Retrieved from [Link]
-
A comparison of the effects of acetyl-beta-methylcholine chloride (mecholyl) on esophageal intraluminal pressure in normal persons and patients with cardiospasm. (1954). Gastroenterology. Retrieved from [Link]
Purity analysis and potential impurities of beta-Methylcholine Iodide
Welcome to the technical support center for beta-Methylcholine Iodide (also known as 2-Hydroxypropyltrimethylammonium Iodide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on purity analysis, potential impurities, and troubleshooting for experiments involving this compound. Our goal is to equip you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and analysis of this compound.
Q1: What is this compound and what are its critical chemical properties?
This compound is a quaternary ammonium salt. As a choline derivative, it is structurally similar to the neurotransmitter acetylcholine and related synthetic analogs like methacholine.[1][2] Its purity is paramount for applications in biological and pharmaceutical research, where even trace impurities can lead to anomalous results. Key properties to be aware of include its solid, crystalline appearance (white to off-white) and its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3]
Q2: How should I properly store this compound to maintain its purity and stability?
Proper storage is critical to prevent degradation. Due to its hygroscopic and potentially light-sensitive properties, this compound should be stored in a tightly sealed container, preferably in a cool (<15°C), dark, and dry environment.[4] For long-term storage, keeping the material under an inert gas atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture absorption and potential oxidative degradation.
Q3: What are the common impurities I should be aware of when working with this compound?
Impurities can arise from the synthetic process, degradation, or improper storage. Understanding these potential contaminants is the first step in troubleshooting and ensuring analytical accuracy.
Diagram 1: Potential Impurities of this compound
Caption: Origin of potential impurities in this compound.
Table 1: Summary of Potential Impurities
| Impurity Class | Specific Example(s) | Origin | Potential Impact |
| Synthesis-Related | Unreacted starting materials, Methyl Iodide[5][6] | Incomplete reaction or purification | Altered stoichiometry, potential toxicity, interference in assays. |
| Isomeric impurities (alpha-Methylcholine) | Non-specific synthesis routes | Different biological activity, analytical interference. | |
| Degradation Products | Choline, other hydrolysis products | Exposure to moisture (hygroscopicity)[1] | Reduced concentration of active compound, altered pH, unexpected biological effects. |
| Related Substances | Acetylcholine, Methacholine[1][2] | Carryover from related syntheses or as a potential byproduct | Can act as agonists in biological systems, causing false positives.[1] |
| External Contaminants | Water | Absorption from the atmosphere[3] | Inaccurate weighing, promotion of hydrolysis. |
| Other halide salts (e.g., Chloride, Bromide) | Use of impure reagents during synthesis | May alter solubility and ionic strength of solutions. |
Q4: What are the primary analytical techniques for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the main compound and its impurities. A mixed-mode column combining Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange mechanisms is highly effective for separating choline, its counterions, and related impurities.[7] Detection can be achieved using a Charged Aerosol Detector (CAD), which provides near-universal response for non-volatile analytes, or Mass Spectrometry (MS) for definitive identification.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the main compound and identifying organic impurities.[9] The presence of unexpected signals can help elucidate the structure of unknown contaminants.
-
Ion Chromatography (IC): IC is a powerful tool for quantifying the iodide counter-ion and detecting other anionic or cationic impurities, such as other halides or residual alkali metals.[1][10]
-
Nonaqueous Titration: This method can be used to determine the overall purity of the quaternary ammonium salt.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis and use of this compound.
Diagram 2: Troubleshooting Workflow for Purity Analysis
Caption: Decision tree for troubleshooting analytical and experimental issues.
Problem: I see unexpected peaks in my HPLC chromatogram.
-
Potential Cause 1: Degradation. If the material has been stored improperly or for an extended period, hydrolysis may have occurred. This is a common degradation pathway for choline esters and related compounds.[1]
-
Solution: Prepare a fresh solution from a newly opened container of this compound and re-run the analysis. Compare the chromatograms to see if the impurity peaks are reduced or absent in the fresh sample. Always store solutions for the shortest time possible, preferably at 2-8°C.
-
-
Potential Cause 2: Synthesis-Related Impurities. The peaks may correspond to unreacted starting materials or byproducts from the manufacturing process.
-
Solution: Use a high-resolution mass spectrometer (LC-MS) to obtain the mass of the impurity peaks. This data can help identify the structures. Compare the retention times with available reference standards for suspected impurities, such as acetylcholine or beta-methylcholine chloride.[11]
-
-
Potential Cause 3: Contamination. The sample may have been contaminated by the solvent, glassware, or a previous analysis.
-
Solution: Inject a "blank" (mobile phase or sample solvent) to ensure the system is clean. Use fresh, HPLC-grade solvents and meticulously clean all glassware.
-
Problem: My ¹H NMR spectrum shows signals that don't correspond to this compound.
-
Potential Cause 1: Residual Solvent. Signals from common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) may be present from the purification process.
-
Solution: Compare the chemical shifts of the unknown signals to standard solvent charts. If a residual solvent is identified, the material can be dried further under high vacuum, provided it is not thermolabile.
-
-
Potential Cause 2: Water. A broad peak, typically between 1.5 and 4.5 ppm (depending on the solvent), indicates the presence of water due to the compound's hygroscopic nature.
-
Solution: Lyophilize the sample or dry it in a vacuum oven at a mild temperature (e.g., 40°C) before preparing the NMR sample. Prepare the sample in a dry glove box if possible.
-
-
Potential Cause 3: Organic Impurities. Sharp, distinct signals that do not match the product or known solvents are likely organic impurities.
-
Solution: Integrate the impurity signals relative to the product signals to estimate the level of contamination. If significant, the material may require repurification (e.g., by recrystallization). 2D NMR techniques like COSY and HSQC can help in elucidating the structure of the impurity.
-
Problem: I'm observing poor reproducibility or unexpected activity in my bioassays.
-
Potential Cause: Purity Issues. This is the most common cause for inconsistent biological results.
-
Solution 1: Re-confirm Purity. The purity of the solid may have changed since the last analysis. Run a fresh purity check via HPLC on the specific lot of material being used.
-
Solution 2: Check for Active Impurities. Impurities like acetylcholine are also muscarinic agonists and can contribute to the observed biological effect, leading to an overestimation of the potency of your compound.[1][2] An LC-MS method is best suited to screen for such closely related, active impurities.
-
Solution 3: Account for Water Content. Because the material is hygroscopic, the actual concentration of your stock solution may be lower than calculated if you did not account for absorbed water. This is a common source of error. Always use a fresh bottle or dry the material thoroughly before weighing for sensitive experiments.
-
Section 3: Detailed Experimental Protocols
As a self-validating system, these protocols include system suitability checks to ensure your analytical setup is performing correctly before analyzing samples.
Protocol 1: Purity and Impurity Profiling by HPLC-CAD
This method is adapted from established procedures for choline salt analysis and is designed for high sensitivity and broad applicability.[7]
Diagram 3: HPLC-CAD Experimental Workflow
Sources
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Separation of Methyl iodide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Methane, iodo- [webbook.nist.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analytical approaches to determination of total choline in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Beta-Methylcholine Chloride USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Experimental Integrity of beta-Methylcholine Iodide
Welcome to the dedicated support center for beta-Methylcholine Iodide (also known as 2-Hydroxypropyltrimethylammonium Iodide). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. As a quaternary ammonium salt, this compound is susceptible to environmental factors that can compromise its purity and, consequently, the reliability of your results. This document provides in-depth troubleshooting advice and frequently asked questions to proactively address these challenges.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter during your experiments. The underlying cause often traces back to the compound's inherent sensitivities to moisture and light.
Q1: My experimental results are inconsistent or show diminished activity over time. Could my this compound be degrading?
A1: Yes, inconsistent results are a primary indicator of compound degradation. This compound is both hygroscopic and light-sensitive, and exposure to ambient moisture or light can lead to its breakdown.[1][2]
-
Causality Explained:
-
Hydrolysis: As a hygroscopic substance, this compound readily absorbs moisture from the atmosphere.[2] While it lacks an ester group like its analogue, methacholine, the presence of water can facilitate other degradation pathways, potentially affecting the quaternary ammonium head group or leading to the formation of hydrates, which alters the effective concentration of your solutions. For related compounds like methacholine chloride, hydrolysis is a known degradation pathway that yields β-methylcholine and acetic acid, a reaction that is accelerated at a pH above 6.[3][4]
-
Photodegradation: Quaternary ammonium compounds, in general, can be susceptible to photodegradation.[1] The iodide counter-ion can also be light-sensitive. Exposure to light, especially UV wavelengths, can initiate radical reactions, leading to the formation of various impurities and a loss of active compound.[5]
-
-
Immediate Actions:
-
Review Storage Conditions: Immediately verify that your stock of this compound is stored according to the recommendations in the table below. Ensure the container is tightly sealed and protected from light.
-
Use a Fresh Aliquot: For your next experiment, use a freshly opened vial or a new aliquot from a properly stored stock.
-
Confirm Purity: If the issue persists, you may need to analytically confirm the purity of your compound (see Q3).
-
Q2: I've noticed a physical change in my solid this compound (e.g., clumping, discoloration). What does this mean?
A2: Physical changes are a strong visual indicator of degradation.
-
Clumping or "Oiling Out": This is a classic sign of moisture absorption by a hygroscopic compound.[6] The solid is deliquescing, which means it has absorbed enough atmospheric water to begin dissolving. This significantly impacts your ability to accurately weigh the compound and indicates that hydrolysis or other moisture-driven degradation is likely occurring.
-
Discoloration (e.g., turning yellowish or brown): This often points to photodegradation or a chemical reaction with contaminants. The iodide ion, upon oxidation, can form iodine, which is colored. This process can be accelerated by light.
-
Recommended Action: Do not use any material that shows visible signs of degradation. It is critical to discard the compromised vial and obtain a fresh, uncompromised stock to maintain the integrity of your experiments.
Q3: I suspect my this compound has degraded. How can I analytically confirm this and what should I look for?
A3: Analytical confirmation is the definitive way to assess the purity of your compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[7][8]
-
Recommended Analytical Workflow:
-
Develop a Stability-Indicating HPLC Method: This involves finding a column and mobile phase that can separate the intact this compound from potential degradation products. A reversed-phase C18 column is often a good starting point.
-
Forced Degradation Studies: To identify potential degradation peaks, you can perform forced degradation studies on a small sample of known good material. Expose it to acid, base, oxidation (e.g., H₂O₂), heat, and light. This will help you identify the retention times of the degradation products.[8]
-
Analyze Your Sample: Run a sample of your suspect this compound using the validated HPLC method. Compare the chromatogram to a reference standard or a new, unopened lot. The presence of new peaks or a decrease in the area of the main peak confirms degradation.
-
Structure Elucidation (Advanced): If you need to identify the degradation products, you can collect the fractions from the HPLC and analyze them using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
-
Workflow Diagram: Troubleshooting Suspected Degradation
Here is a visual guide to the troubleshooting process when you suspect degradation of your this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for solid this compound?
A4: The optimal storage conditions are critical for maximizing the shelf-life of the compound. Based on information from multiple suppliers, a consolidated recommendation is provided in the table below.[1][2][11]
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2 - 8 °C (Refrigerated) | Slows down potential thermal degradation pathways. While some sources suggest room temperature, refrigeration is a more robust approach for long-term stability.[1] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | As the compound is sensitive to moisture and potentially air, an inert atmosphere displaces ambient water vapor and oxygen, preventing hydrolysis and oxidation.[2][12] |
| Light | Protect from light (use amber vials or store in the dark). | Prevents photodegradation, a common issue for quaternary ammonium compounds and iodides.[1] |
| Container | Tightly sealed container. | Prevents the ingress of atmospheric moisture, to which this hygroscopic compound is highly susceptible.[1][13] |
Q5: What is the best way to handle the solid compound when weighing it for an experiment?
A5: Due to its hygroscopic nature, minimizing exposure to ambient air is paramount.
-
Ideal Method (Highest Integrity): Handle and weigh the compound inside a glovebox with a controlled inert atmosphere (low humidity and oxygen).
-
Practical Benchtop Method: If a glovebox is unavailable, work quickly. Have all your equipment ready. Briefly remove the container from the desiccator, take your sample as quickly as possible, and tightly reseal the main container immediately. Consider using a weighing boat on a balance inside a nitrogen-purged glove bag for added protection.[14] Allow the container to warm to room temperature before opening to prevent condensation.[11]
Q6: What solvent should I use to prepare my stock solution, and how stable is it?
A6: The choice of solvent and preparation technique is crucial for solution stability.
-
Recommended Solvents: For most biological experiments, sterile, deionized water or a buffer at a slightly acidic to neutral pH (pH < 7) is recommended. Dimethyl sulfoxide (DMSO) can also be used.
-
Solution Preparation Protocol: See the detailed protocol below.
-
Solution Stability: Solutions of related compounds are known to undergo rapid decomposition at pH > 6.[4] Therefore, it is strongly recommended to prepare fresh solutions for each experiment . If you must store a stock solution, prepare a highly concentrated stock, aliquot it into single-use vials, and store it frozen at -20°C or -80°C. Minimize freeze-thaw cycles.
Experimental Protocol: Preparation of a Standard Solution
This protocol incorporates best practices to minimize degradation during solution preparation.
Objective: To prepare a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound (new vial, stored correctly)
-
High-purity, sterile deionized water
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Pre-Weighing Preparation:
-
Allow the sealed container of this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Prepare all necessary equipment (tubes, pipettes, etc.) to ensure the weighing process is as brief as possible.
-
-
Weighing the Compound:
-
On an analytical balance, carefully tare a sterile microcentrifuge tube.
-
Quickly add the required amount of this compound. For a 1 mL, 10 mM solution (MW = 245.10 g/mol ), you will need 2.45 mg.
-
Record the exact weight. Immediately and tightly seal the stock container of solid compound and return it to proper storage.
-
-
Dissolution:
-
Using a calibrated micropipette, add the precise volume of sterile deionized water to the microcentrifuge tube containing the weighed powder.
-
Vortex gently until the solid is completely dissolved.
-
-
Sterilization (Optional):
-
If your application requires a sterile solution (e.g., cell culture), draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile tube.[15]
-
-
Usage and Storage:
-
Crucially, use this solution immediately for your experiments.
-
If short-term storage is unavoidable, tightly seal the tube, wrap it in foil to protect it from light, and store it on ice for the duration of the experiment (a few hours maximum).
-
For any remaining stock solution, aliquot into single-use volumes, and freeze at -20°C or below.
-
By adhering to these guidelines, you can significantly enhance the reliability and reproducibility of your experiments involving this compound.
References
-
CP Lab Safety. B-Methylcholine Iodide, min 99%, 25 grams. [Link]
-
Tan, Y., & Lee, J. Y. (2023). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 15(3), 967. [Link]
-
Global Substance Registration System. METHACHOLINE IODIDE. [Link]
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
El-Maali, N. A. (2025-08-10). Kinetics of Base Hydrolysis of Methyl Iodide in Binary Solvents Water-Isopropyl Alcohol. ResearchGate. [Link]
-
Wipf Group, University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ResearchGate. (2019-11-19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
-
Al-Haj, N. Q., et al. (2020). Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. PubMed. [Link]
-
Sangion, A., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1731. [Link]
-
TU Delft Research Portal. (n.d.). Photochemical fate of quaternary ammonium compounds (QACs) and degradation pathways predication through computational analysis. [Link]
-
Zhang, Q., et al. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research, 193, 116851. [Link]
-
Pop, M., & Bell, M. (2012). Methyl Iodide Decomposition at BWR Conditions. International Atomic Energy Agency. [Link]
-
Ji, Y., et al. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 137-144. [Link]
Sources
- 1. research.tudelft.nl [research.tudelft.nl]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. This compound | 26112-50-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. β-Methylcholine Iodide | CymitQuimica [cymitquimica.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. calpaclab.com [calpaclab.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Challenges associated with beta-Methylcholine Iodide in bronchoprovocation tests
Welcome to the technical support center for the use of beta-methylcholine iodide in bronchoprovocation tests. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during these sensitive assays. Our goal is to ensure the scientific integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the principles and practices of beta-methylcholine bronchoprovocation testing.
Q1: What is the mechanism of action for beta-methylcholine in inducing bronchoconstriction?
A1: Beta-methylcholine, a parasympathomimetic agent, is a synthetic analog of acetylcholine.[1] It acts as a potent agonist for muscarinic-3 (M3) receptors located on the smooth muscle of the airways.[2] Binding of beta-methylcholine to these receptors mimics the action of acetylcholine, leading to smooth muscle contraction, which in turn causes the airways to narrow, a phenomenon known as bronchoconstriction.[2][3] Individuals with airway hyperresponsiveness, a key feature of asthma, will experience this bronchoconstriction at lower doses of beta-methylcholine compared to those with normal airway function.[3]
Q2: What are the primary differences between this compound and beta-methylcholine chloride?
A2: The primary difference lies in the counter-ion (iodide vs. chloride). While both are used in bronchoprovocation testing, beta-methylcholine chloride is more commonly referenced in established guidelines, such as those from the American Thoracic Society (ATS).[4][5] From a practical standpoint, it is crucial to be aware of potential differences in hygroscopicity (the tendency to absorb moisture from the air) and solubility, which can affect the preparation of stock solutions. Always refer to the manufacturer's certificate of analysis for specific details on the salt form you are using.
Q3: What are the key contraindications for performing a methacholine challenge test?
A3: A methacholine challenge test should not be performed in all individuals. Key contraindications include:
-
Absolute Contraindications: Severe baseline airflow limitation (e.g., FEV1 < 50% predicted or < 1.0 L), recent heart attack or stroke (within 3 months), uncontrolled high blood pressure, and known aortic aneurysm.[6]
-
Relative Contraindications: Moderate airflow limitation, pregnancy or nursing, inability to perform quality spirometry, and current use of cholinesterase inhibitors (e.g., for myasthenia gravis).[6][7]
Q4: How does the pre-test preparation of a subject impact the results?
A4: Proper subject preparation is critical for accurate and reproducible results. Several factors can influence the outcome of a methacholine challenge test:
-
Medications: Many medications, particularly bronchodilators (like albuterol) and anticholinergics, can interfere with the test by temporarily reducing airway responsiveness, potentially leading to false-negative results.[4][7] A thorough review of the subject's current medications is necessary, and appropriate washout periods must be observed.[7]
-
Caffeine: Caffeine-containing products such as coffee, tea, and some sodas should be avoided on the day of the test as caffeine can act as a weak bronchodilator.[8][9]
-
Recent Illness: A recent upper respiratory infection can temporarily increase airway responsiveness, which may lead to a false-positive result.[10]
-
Exercise: Strenuous exercise should be avoided for a period before the test.[8]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues that may arise during your experiments.
Issue 1: Inconsistent or Unexpectedly High/Low PC20/PD20 Values
Potential Cause & Solution
-
Inaccurate Solution Concentration:
-
Why it happens: this compound is hygroscopic, meaning it can absorb moisture from the air, leading to weighing errors. Additionally, improper storage can lead to degradation.
-
Troubleshooting Steps:
-
Always store this compound in a desiccator in a cool, dark place.
-
Equilibrate the compound to room temperature before opening to prevent condensation.
-
Prepare solutions fresh, if possible. If storing, use validated conditions. Studies have shown that methacholine solutions can be stable for extended periods when stored at 4°C.[11][12]
-
Verify the concentration of your stock solution using an appropriate analytical method, such as high-performance liquid chromatography (HPLC), if available.[11]
-
-
-
Suboptimal Aerosol Delivery:
-
Why it happens: The characteristics of the aerosol (particle size, output rate) directly impact the dose delivered to the lungs.[13] Different nebulizer systems can have vastly different outputs.[14]
-
Troubleshooting Steps:
-
Calibrate your nebulizer system regularly to determine its output rate (mL/min).
-
Ensure the particle size generated by the nebulizer is within the optimal range for deposition in the lower airways (typically 1-5 µm).
-
Use a standardized breathing pattern during administration to ensure consistent inhalation of the aerosol.[15]
-
-
-
Variability in Subject Performance:
-
Why it happens: Inconsistent spirometry maneuvers can introduce significant variability. Factors like submaximal effort or coughing during the maneuver can affect the FEV1 measurement.[3]
-
Troubleshooting Steps:
-
Ensure subjects are thoroughly coached on how to perform a maximal forced expiratory maneuver.
-
According to ATS guidelines, at least three acceptable and repeatable spirometry maneuvers should be obtained at each step.[6]
-
If a subject coughs during a maneuver, that maneuver should be discarded.
-
-
Issue 2: Subject Experiences Adverse Effects or Excessive Bronchoconstriction
While some degree of bronchoconstriction is expected, an excessive response can be a safety concern.
Potential Cause & Solution
-
Incorrect Starting Dose or Dosing Interval:
-
Why it happens: Starting with too high a concentration or not allowing sufficient time between doses can lead to a rapid and significant drop in lung function.
-
Troubleshooting Steps:
-
Always begin with a diluent (saline) control to ensure the subject does not react to the nebulization process itself.[7]
-
Follow a validated dosing protocol, such as those outlined by the ATS, which typically involves doubling concentrations at each step.[6]
-
Adhere to the prescribed time intervals between doses to allow for the full effect of the previous dose to be observed.
-
-
-
Underlying Severe Airway Hyperresponsiveness:
-
Why it happens: The subject may have a more severe asthmatic phenotype than initially anticipated.
-
Troubleshooting Steps:
-
Issue 3: No Significant Response at the Highest Dose (False Negative)
A lack of response in a subject with a clinical history suggestive of asthma requires careful investigation.
Potential Cause & Solution
-
Sub-potent Beta-Methylcholine Solution:
-
Why it happens: As mentioned, improper storage or dilution errors can lead to a less concentrated solution than intended. Beta-methylcholine is susceptible to hydrolysis in aqueous solutions.[1][17]
-
Troubleshooting Steps:
-
Review your solution preparation and storage procedures.
-
Prepare fresh solutions and re-test.
-
If the problem persists, consider obtaining a new lot of this compound.
-
-
-
Inefficient Aerosol Delivery:
-
Why it happens: If the nebulizer is not generating an aerosol with the appropriate characteristics, an insufficient amount of the drug may be reaching the airways.
-
Troubleshooting Steps:
-
Re-calibrate your nebulizer system.
-
Check for any blockages or malfunctions in the nebulizer.
-
Ensure the subject is using the correct inhalation technique for the specific device.[18]
-
-
-
Concomitant Medication Use:
-
Why it happens: The subject may not have adhered to the required washout period for medications that can affect airway responsiveness.[7]
-
Troubleshooting Steps:
-
Carefully re-interview the subject about their medication use in the days and hours leading up to the test.
-
If non-adherence to the washout period is suspected, the test should be rescheduled.
-
-
Section 3: Experimental Protocols & Data Presentation
Protocol: Preparation of this compound Solutions
-
Materials:
-
This compound powder
-
0.9% Sodium Chloride (sterile, preservative-free)
-
Sterile volumetric flasks and pipettes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the highest desired concentration (e.g., 16 mg/mL).
-
Weigh the powder accurately in a low-humidity environment.
-
Dissolve the powder in a small volume of 0.9% NaCl in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with 0.9% NaCl.
-
Prepare serial dilutions from the stock solution to obtain the required range of concentrations for the challenge test.
-
Store all solutions at 2-8°C.[19] While some studies show stability for longer periods, for research purposes, it is best practice to use freshly prepared solutions or solutions stored for a validated, limited duration.[11][12]
-
Data Presentation: Interpreting Bronchoprovocation Results
The primary outcome of a methacholine challenge test is the PC20 or PD20 value. This is typically determined by plotting the percentage decrease in FEV1 against the log of the methacholine concentration or dose and interpolating the value that corresponds to a 20% fall.
Table 1: Example Interpretation of PC20 Values
| PC20 (mg/mL) | Interpretation of Airway Responsiveness |
| > 16 | Normal airway responsiveness (Asthma unlikely) |
| 4 - 16 | Borderline airway hyperresponsiveness |
| 1 - 4 | Mild airway hyperresponsiveness |
| < 1 | Moderate to severe airway hyperresponsiveness |
Note: These are general ranges and should be interpreted in the context of the specific protocol and patient population. Refer to the latest ATS/ERS guidelines for definitive interpretive strategies.[6][20]
Section 4: Visualizations
Workflow for a Standardized Bronchoprovocation Test
Caption: Standardized workflow for a beta-methylcholine bronchoprovocation test.
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent bronchoprovocation test results.
References
-
American Academy of Allergy, Asthma & Immunology. Methacholine Challenge Test. [Link]
-
Crapo, R. O., Casaburi, R., Coates, A. L., Enright, P. L., Hankinson, J. L., Irvin, C. G., ... & Wanger, J. (2000). Guidelines for methacholine and exercise challenge testing-1999. American journal of respiratory and critical care medicine, 161(1), 309-329. [Link]
-
American Thoracic Society. (2000). Guidelines for Methacholine and Exercise Challenge Testing—1999. American Journal of Respiratory and Critical Care Medicine, 161(1), 309-329. [Link]
-
Tashkin, D. P. (2025). Methacholine Challenge Test. In StatPearls. StatPearls Publishing. [Link]
-
Sterk, P. J. (2000). ATS GUIDELINES FOR METHACHOLINE AND EXERCISE CHALLENGE TESTING. American Journal of Respiratory and Critical Care Medicine, 162(2), 773-774. [Link]
-
Crapo, R. O., Casaburi, R., Coates, A. L., Enright, P. L., Hankinson, J. L., Irvin, C. G., ... & Wanger, J. (2000). Guidelines for methacholine and exercise challenge testing-1999. This official statement of the American Thoracic Society was adopted by the ATS Board of Directors, July 1999. American journal of respiratory and critical care medicine, 161(1), 309-329. [Link]
- Coates, A. L. (2016). METHACHOLINE GUIDELINES 2016.
-
Fenn, K., & Coates, A. (2010). Developing Alternative Delivery Systems for Methacholine Challenge Tests. Respiratory care, 55(8), 1026-1032. [Link]
-
Pelaia, G., Vatrella, A., & Maselli, R. (2012). Seasons can influence the results of the methacholine challenge test. Monaldi Archives for Chest Disease, 77(2). [Link]
-
Coates, A. L., Wanger, J., Cockcroft, D. W., Culver, B. H., & Brusasco, V. (2017). ERS technical standard on bronchial challenge testing: general considerations and performance of methacholine challenge tests. European Respiratory Journal, 49(5). [Link]
-
Oxford University Hospitals. (n.d.). Methacholine Challenge Test. [Link]
-
Coates, A. L., Wanger, J., Cockcroft, D. W., Culver, B. H., Brusasco, V., & Carlsen, K. H. (2017). ERS technical standard on bronchial challenge testing: general considerations and performance of methacholine challenge tests. European Respiratory Journal, 49(5), 1602526. [Link]
-
American Lung Association. (2024). Methacholine Challenge Test. [Link]
-
Ariyananda, P. L., Agnew, J. E., & Clarke, S. W. (1996). Aerosol delivery systems for bronchial asthma. Postgraduate medical journal, 72(845), 151-156. [Link]
-
American Association for Respiratory Care. (n.d.). Pulmonary Disease Aerosol Delivery Devices. [Link]
-
American Association for Respiratory Care. (n.d.). Pulmonary Disease Aerosol Delivery Devices. [Link]
-
Ariyananda, P. L., Agnew, J. E., & Clarke, S. W. (1996). Aerosol delivery systems for bronchial asthma. Postgraduate medical journal, 72(845), 151–156. [Link]
-
El-Abas, S. A., & Garcia, J. (2007). Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC. Journal of pharmaceutical and biomedical analysis, 44(2), 557-561. [Link]
-
Respiratory Cram. (2025). What Is Bronchoprovocation Testing? [Link]
-
Lung Sleep Health. (n.d.). Bronchoprovocation Test. [Link]
- Major, R. T., & Bonnett, H. T. (1936). U.S. Patent No. 2,040,146. Washington, DC: U.S.
-
American Thoracic Society. (2021). Bronchial Challenge Lung Function Test: Methacholine or Other Agents. [Link]
-
Rizvi, S. M., & Talwar, A. (2018, April 10). The Methacholine Challenge Test: Why and How? [Video]. YouTube. [Link]
-
Pratter, M. R., Woodman, T. F., Irwin, R. S., & Johnson, B. (1982). Stability of stored methacholine chloride solutions: clinically useful information. The American review of respiratory disease, 126(4), 717-719. [Link]
-
MacDonald, A., & Morton, R. (1981). Stability of methacholine chloride in bronchial provocation solutions. American journal of hospital pharmacy, 38(6), 868-871. [Link]
-
Wikipedia. (2023, December 2). Bronchial challenge test. In Wikipedia. [Link]
-
Satia, I., & Gauvreau, G. M. (2025). Methacholine Challenge: Physiology, Methodology, and Clinical Interpretation. Clinics in Chest Medicine, S0272-5231(25)00030-4. [Link]
Sources
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bronchial challenge test - Wikipedia [en.wikipedia.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Guidelines for methacholine and exercise challenge testing-1999. This official statement of the American Thoracic Society was adopted by the ATS Board of Directors, July 1999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thoracic.org [thoracic.org]
- 7. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ouh.nhs.uk [ouh.nhs.uk]
- 9. lung.org [lung.org]
- 10. thoracic.org [thoracic.org]
- 11. Stability of stored methacholine chloride solutions: clinically useful information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aerosol delivery systems for bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cts-sct.ca [cts-sct.ca]
- 16. Methacholine Challenge Test [aaaai.org]
- 17. Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aarc.org [aarc.org]
- 19. Carbamyl-β-methylcholine chloride =99 TLC,crystalline 590-63-6 [sigmaaldrich.com]
- 20. research.rug.nl [research.rug.nl]
Technical Support Center: Refining Experimental Designs with β-Methylcholine Iodide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for β-Methylcholine Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of β-Methylcholine Iodide.
Q1: What is β-Methylcholine Iodide and what is its primary mechanism of action?
β-Methylcholine Iodide, also known as Methacholine Iodide, is a synthetic choline ester.[1][2] It functions as a non-selective agonist for muscarinic acetylcholine receptors (mAChRs), mimicking the action of the endogenous neurotransmitter acetylcholine.[1][3] Its chemical structure, which includes a methyl group on the beta carbon, confers a higher selectivity for muscarinic receptors over nicotinic receptors.[1] It is particularly potent at the M3 muscarinic receptor subtype, which is prevalent on smooth muscle cells, leading to effects such as bronchoconstriction.[4][5][6] This makes it a valuable tool for studying the parasympathetic nervous system and for applications like diagnosing bronchial hyperreactivity.[1][4]
Q2: How does the activity of β-Methylcholine compare to acetylcholine?
β-Methylcholine is structurally related to acetylcholine but possesses a key modification: a methyl group that makes it more resistant to hydrolysis by acetylcholinesterases, the enzymes that rapidly break down acetylcholine.[1] This resistance results in a longer duration of action, which is experimentally advantageous for generating stable and reproducible dose-response curves. While acetylcholine is a natural agonist for both muscarinic and nicotinic receptors, β-Methylcholine is more selective for muscarinic receptors.[1][7]
Q3: What are the critical storage and handling requirements for β-Methylcholine Iodide?
Proper storage and handling are critical to maintain the integrity of the compound. Key considerations include:
-
Hygroscopicity and Light Sensitivity: The compound is often hygroscopic (absorbs moisture from the air) and may be light-sensitive.[8] To prevent degradation and ensure accurate weighing, it is imperative to store it in a tightly sealed container in a cool, dry, and dark place, preferably within a desiccator.
-
Inert Atmosphere: For long-term storage of the solid compound, storing under an inert gas like argon or nitrogen is recommended.
-
Ventilation: Always handle the powder in a well-ventilated area or under a chemical fume hood to avoid inhalation.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, as the compound can cause skin and eye irritation.[10][11][12]
Q4: How should I prepare and store stock solutions?
Stock solution integrity is paramount for reproducible results.
-
Solvent Selection: While β-Methylcholine Iodide has aqueous solubility, it's crucial to check the specific product datasheet for validated solvent information.[6] For most in vitro bioassays, sterile water or a buffered physiological salt solution (e.g., PBS, Krebs-Henseleit) is appropriate.
-
Preparation: Allow the compound to equilibrate to room temperature before opening the vial to minimize moisture condensation. Prepare solutions fresh on the day of the experiment whenever possible. If a concentrated stock solution is made (e.g., in DMSO for some applications), it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
-
Storage: Store stock solutions at -20°C or -80°C. A recommended storage period is up to one month at -20°C or up to six months at -80°C, ideally under nitrogen.[5] Always visually inspect solutions for precipitation before use.
Visualizing the Mechanism: M3 Receptor Signaling Pathway
The primary action of β-Methylcholine in smooth muscle is mediated through the Gq-coupled M3 muscarinic receptor. The diagram below illustrates this signaling cascade.
Caption: M3 muscarinic receptor signaling cascade initiated by β-Methylcholine.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls for robust and reliable data.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the preparation of a standard aqueous stock solution for use in cell-based or tissue-based assays.
Materials:
-
β-Methylcholine Iodide (solid)
-
Sterile, nuclease-free water or appropriate physiological buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and weigh paper
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of β-Methylcholine Iodide needed. The molecular weight is approximately 287.14 g/mol .[13] For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass = 0.010 mol/L * 0.001 L * 287.14 g/mol = 0.00287 g = 2.87 mg
-
Weigh Compound: In a chemical fume hood, carefully weigh out 2.87 mg of β-Methylcholine Iodide powder. Causality Check: Accurate weighing is critical for correct final concentration. Using an analytical balance in a draft-free enclosure minimizes error.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile water or buffer.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. Self-Validation: A clear, homogenous solution is the first indicator of successful preparation.
-
Sterilization (Optional): If required for sterile cell culture, filter the solution through a 0.22 µm syringe filter into a new sterile tube. Expert Tip: Pre-wetting the filter with a small amount of solvent can help maximize recovery.
-
Aliquoting and Storage: Divide the stock solution into single-use aliquots (e.g., 50 µL) in sterile tubes. Store immediately at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[5] Causality Check: Aliquoting prevents contamination and compound degradation from multiple freeze-thaw cycles.
Protocol 2: In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This workflow assesses the contractile response of isolated smooth muscle tissue (e.g., trachea, ileum) to β-Methylcholine Iodide.
Procedure:
-
Tissue Preparation: Isolate the desired tissue (e.g., guinea pig ileum) and place it in chilled, carbogen-aerated (95% O₂, 5% CO₂) Krebs-Henseleit buffer.
-
Mounting: Mount a segment of the tissue in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously aerated with carbogen. Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension (e.g., 1 gram), washing with fresh buffer every 15 minutes. Causality Check: This equilibration period allows the tissue to recover from the dissection stress and establish a stable baseline.
-
Viability Test (Self-Validation): Add a high concentration of potassium chloride (e.g., 80 mM KCl) to the bath. A robust contractile response confirms tissue viability. Wash out the KCl and allow the tissue to return to baseline.
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is re-established, add the first, lowest concentration of β-Methylcholine Iodide to the bath.
-
Wait for the response to plateau (typically 2-3 minutes).
-
Without washing, add the next, incrementally higher concentration of the agonist.
-
Continue this cumulative addition until a maximal response is achieved.
-
-
Positive Control: In a parallel experiment, generate a concentration-response curve for acetylcholine to serve as a positive control and a benchmark for potency and efficacy.
-
Data Analysis: Normalize the responses to the maximal contraction achieved. Plot the normalized response versus the log concentration of β-Methylcholine Iodide and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Troubleshooting Guide
Even with meticulous planning, experimental challenges can arise. This section provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Agonist Response | 1. Compound Degradation: Improper storage (exposure to moisture/light) or repeated freeze-thaw cycles of stock solutions.[5] 2. Incorrect Concentration: Calculation or dilution error. 3. Inactive Biological System: Cell line does not express the target receptor (e.g., M3); tissue is non-viable. | 1. Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored, validated stock aliquot.[5] 2. Verify Calculations: Double-check all calculations and pipetting volumes. 3. Use Controls: Run a positive control agonist (e.g., acetylcholine, carbachol) to confirm system viability and receptor presence.[14] Validate receptor expression via qPCR or Western blot if necessary. |
| Poor Solubility of Compound | 1. Incorrect Solvent: The chosen solvent is inappropriate for the required concentration. 2. Low Temperature: Preparation at low temperatures can reduce solubility. 3. Precipitation from Stock: Compound precipitating out of solution upon thawing. | 1. Consult Datasheet: Refer to the manufacturer's solubility data.[6] 2. Aid Dissolution: Gently warm the solution (e.g., to 37°C) or use brief sonication.[5] 3. Inspect and Mix: Before making dilutions, ensure the stock solution is fully thawed and vortexed to redissolve any precipitate. |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent liquid handling, especially with small volumes. 2. Edge Effects in Plate Assays: Evaporation from wells on the perimeter of a microplate. 3. Fluctuating Assay Conditions: Drifts in temperature, pH, or CO₂ levels during the experiment. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate, or fill them with sterile buffer/media to create a humidity barrier. 3. Stabilize Conditions: Allow all reagents and plates to equilibrate to the assay temperature before starting. Ensure incubators are properly maintained. |
| Observed Response Does Not Match Literature EC₅₀ | 1. Different Assay Conditions: Variations in cell type, receptor density, buffer composition, or temperature can shift potency values. 2. Presence of Antagonists: Serum or other media components may contain substances that antagonize the receptor. 3. Compound Purity: The purity of the β-Methylcholine Iodide lot may be lower than expected. | 1. Standardize Protocol: Align your protocol as closely as possible with the cited literature. Report all key experimental conditions in your documentation. 2. Use Serum-Free Media: For cell-based assays, consider running the final stimulation step in a serum-free buffer to eliminate confounding factors. 3. Verify Purity: Obtain a Certificate of Analysis for your compound lot. If in doubt, test a new lot from a reputable supplier. |
Workflow Visualization: Cell-Based Calcium Flux Assay
This diagram outlines the key steps for measuring intracellular calcium mobilization in response to M3 receptor activation by β-Methylcholine Iodide.
Sources
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methacholine iodide | mAChR | 625-19-4 | Invivochem [invivochem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Techniques for minimizing variability in beta-Methylcholine Iodide studies
A Guide to Minimizing Experimental Variability
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding beta-Methylcholine Iodide, focusing on its properties and the primary sources of experimental variability.
Q1: What is this compound and what is its primary mechanism of action?
A: this compound, also known as Methacholine Iodide, is a synthetic choline ester that functions as a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1] It is structurally similar to the endogenous neurotransmitter acetylcholine (ACh). Its primary use in research is to probe the function of the parasympathetic nervous system and to study cellular signaling pathways mediated by mAChRs, particularly the M3 subtype.[2][3] Upon binding, it typically activates Gq-coupled protein signaling cascades, leading to downstream effects like smooth muscle contraction and glandular secretion.[4]
Q2: Why is variability a significant concern in studies using this compound?
-
Compound Integrity: The physicochemical properties of the compound itself, particularly its hygroscopicity and stability in solution, can lead to inconsistencies in effective concentration.[5][6]
-
Biological System Complexity: The response of cell lines or tissues can vary due to factors like cell passage number, density, and receptor expression levels, all of which can influence the outcome of an assay.[7][8]
-
Assay Protocol Execution: Minor deviations in handling, incubation times, and measurement parameters can introduce significant error, especially in sensitive functional assays.[9][10]
Q3: What are the initial signs that I have a variability problem in my experiment?
A: High variability often manifests as:
-
Poor R-squared values in dose-response curves.
-
Large error bars for replicate measurements.
-
Inconsistent EC50/IC50 values between experiments run on different days.
-
High coefficient of variation (CV%) within and between assay plates, often exceeding an acceptable range of 10-20% for cell-based assays.[8]
-
Drift in the baseline or maximum signal across a single plate or between plates.
Part 2: Troubleshooting Guide - Compound Integrity
This section focuses on issues related to the physical handling and storage of this compound powder and solutions.
Q4: My solid this compound powder looks clumpy. What does this mean and can I still use it?
A: Clumping is a clear indicator of moisture absorption. This compound is a hygroscopic compound, meaning it readily absorbs water from the atmosphere.[5][6][11]
-
Causality: When the powder absorbs water, its effective concentration by weight is reduced. Weighing out 10 mg of clumpy, water-laden powder will result in less than 10 mg of the active compound, leading to stock solutions with erroneously low concentrations. This is a major source of inter-experiment variability.
-
Troubleshooting Protocol:
-
Prevention is Key: Always store this compound in a tightly sealed container inside a desiccator containing a desiccant like silica gel or calcium chloride.[5][12] For larger containers that are accessed frequently, consider placing desiccant pouches inside the container's headspace, ensuring they don't touch the powder.[13]
-
Proper Handling: When weighing, remove the container from the desiccator and allow it to equilibrate to room temperature before opening to prevent condensation. Minimize the time the container is open to the atmosphere.[11] Weigh the desired amount quickly and reseal the container promptly.
-
Using Clumped Powder: While it is best to use fresh, non-clumped powder, you may be able to dry the material by placing it under a high vacuum for several hours.[5] However, its purity should be re-verified. It is generally not recommended to heat the compound, as this may cause decomposition.[11]
-
Q5: How should I prepare and store my stock solutions to prevent degradation and ensure consistency?
A: The stability of this compound in solution is critical for reproducible results. It can undergo hydrolysis over time to yield beta-methylcholine and acetic acid, which are inactive at the M3 receptor.[14]
-
Causality: Repeated freeze-thaw cycles can accelerate degradation and introduce variability. Storing a large volume of stock solution that is used over many months can lead to a gradual decrease in the effective concentration, causing a drift in experimental results over time.
-
Validated Protocol for Solution Preparation & Storage:
-
Solvent Selection: Prepare stock solutions in a high-purity, sterile solvent such as deionized water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO). Ensure the final concentration of any organic solvent (like DMSO) is compatible with your assay system and below cytotoxic levels (typically <0.5%).[15]
-
Concentration: Prepare a concentrated primary stock solution (e.g., 10-100 mM). This minimizes the volume needed for subsequent dilutions, reducing any potential solvent effects on the assay.
-
Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots in sterile, low-protein-binding tubes. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.[3]
-
Storage: Store aliquots at ≤ -20°C for short-to-medium term storage (1 month) or at -80°C for long-term storage (up to 6 months).[3] Protect from light, as some iodide-containing compounds can be light-sensitive.[16]
-
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale & References |
| Solvent | High-purity water, PBS, or DMSO | Depends on experimental needs and compound solubility.[15] |
| Primary Stock Conc. | 10-100 mM | Reduces solvent effects in the final assay dilution. |
| Storage Format | Single-use aliquots | Crucial for avoiding freeze-thaw cycles and contamination.[3] |
| Storage Temperature | -20°C (up to 1 month) or -80°C (up to 6 months) | Minimizes hydrolysis and chemical degradation.[3] |
| Container | Sterile, low-protein-binding tubes | Prevents loss of compound and contamination. |
| Light Conditions | Store in the dark (e.g., in a freezer box) | Protects against potential photodegradation. |
Part 3: Troubleshooting Guide - Assay Design & Execution
Variability is often introduced during the experimental procedure itself. This section provides guidance on optimizing cell-based assays.
Q6: I am observing high well-to-well variability and inconsistent dose-response curves in my cell-based muscarinic receptor assay. What should I check?
A: This is a multifaceted problem that requires a systematic approach to deconstruct. High variability in cell-based assays can stem from the cells, the reagents, or the protocol itself.[7][8]
-
Causality: Inconsistent cell numbers or health across a plate leads to a variable number of receptors available for stimulation. Likewise, imprecise liquid handling or temperature fluctuations can alter the reaction kinetics in individual wells.
-
Troubleshooting Workflow: The following diagram outlines a systematic workflow to identify the source of variability.
Caption: A systematic workflow for troubleshooting high variability in cell-based assays.
Q7: Can you explain the signaling pathway for this compound at the M3 receptor? Understanding this might help my assay design.
A: Certainly. This compound's effect at the M3 muscarinic receptor is a classic example of a Gq-protein coupled receptor (GPCR) pathway. Understanding these steps is crucial for selecting the correct assay readout (e.g., calcium flux, IP3 accumulation) and optimizing incubation times.
-
Mechanism:
-
Binding: this compound binds to the orthosteric site of the M3 receptor on the cell surface.[4]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, which activates the associated heterotrimeric G-protein, Gq. The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.[4]
-
PLC Activation: The activated Gαq-GTP subunit then binds to and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca2+) into the cytoplasm.
-
Cellular Response: The rapid increase in intracellular Ca2+ concentration triggers various downstream cellular responses, such as smooth muscle contraction or enzyme activation.
-
Caption: The M3 muscarinic receptor signaling pathway activated by this compound.
Part 4: Quality Control and Data Validation
Ensuring the quality of your reagents and the validity of your data is the final step in minimizing variability.
Q8: How can I perform a quality control check on a new batch of this compound or an old stock solution?
A: It is excellent practice to perform a QC check, especially when starting a new series of experiments or troubleshooting.
-
Causality: An impure or degraded batch of the compound is a hidden source of variability that can invalidate weeks of work. Verifying its activity provides a stable baseline for all subsequent experiments.
-
QC Protocol:
-
Reference Compound: Use a well-characterized muscarinic agonist (e.g., Carbachol or Acetylcholine) as a positive control in your assay.[9][15]
-
Standard Curve: Prepare a full dose-response curve for your new batch or old stock of this compound alongside the reference compound.
-
Compare EC50 Values: The calculated EC50 value for your this compound should be consistent with previously established values in your system and with literature reports. A significant rightward shift in the EC50 curve (requiring a higher concentration for the same effect) may indicate degradation or impurity.
-
Analytical Chemistry: For absolute certainty, especially in a GMP or drug development setting, analytical methods like HPLC can be used to determine the purity of the compound and detect degradation products like β-methylcholine.[14]
-
Q9: What statistical measures should I use to monitor and report variability in my studies?
A: Clearly reporting variability is a cornerstone of scientific integrity.
-
Causality: Using appropriate statistical measures allows you and others to judge the reliability of your findings.
-
Best Practices for Reporting:
-
Within-Assay: Report the mean and standard deviation (SD) or standard error of the mean (SEM) for all technical replicates.
-
Between-Assays: When reporting averaged data from multiple independent experiments (biological replicates), clearly state the number of experiments (n).
-
Dose-Response Curves: Report the EC50/IC50 value with its 95% confidence interval. Also, report the Hill slope and the R-squared value of the curve fit.
-
Assay Performance Metrics: For assay validation, consider calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
By implementing these systematic checks, validated protocols, and troubleshooting workflows, you can significantly reduce experimental variability and increase the confidence in your research outcomes when studying this compound.
References
-
How do you handle hygroscopic solutes in the lab? - TutorChase. Available at: [Link]
-
The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. Available at: [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Available at: [Link]
-
Overcoming Variability in Cell-Based Assays - ResearchGate. Available at: [Link]
-
Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader - Molecular Devices. Available at: [Link]
-
Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study - PubMed Central, NIH. Available at: [Link]
-
Key assay optimization parameters and troubleshooting guidelines - Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
-
Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy - Springer Protocols. Available at: [Link]
-
Muscarinic Receptor Agonists and Antagonists - PubMed Central, NIH. Available at: [Link]
-
Assessing the calibration in toxicological in vitro models with conformal prediction - PubMed Central, NIH. Available at: [Link]
-
How to decrease in an cell ELISA variability? - ResearchGate. Available at: [Link]
-
Negative control of TSH action by iodide and acetylcholine: mechanism of action in intact thyroid cells - PubMed. Available at: [Link]
-
Methacholine iodide | C8H18INO2 | CID 3083639 - PubChem, NIH. Available at: [Link]
-
Production of methyl iodide in the tropical Atlantic Ocean - ResearchGate. Available at: [Link]
-
Deepening insights into cholinergic agents for intraocular pressure reduction: systems genetics, molecular modeling, and in vivo perspectives - PubMed Central, NIH. Available at: [Link]
-
Validation of in silico biomarkers for drug screening through ordinal logistic regression - PubMed Central, NIH. Available at: [Link]
-
Preparation and Quality Control of [N-Methyl-11C]choline for Routine PET Application - ResearchGate. Available at: [Link]
-
Cholinergic Medications - StatPearls, NCBI Bookshelf, NIH. Available at: [Link]
-
Quality Control and Safety Assessment of Online-Purchased Food Supplements Containing Red Yeast Rice (RYR) - MDPI. Available at: [Link]
Sources
- 1. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tutorchase.com [tutorchase.com]
- 12. ibisscientific.com [ibisscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. cromlab-instruments.es [cromlab-instruments.es]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Beta-Methylcholine Iodide and Methacholine Chloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an in-depth comparative analysis of two closely related cholinergic agonists: beta-Methylcholine Iodide and Methacholine Chloride. While both compounds share the same active cation, acetyl-β-methylcholine, the choice of the counter-ion—iodide versus chloride—can have practical implications for experimental design, solution stability, and data interpretation.
At a Glance: Chemical and Physical Properties
The primary difference between this compound and Methacholine Chloride lies in their anionic component. This seemingly minor substitution influences key physical properties such as molecular weight and potentially impacts solubility and stability in solution. The active component for both is the acetyl-β-methylcholine cation, a synthetic choline ester.[1][2]
| Property | This compound | Methacholine Chloride |
| Synonyms | Acetyl-β-methylcholine iodide, Mecholyl iodide | Acetyl-β-methylcholine chloride, Provocholine |
| Molecular Formula | C₈H₁₈INO₂ | C₈H₁₈ClNO₂ |
| Molecular Weight | 287.14 g/mol | 195.69 g/mol |
| CAS Number | 625-19-4 | 62-51-1 |
| Appearance | White to almost white powder/crystal | White, hygroscopic needles |
Pharmacological Profile: A Tale of a Common Cation
The pharmacological activity of both compounds is dictated by the acetyl-β-methylcholine cation. This molecule acts as a non-selective agonist for muscarinic acetylcholine receptors (mAChRs), with a more pronounced effect on these receptors than on nicotinic receptors.[2] Its structure, featuring a methyl group on the beta carbon, confers a greater resistance to hydrolysis by acetylcholinesterase compared to acetylcholine, resulting in a more prolonged action.[2][3]
Mechanism of Action: Muscarinic Receptor Activation
Upon binding to muscarinic receptors, particularly the M3 subtype found on airway smooth muscle, acetyl-β-methylcholine triggers a G-protein-coupled signaling cascade.[1][4] This leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP₃), and the release of intracellular calcium. The elevated cytosolic calcium promotes the contraction of smooth muscle cells, leading to effects such as bronchoconstriction.[3]
Procedural Steps:
-
Baseline Spirometry: Obtain at least two reproducible FEV₁ measurements; the highest value is the baseline.
-
Diluent Control: The subject inhales nebulized saline. FEV₁ is measured again. A significant drop (>10-15%) may indicate unstable airways, and the test should be discontinued.
-
Methacholine Administration: The subject inhales a starting dose of methacholine. Doses are typically doubled at 5-minute intervals.
-
Post-Dose Spirometry: FEV₁ is measured 30 and 90 seconds after each dose.
-
Endpoint: The test is stopped when the FEV₁ has fallen by ≥20% from the baseline (a positive test) or when the maximum dose has been administered without a significant FEV₁ drop (a negative test). [5]6. Recovery: A bronchodilator is administered to reverse bronchoconstriction, and FEV₁ is monitored until it returns to near baseline.
Conclusion and Recommendations
This compound and Methacholine Chloride are pharmacologically equivalent in their action on muscarinic receptors due to the common acetyl-β-methylcholine cation. For most researchers, the choice between the two will be guided by practical considerations.
-
Methacholine Chloride is the compound of choice for clinical diagnostic purposes and for research aiming to align with the extensive existing literature on airway hyperresponsiveness. Its stability in solution is well-documented, providing a higher degree of confidence in the consistency of prepared reagents.
-
This compound can serve as a viable alternative, particularly in discovery research or when the chloride salt is unavailable. However, users should be cautious regarding the limited data on its solution stability and should consider preparing solutions fresh for each experiment. The biological role of iodide, while likely insignificant in acute studies, should not be overlooked in experimental designs involving chronic administration or in thyroid-related research.
Ultimately, the key to robust and comparable data lies in acknowledging that the active moiety is the cation and ensuring that any comparison or substitution is based on equimolar concentrations.
References
- Iodine in biology. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. (2022). MDPI.
- Highly Selective Detection of Iodide in Biological, Food, and Environmental Samples Using Polymer-Capped Silver Nanoparticles: Preparation of a Paper-Based Testing Kit for On-Site Monitoring. (2021). ACS Omega.
- Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. (2022).
- Highly Selective Detection of Iodide in Biological, Food, and Environmental Samples Using Polymer-Capped Silver Nanoparticles: Preparation of a Paper-Based Testing Kit for On-Site Monitoring. (2021).
- Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC. (2012). PubMed.
- A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes. (n.d.). Benchchem.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- What is the mechanism of Methacholine Chloride?. (2024).
- Methacholine iodide (Acetyl-β-methylcholine iodide) | Muscarinic-3 Agonist. (n.d.). MedChemExpress.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2013). Heart.
- Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release. (1987). PubMed.
- Clearing the Confusion on Pharmaceutical Salts & Drug Names. (2026). Drugs.com.
- Methacholine-induced Decrease in the Cholinergic Muscarinic Receptor Content in the Perfused Working R
- Bronchial challenge test. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
- β-Methylcholine iodide (2-Methylcholine iodide) | Biochemical Assay Reagent. (n.d.). MedChemExpress.
- Determination of Methacholine Chloride and Potential Impurities Using a Reagent-Free Ion Chromatography System. (n.d.). Thermo Fisher Scientific.
- Methacholine chloride (Acetyl-β-methylcholine chloride) | Muscarinic-3 Agonist. (n.d.). MedChemExpress.
- A comparison of the effects of acetyl-beta-methylcholine chloride (mecholyl) on esophageal intraluminal pressure in normal persons and patients with cardiospasm. (1954). PubMed.
- Methacholine Challenge Test. (2025).
- ERS technical standard on bronchial challenge testing: general considerations and performance of methacholine challenge tests. (2017).
- Methacholine Challenge Test. (2024).
- A clinical and structural comparison of industrial methacholine and provocholine. (1991). PubMed.
- Methacholine challenge test: Comparison of tidal breathing and dosimeter methods in children. (2018). PubMed.
- Methacholine bronchial provocation test in patients with asthma: serial measurements and clinical significance. (2014). PMC - NIH.
- Effect of chloride ion on dissolution of different salt forms of haloperidol. (2006).
- This compound | 26112-50-5. (n.d.). TCI Deutschland GmbH.
Sources
A Comparative Pharmacological Analysis: β-Methylcholine Iodide vs. Carbachol
A Guide for Researchers in Cholinergic Signaling
In the landscape of cholinergic agonists, β-Methylcholine Iodide (a salt of methacholine) and carbachol stand as two structurally related yet pharmacologically distinct molecules. Both are invaluable tools in probing the intricacies of the cholinergic nervous system, yet their nuanced differences in receptor selectivity, potency, and intrinsic activity dictate their specific applications in research and medicine. This guide provides a comprehensive comparative analysis of these two critical compounds, offering researchers the foundational knowledge and practical methodologies to effectively leverage their unique properties.
At a Glance: A Tale of Two Cholinergic Agonists
| Feature | β-Methylcholine Iodide (Methacholine) | Carbachol |
| Chemical Structure | Acetyl-β-methylcholine iodide | Carbamylcholine chloride[1] |
| Primary Mechanism | Muscarinic Acetylcholine Receptor Agonist[2] | Muscarinic and Nicotinic Acetylcholine Receptor Agonist[3] |
| Receptor Selectivity | Selective for Muscarinic Receptors[2] | Non-selective; acts on both Muscarinic and Nicotinic Receptors[3] |
| Susceptibility to Cholinesterases | More resistant than acetylcholine, but still hydrolyzed | Highly resistant to hydrolysis by cholinesterases[3] |
| Primary Research/Clinical Use | Diagnosis of bronchial hyperreactivity (asthma)[2] | Ophthalmology (glaucoma treatment, miosis induction)[3] |
Deep Dive: Receptor Selectivity and Potency
The fundamental distinction between β-methylcholine and carbachol lies in their interaction with the two major classes of cholinergic receptors: muscarinic and nicotinic.
β-Methylcholine Iodide exhibits a marked preference for muscarinic receptors . The presence of a methyl group on the β-carbon of the choline moiety sterically hinders its binding to nicotinic receptors, thereby conferring its muscarinic selectivity. While it acts as an agonist at all five muscarinic subtypes (M1-M5), it is often particularly noted for its potent effects on M3 receptors, which are prevalent in airway smooth muscle.[2]
Carbachol , in contrast, is a non-selective cholinergic agonist , demonstrating significant activity at both muscarinic and nicotinic receptors.[3] This dual action can elicit a broader and more complex physiological response compared to the more targeted effects of β-methylcholine. The carbamate ester in carbachol's structure renders it resistant to degradation by acetylcholinesterase, leading to a more prolonged duration of action.[3]
Comparative Potency at Muscarinic Receptors:
Direct, side-by-side comparisons of the potency of β-methylcholine and carbachol across all five human muscarinic receptor subtypes in a single study are limited. However, by compiling data from various sources, a general picture of their relative activities can be formed. It is crucial to note that absolute values of potency (pEC50) and affinity (pKi) can vary depending on the cell line, assay conditions, and specific functional readout used.
| Receptor Subtype | β-Methylcholine (pEC50/pKi) | Carbachol (pEC50/pKi) | Primary G-Protein Coupling |
| M1 | ~6.0 - 7.0 | ~5.8 - 6.2 | Gq/11[4] |
| M2 | ~6.5 - 7.5 | ~6.0 - 7.0 | Gi/o[4] |
| M3 | ~6.5 - 7.8 | ~5.9 - 6.5[5] | Gq/11[4] |
| M4 | ~6.0 - 7.0 | ~5.2 - 6.8 | Gi/o[4] |
| M5 | ~6.0 - 7.0 | ~4.8 - 5.5[5] | Gq/11[4] |
Note: The pEC50 and pKi values are approximate ranges compiled from multiple studies and should be considered as illustrative rather than absolute comparative values.
Signaling Pathways: A Visual Guide
The differential receptor activation by β-methylcholine and carbachol triggers distinct downstream signaling cascades.
Muscarinic Receptor Signaling
β-Methylcholine's effects are mediated exclusively through G-protein coupled muscarinic receptors. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[4]
Nicotinic Receptor Signaling
Carbachol's activity at nicotinic acetylcholine receptors (nAChRs) involves the direct gating of ion channels. nAChRs are ligand-gated ion channels that, upon binding of an agonist like carbachol, undergo a conformational change that opens a central pore permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the cell membrane and an excitatory postsynaptic potential.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the characterization and comparison of β-methylcholine iodide and carbachol in a research setting.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of β-methylcholine iodide and carbachol for a specific muscarinic receptor subtype expressed in a cell line.
Materials and Reagents:
-
Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for general muscarinic receptor binding).
-
Unlabeled β-Methylcholine Iodide and Carbachol.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well . Prepare serial dilutions of β-methylcholine iodide and carbachol in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known muscarinic antagonist like atropine (for non-specific binding).
-
50 µL of the serially diluted unlabeled competitor (β-methylcholine or carbachol).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay for Determining Functional Potency (EC50)
This protocol is suitable for assessing the agonist potency of β-methylcholine and carbachol at Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.
Materials and Reagents:
-
A cell line stably expressing the Gq/11-coupled muscarinic receptor of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
β-Methylcholine Iodide and Carbachol.
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C, protected from light.
-
Baseline Measurement: Wash the cells with assay buffer to remove excess dye. Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: The instrument's fluid-handling system will then add serial dilutions of β-methylcholine iodide or carbachol to the wells.
-
Signal Detection: Continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the peak calcium response.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). The negative logarithm of this value is the pEC50.
-
Concluding Remarks for the Discerning Researcher
The choice between β-methylcholine iodide and carbachol is fundamentally a choice between muscarinic selectivity and broad-spectrum cholinergic activation. For studies aiming to dissect the specific roles of muscarinic receptor subtypes in a given physiological process, the selectivity of β-methylcholine is a clear advantage. Its utility in the diagnosis of asthma, a process dominated by M3 receptor-mediated bronchoconstriction, is a testament to this.
Conversely, when a more potent and sustained cholinergic stimulus is required, or when the interplay between muscarinic and nicotinic signaling is under investigation, carbachol's resistance to degradation and its dual-receptor activity make it the superior tool. Its long-standing use in ophthalmology to induce potent and lasting miosis highlights these properties.
Ultimately, a thorough understanding of the distinct pharmacological profiles of these two agonists, coupled with rigorous experimental design as outlined in this guide, will empower researchers to make informed decisions and generate high-quality, reproducible data in the ever-evolving field of cholinergic pharmacology.
References
Sources
- 1. Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 3. What is the mechanism of Carbachol? [synapse.patsnap.com]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Beta-Methylcholine Iodide and Other Key Muscarinic Agonists for Researchers
This guide provides an in-depth, objective comparison of beta-methylcholine iodide against other widely studied muscarinic agonists: acetylcholine, carbachol, and pilocarpine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to offer a synthesized analysis grounded in experimental data. We will explore the nuances of receptor affinity, functional potency, and the underlying signaling pathways, providing the technical insights necessary for informed experimental design and compound selection.
Introduction to Muscarinic Agonists: Beyond Simple Mimicry
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the parasympathetic effects of the neurotransmitter acetylcholine (ACh). These receptors are integral to a vast array of physiological processes, including cognitive function, smooth muscle contraction, and glandular secretion, making them significant targets for therapeutic intervention.
Muscarinic agonists, compounds that activate these receptors, are not created equal. While they all mimic the action of acetylcholine to some degree, they exhibit distinct pharmacological profiles. These differences in receptor subtype selectivity, binding affinity (Ki), and functional potency (EC50) are critical determinants of their experimental utility and therapeutic potential. This guide will dissect these differences, with a focus on this compound in the context of its more established counterparts.
The Agonists: A Comparative Overview of Chemical Structures
The chemical structure of a muscarinic agonist is the foundation of its pharmacological properties. The subtle variations in their molecular architecture dictate how they interact with the highly conserved orthosteric binding site of the five muscarinic receptor subtypes.
| Agonist | Chemical Structure | Key Structural Features |
| This compound | ![]() | An ester of acetic acid and beta-methylcholine, it is a quaternary ammonium compound. The methyl group on the beta-carbon of the choline moiety sterically hinders hydrolysis by acetylcholinesterase, prolonging its duration of action compared to acetylcholine. |
| Acetylcholine (ACh) | ![]() | The endogenous neurotransmitter for muscarinic and nicotinic receptors. It is an ester of acetic acid and choline. Its quaternary ammonium group is essential for binding. ACh is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft. |
| Carbachol | ![]() | A carbamic acid ester of choline. The replacement of the acetyl group with a carbamoyl group makes it resistant to hydrolysis by acetylcholinesterase, resulting in a longer duration of action. |
| Pilocarpine | ![]() | A tertiary amine alkaloid derived from plants of the Pilocarpus genus. Its structure is notably different from the choline esters, featuring a lactone and an imidazole ring. |
| Cevimeline | ![]() | A synthetic analog of muscarine with a quinuclidine and an oxathiolane ring. It is structurally distinct from the other agonists in this guide. |
Receptor Binding Affinity (Ki): A Quantitative Comparison
Binding affinity, quantified by the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for the selected muscarinic agonists across the five human muscarinic receptor subtypes (M1-M5). It is important to note that these values are compiled from various sources and may have been determined using different experimental conditions (e.g., radioligands, cell types), which can influence the absolute values. However, they provide a valuable comparative overview.
| Agonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| beta-Methylcholine (Methacholine) | 4.7 | 5.5 | 5.4 | 5.4 | - |
| Acetylcholine | 4.6 | 5.8 | 5.3 | 5.2 | 4.8 |
| Carbachol | 4.1 | 5.4 | 5.0 | 4.8 | 4.4 |
| Pilocarpine | 4.5 | 4.6 | 5.0 | 4.5 | 4.6 |
| Cevimeline | 7.1 | 6.0 | 7.4 | 6.3 | 6.5 |
Data compiled from the IUPHAR/BPS Guide to Pharmacology and the PDSP Ki Database. The values are presented as pKi (-log Ki) for easier comparison.
From this data, it is evident that none of these classical agonists exhibit high selectivity for any single muscarinic receptor subtype. However, some trends can be observed. For instance, Cevimeline generally displays higher affinity across the subtypes compared to the other agonists.
Functional Potency (EC50) and Efficacy: The Cellular Response
While binding affinity is a crucial parameter, it does not always directly correlate with the functional response of a cell. Functional potency, typically measured as the half-maximal effective concentration (EC50), and the maximum response (Emax), or efficacy, provide a more complete picture of an agonist's activity.
The five muscarinic receptor subtypes couple to different G protein families to initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 receptors preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Gq/11-Coupled Receptor Signaling Pathway
Caption: Signaling cascade of Gq/11-coupled muscarinic receptors.
Gi/o-Coupled Receptor Signaling Pathway
Caption: Signaling cascade of Gi/o-coupled muscarinic receptors.
The following table presents a summary of functional potency (pEC50 = -log EC50) data for the selected agonists. As with the binding affinity data, these values are collated from multiple studies and should be interpreted with consideration of the varied experimental contexts.
| Agonist | M1 (pEC50) | M2 (pEC50) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) |
| beta-Methylcholine (Methacholine) | ~6.0 | ~6.5 | ~7.0 | ~6.3 | - |
| Acetylcholine | 6.1 | 6.8 | 6.7 | 6.5 | 6.2 |
| Carbachol | 5.8 | 6.7 | 6.5 | 6.2 | 5.9 |
| Pilocarpine | 5.2 | 5.4 | 5.8 | 5.3 | 5.5 |
| Cevimeline | 7.6 | 6.5 | 7.8 | 6.8 | 7.0 |
Data compiled from various sources, including the IUPHAR/BPS Guide to Pharmacology and peer-reviewed literature. Values represent an approximate consensus and may vary between studies.
These functional data highlight that beta-methylcholine (methacholine) is a potent agonist at muscarinic receptors, with a tendency towards slightly higher potency at the M3 subtype in some systems. Pilocarpine generally exhibits lower potency compared to the choline esters. Cevimeline stands out for its high potency, particularly at M1 and M3 receptors.
Experimental Protocols for Muscarinic Agonist Characterization
To ensure the scientific integrity and reproducibility of findings, it is essential to employ well-validated experimental protocols. Here, we outline the methodologies for two key in vitro assays used to characterize muscarinic agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing one of the human muscarinic receptor subtypes (M1-M5), for example, Chinese Hamster Ovary (CHO) cells.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist), and a range of concentrations of the unlabeled test agonist.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist like atropine).
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test agonist that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Imaging Functional Assay
This assay measures the functional potency (EC50) of an agonist at Gq/11-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.
Caption: Workflow for a calcium imaging functional assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the M1, M3, or M5 receptor subtype in a clear-bottom, black-walled 96-well or 384-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
-
-
Assay Procedure:
-
Wash the cells with the assay buffer to remove any extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence intensity.
-
Inject a range of concentrations of the test agonist into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
For each concentration of the agonist, determine the peak fluorescence response and normalize it to the baseline fluorescence.
-
Plot the normalized fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Conclusion: Selecting the Right Agonist for Your Research
The choice of a muscarinic agonist for a particular study depends on the specific research question.
-
This compound (Methacholine) serves as a valuable tool, particularly when a longer duration of action than acetylcholine is required and when potent activation of M3 receptors is desired. Its resistance to acetylcholinesterase makes it a more stable compound in biological assays.
-
Acetylcholine remains the gold standard as the endogenous ligand, essential for studies aiming to understand physiological processes. However, its rapid degradation necessitates the use of cholinesterase inhibitors in many experimental setups.
-
Carbachol offers the advantage of being resistant to hydrolysis by acetylcholinesterase, providing a sustained and potent activation of muscarinic receptors. Its lack of subtype selectivity makes it a good general-purpose muscarinic agonist.
-
Pilocarpine , as a partial agonist, can be useful for studies where a submaximal response is desired or to investigate the effects of partial receptor activation.
-
Cevimeline is a potent agonist with some preference for M1 and M3 receptors, making it a useful tool for studying the functions of these specific subtypes.
By understanding the distinct pharmacological profiles of these agonists, researchers can make more informed decisions in designing their experiments, ultimately leading to more precise and interpretable results in the complex field of muscarinic receptor research.
References
-
Acetylcholine | Definition, Structure & Deficiency - Lesson - Study.com. (n.d.). Retrieved January 7, 2026, from [Link]
-
Acetylcholine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. (n.d.). Retrieved January 7, 2026, from [Link]
-
Cevimeline - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Pilocarpine - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]
-
Cevimeline: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved January 7, 2026, from [Link]
-
In Vitro Muscarinic Receptor Radioligand-Binding Assays - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]
-
CARBACHOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 30). Retrieved January 7, 2026, from [Link]
-
Showing Compound Acetylcholine (FDB004643) - FooDB. (n.d.). Retrieved January 7, 2026, from [Link]
-
Carbachol | C6H15ClN2O2 | CID 5831 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Pilocarpine | C11H16N2O2 | CID 5910 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Cevimeline | C10H17NOS | CID 25137844 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 7, 2026, from [Link]
-
Acetylcholine | C7H16NO2+ | CID 187 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Carbachol - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Pilocarpine - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 7, 2026, from [Link]
-
Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online - Department of Neurobiology & Anatomy. (n.d.). Retrieved January 7, 2026, from [Link]
-
Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Multitargeting nature of muscarinic orthosteric agonists and antagonists - Frontiers. (2022, September 6). Retrieved January 7, 2026, from [Link]
A Senior Application Scientist's Guide to Cross-Validation Methods for Findings Involving beta-Methylcholine Iodide
<-3a--22_b-e-t-a---m-e-t-h-y-l-c-h-o-l-i-n-e-1e_i-o-d-i-d-e-22>
Introduction: The Imperative for Rigorous Validation in beta-Methylcholine Iodide Research
This compound, a potent muscarinic-3 (M3) agonist, is a quaternary ammonium compound that plays a significant role in pharmacological research, particularly in studies related to airway hyperresponsiveness.[1] As a synthetic choline ester, it mimics the action of acetylcholine, inducing bronchoconstriction by acting on the muscarinic receptors in bronchial smooth muscle.[2] Given its potent biological activity, the reliability of experimental and computational findings involving this compound is paramount. This guide provides a comparative analysis of cross-validation methods tailored to the diverse research applications of this compound, ensuring the trustworthiness and reproducibility of your findings.
The multifaceted nature of research involving this compound, spanning from analytical method development for its quantification to the generation of predictive Quantitative Structure-Activity Relationship (QSAR) models for its analogues, necessitates a nuanced approach to validation. This guide will delve into the causality behind choosing specific cross-validation techniques, empowering researchers, scientists, and drug development professionals to select the most appropriate method for their specific research context.
I. Contextualizing Findings: Common Research Areas for this compound
The selection of a cross-validation strategy is intrinsically linked to the nature of the research question. For this compound, findings typically fall into two broad categories:
-
Analytical and Bioanalytical Methodologies: These studies focus on developing and validating robust methods for the detection and quantification of this compound in various matrices. The primary goal is to ensure the accuracy, precision, and reliability of the analytical data.[3][4]
-
Pharmacological and Toxicological Modeling (QSAR): In this domain, researchers develop computational models to predict the biological activity or potential toxicity of this compound and its analogues.[5] The objective is to create models with strong predictive power for novel compounds.[6][7]
This guide will compare and contrast cross-validation methods applicable to both of these critical research areas.
II. A Comparative Guide to Cross-Validation Techniques
Cross-validation is a powerful statistical method for assessing how the results of a statistical analysis will generalize to an independent dataset.[8] It is a cornerstone of good scientific practice, helping to prevent issues such as overfitting and ensuring that findings are not just artifacts of the specific dataset used.
A. For Analytical Method Validation
While the term "cross-validation" in analytical chemistry often refers to inter-laboratory comparisons, the principles of internal validation are crucial for ensuring a method's robustness before it is deployed.[9] Here, we adapt the concept of cross-validation to assess the internal consistency and predictive performance of a calibration model.
In k-fold cross-validation, the dataset is randomly partitioned into k equal-sized subsamples. Of the k subsamples, a single subsample is retained as the validation data for testing the model, and the remaining k-1 subsamples are used as training data. The cross-validation process is then repeated k times, with each of the k subsamples used exactly once as the validation data. The k results can then be averaged to produce a single estimation.
-
Causality of Choice: This method is particularly useful when you have a moderately sized dataset of calibration standards. It provides a less biased estimate of the model's performance compared to a simple train-test split. A common choice for k is 5 or 10, as this has been shown empirically to yield a good trade-off between bias and variance.[10]
LOOCV is an exhaustive form of k-fold cross-validation where k is equal to the number of data points in the set.[11] In each iteration, one data point is used for validation, and the remaining data points are used for training.
-
Causality of Choice: LOOCV is advantageous for very small datasets, as it utilizes the maximum amount of data for training in each iteration, leading to a less biased estimate of the test error.[11][12] However, it can be computationally expensive for large datasets and can have a high variance because the training sets in each fold are highly correlated.[10][12]
Table 1: Comparison of Cross-Validation Methods for a Hypothetical HPLC-UV Calibration of this compound
| Method | Number of Folds (k) | Mean Squared Error (MSE) | Computational Time (s) | Key Advantage | Key Disadvantage |
| 5-Fold CV | 5 | 0.012 | 0.5 | Good bias-variance trade-off | Results can vary based on the random splits |
| 10-Fold CV | 10 | 0.010 | 0.9 | Lower bias than 5-fold CV | Higher computational cost than 5-fold CV |
| LOOCV | n (e.g., 20) | 0.009 | 1.8 | Unbiased estimate of test error | High variance and computational cost[11][12] |
Experimental Protocol: 5-Fold Cross-Validation for an HPLC Calibration Curve
-
Prepare Calibration Standards: Prepare a set of at least 8-10 calibration standards of this compound in the desired matrix.
-
Acquire Data: Analyze each standard using the developed HPLC-UV method and record the peak area.
-
Partition Data: Randomly divide the dataset of concentration-response pairs into 5 equal folds.
-
Iterate:
-
For each fold i from 1 to 5:
-
Use fold i as the validation set.
-
Use the remaining 4 folds as the training set.
-
Build a linear regression model (calibration curve) using the training set.
-
Predict the concentrations of the validation set using the built model.
-
Calculate the squared error for each point in the validation set.
-
-
-
Calculate Overall Performance: Average the mean squared errors from all 5 folds to get the final cross-validated MSE.
Visualization of k-Fold Cross-Validation Workflow
Caption: Workflow of k-Fold Cross-Validation.
B. For QSAR Model Validation
The validation of QSAR models is critical to ensure their predictive power for new, unseen chemical structures.[6] Cross-validation is a fundamental step in this process.
Similar to its application in analytical methods, k-fold cross-validation is a standard for QSAR model validation.[13] It helps in assessing the model's ability to generalize to new data.[14]
-
Causality of Choice: This method is widely used due to its balance between computational cost and providing a reliable estimate of model performance. For QSAR studies, it is crucial to ensure that the splits are done randomly to avoid any systematic bias.
LOOCV is also frequently employed in QSAR studies, especially when the dataset of compounds is small.[13]
-
Causality of Choice: The primary reason to use LOOCV in QSAR is to maximize the training data in each iteration, which can be beneficial when dealing with a limited number of compounds with known activity. However, the high correlation between the training sets can sometimes lead to an overly optimistic estimation of the model's performance.
While not strictly a cross-validation method, external validation is the gold standard for assessing the true predictive power of a QSAR model.[9] It involves training the model on one dataset and testing its performance on a completely independent set of compounds that were not used in the model development process.
-
Causality of Choice: External validation provides the most realistic assessment of a model's ability to predict the activity of new chemical entities. It is a critical step before a QSAR model can be confidently used for decision-making in drug discovery.
Table 2: Comparison of Validation Methods for a Hypothetical QSAR Model of Muscarinic M3 Agonists
| Method | Q² (Cross-validated R²) | R² (External Test Set) | Key Advantage | Key Disadvantage |
| 5-Fold CV | 0.68 | N/A | Robust estimate of internal predictivity | Does not assess performance on truly new data |
| LOOCV | 0.72 | N/A | Maximizes training data for small datasets | Can be overly optimistic; computationally intensive[11] |
| External Validation | N/A | 0.65 | True measure of predictive power | Requires a separate, independent dataset |
Experimental Protocol: External Validation of a QSAR Model
-
Dataset Curation: Compile a dataset of compounds with known muscarinic M3 receptor activity, including this compound and its analogues.
-
Dataset Splitting: Divide the dataset into a training set (e.g., 80% of the data) and an external test set (e.g., 20% of the data). Ensure that the split is random and that the chemical space is well-represented in both sets.
-
Model Development: Use the training set to develop the QSAR model using appropriate molecular descriptors and a machine learning algorithm (e.g., partial least squares, random forest).
-
Internal Validation (Optional but Recommended): Perform k-fold cross-validation on the training set to assess the model's internal robustness.
-
External Validation: Use the developed QSAR model to predict the activity of the compounds in the external test set.
-
Performance Evaluation: Calculate the coefficient of determination (R²) between the predicted and experimental activities for the external test set.
Visualization of QSAR Validation Workflow
Caption: Workflow for QSAR Model Validation.
III. Best Practices and Recommendations
-
For Analytical Methods: For routine validation of calibration curves, 5-fold or 10-fold cross-validation offers a good balance of accuracy and computational efficiency. LOOCV should be reserved for situations with very limited data.
-
For QSAR Models: A combination of k-fold cross-validation for internal validation and external validation with an independent test set is the most rigorous approach. This ensures both the internal robustness and the real-world predictive power of the model.
-
Data Splitting: When partitioning data, especially for QSAR, ensure that the splits are random and that the distribution of activity values and chemical diversity is similar across the training and test sets.
-
Reporting: Always report the details of the cross-validation method used, including the number of folds and how the data was split. This transparency is crucial for the reproducibility of your findings.
IV. Conclusion
The robust validation of findings involving this compound is non-negotiable for ensuring the scientific integrity of research in this area. The choice of a cross-validation method should be a deliberate one, guided by the specific research context and the size of the available dataset. By understanding the underlying principles and trade-offs of different cross-validation techniques, researchers can enhance the credibility and impact of their work. This guide provides a framework for making informed decisions about cross-validation, ultimately contributing to the generation of more reliable and reproducible scientific knowledge.
References
-
Rácz, A., Bajusz, D., & Héberger, K. (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. SAR and QSAR in Environmental Research, 29(9), 661-674. [Link]
-
Seal, S., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. bioRxiv. [Link]
-
Feinberg, M. (2025). External validation of analytical methods. Techniques de l'Ingénieur. [Link]
-
AESAN. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. Revista del Comité Científico, (20). [Link]
-
GeeksforGeeks. (2023). How Leave-One-Out Cross Validation (LOOCV) Improve's Model Performance. GeeksforGeeks. [Link]
-
National Center for Biotechnology Information. (n.d.). Methacholine. PubChem. [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]
-
Lab Manager. (2025). Introduction to Analytical Method Development and Validation. Lab Manager. [Link]
-
Bolpagni, A. (2023). Why you should use “Leave-One-Out Cross-Validation”. Medium. [Link]
-
ResearchGate. (n.d.). Cross-validation strategies in QSPR modelling of chemical reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Validation of a Simple Spectrophotometric Method for the Measurement of Quaternary Ammonium Compound Residue Concentrations in Food Production Facility. ResearchGate. [Link]
-
PharmaCompass. (n.d.). Methacholine. PharmaCompass. [Link]
-
ScienceDirect. (n.d.). Evaluation of quaternary ammonium compounds residues in food plants surfaces. ScienceDirect. [Link]
-
Baeldung. (2025). Cross-Validation: K-Fold vs. Leave-One-Out. Baeldung on Computer Science. [Link]
-
MDPI. (2022). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. International Journal of Molecular Sciences. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
OpenReview. (n.d.). Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. OpenReview.net. [Link]
-
Kumar, C. (2022). Machine Learning: Cross Validation. Medium. [Link]
-
Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. [Link]
-
Proceedings of Machine Learning Research. (2023). On the bias of K-fold cross validation with stable learners. PMLR. [Link]
-
National Institutes of Health. (n.d.). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. PMC. [Link]
-
Wikipedia. (n.d.). Methacholine. Wikipedia. [Link]
-
National Institutes of Health. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]
-
Stack Exchange. (2015). 10-fold Cross-validation vs leave-one-out cross-validation. Stats StackExchange. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Biomonitoring California. (n.d.). ADBAC Issues Steering Committee (ISC) comments to the Scientific Guidance Panel regarding the use of analytical methodology for. Biomonitoring California. [Link]
-
ResearchGate. (n.d.). Performance of CTG QSAR models using five-fold cross-validation. ResearchGate. [Link]
-
MDPI. (2026). Advancing Drug–Drug Interaction Prediction with Biomimetic Improvements: Leveraging the Latest Artificial Intelligence Techniques to Guide Researchers in the Field. Pharmaceuticals. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Methacholine Chloride? Patsnap Synapse. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 3. Introduction to Analytical Method Development and Validation | Lab Manager [labmanager.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling methods and cross-validation variants in QSAR: a multi-level analysis$ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baeldung.com [baeldung.com]
- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 10. stats.stackexchange.com [stats.stackexchange.com]
- 11. medium.com [medium.com]
- 12. How Leave-One-Out Cross Validation (LOOCV) Improve's Model Performance [dataaspirant.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to β-Methylcholine and Pilocarpine for Muscarinic Receptor Studies
This guide provides a detailed comparative analysis of two widely used muscarinic acetylcholine receptor (mAChR) agonists: β-Methylcholine (commonly available as Methacholine) and Pilocarpine. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer field-proven insights into the practical application of these molecules in receptor studies. We will explore their distinct pharmacological profiles, compare their performance using experimental data, and provide robust protocols to empower your research.
Introduction: The Enduring Relevance of Muscarinic Agonists
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are critical regulators of the central and peripheral nervous systems.[1] Their involvement in a vast array of physiological processes makes them attractive targets for therapeutics aimed at treating conditions ranging from asthma and glaucoma to neuropsychiatric disorders.[2][3][4]
β-Methylcholine and pilocarpine are classical agonists that have been instrumental in elucidating mAChR function. While both stimulate these receptors, their nuanced differences in selectivity, potency, and mechanism of action have profound implications for experimental design and data interpretation. This guide aims to dissect these subtleties, enabling researchers to make an informed choice of agonist tailored to their specific scientific questions.
Pharmacological Profiles: Beyond Simple Agonism
A foundational understanding of each compound's intrinsic properties is crucial for its effective use as a scientific tool.
β-Methylcholine (Methacholine)
β-Methylcholine, a synthetic choline ester, is structurally similar to the endogenous neurotransmitter acetylcholine.[5] The key distinction is the addition of a methyl group on the β-carbon, which confers a degree of resistance to hydrolysis by acetylcholinesterases, resulting in a more sustained action compared to acetylcholine.[3]
-
Mechanism of Action: β-Methylcholine is considered a non-selective muscarinic receptor agonist, capable of activating all five receptor subtypes.[3] However, it is often highlighted for its potent effects on the M3 receptor, particularly in smooth muscle, which underlies its clinical use as a provocative agent for diagnosing bronchial hyperreactivity in asthma (the methacholine challenge).[5][6][7]
-
Physicochemical Properties: As a quaternary ammonium compound, it is highly polar and does not readily cross the blood-brain barrier, making it ideal for studies focused on peripheral receptor systems.[3]
Pilocarpine
Pilocarpine is a naturally occurring alkaloid derived from plants of the Pilocarpus genus.[8] It has a long history of clinical use in treating glaucoma and xerostomia (dry mouth).[9][10]
-
Mechanism of Action: Pilocarpine is also a broad-spectrum muscarinic agonist, though it is not equipotent across all subtypes.[11] Studies suggest a degree of selectivity for M1 and M3 receptors over other subtypes.[12][13]
-
Complex Pharmacology & Biased Agonism: The most critical feature of pilocarpine for a researcher is its complex pharmacology. Depending on the cell type, receptor expression level, and the specific signaling pathway being assayed, pilocarpine can behave as a full agonist, a partial agonist, or even an antagonist at the M3 receptor.[11][14] For instance, it may robustly stimulate calcium mobilization in cells overexpressing the M3 receptor but fail to do so via endogenous M3 receptors in other cell lines.[11][14] This phenomenon, known as "biased agonism," indicates that pilocarpine can preferentially activate certain downstream signaling cascades (e.g., the β-arrestin pathway) over others (e.g., the canonical G-protein pathway).[11][14] This makes pilocarpine a fascinating tool for dissecting signaling bias but requires rigorous validation in any new experimental system.
Comparative Data Analysis: A Quantitative Look
The selection of an agonist is often driven by its affinity and functional potency at the receptor subtype of interest. The following tables summarize representative data from the literature.
Disclaimer: The values presented below are compiled from various sources and should be considered illustrative. Absolute values can vary significantly based on the cell line, receptor expression level, radioligand used, and specific assay conditions.
Table 1: Receptor Binding Affinity Profile
Binding affinity (Ki) represents the concentration of the drug that occupies 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| β-Methylcholine | ~1,200 | ~2,000 | ~300 | ~1,500 | N/A |
| Pilocarpine | ~400 | ~4,500 | ~900 | ~2,500 | N/A |
| (Data compiled and estimated from multiple sources. N/A indicates insufficient comparable data found in the searched literature.) |
Insight: This data suggests that while both are broad-spectrum, β-Methylcholine shows a somewhat higher affinity for the M3 subtype. Pilocarpine displays its highest affinity for the M1 receptor, consistent with some functional studies.[12] Notably, pilocarpine has a significantly lower affinity for the M2 subtype compared to M1.[15]
Table 2: Functional Potency & Efficacy
Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal response. Efficacy (Emax) is the maximum response an agonist can produce.
| Compound | Receptor | Assay Type | Cell Line | EC50 | Efficacy (Emax) | Source |
| Pilocarpine | M1 | Calcium Mobilization | CHO-M1 | 6.8 µM | Partial Agonist | [16] |
| Pilocarpine | M3 | PIP2 Hydrolysis | M3-overexpressing cells | Antagonist | Blocks CCh effect | [11] |
| Pilocarpine | M4 | cAMP Inhibition | CHO M4 | >10 µM | Partial Agonist | [12] |
| Methacholine | M3 | Bronchoconstriction | In vivo (dogs) | N/A | Full Agonist | [6] |
| Methacholine | M2/M3 | Inhibition of cAMP | Guinea-pig intestine | ~103 µM | Full Agonist | [17] |
Insight: The functional data highlights the complexity of pilocarpine. It acts as a partial agonist at M1 and M4 receptors in these examples.[12][16] Critically, at the M3 receptor, its behavior is highly context-dependent, even acting as an antagonist of Gq-mediated signaling in certain systems.[11] Methacholine, in contrast, generally behaves as a full agonist, reliably producing maximal physiological responses like smooth muscle contraction and inhibition of cAMP.[6][17]
Muscarinic Receptor Signaling Pathways
To understand the action of these agonists, it is essential to understand the downstream pathways they trigger.
-
Gq/11-Coupled Receptors (M1, M3, M5): Agonist binding activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC).[18][19] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][20] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[20]
Caption: Canonical Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.
-
Gi/o-Coupled Receptors (M2, M4): Agonist binding activates the Gαi/o subunit, which directly inhibits the enzyme adenylyl cyclase.[18] This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels and modulating the activity of downstream effectors like protein kinase A (PKA).
Caption: Canonical Gi/o signaling pathway for M2 and M4 muscarinic receptors.
Field-Proven Experimental Protocols
The following protocols provide self-validating frameworks for characterizing muscarinic agonists.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity.[1][21]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., CHO or HEK293) stably expressing the human muscarinic receptor subtype of interest (e.g., M3).[21] Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.
-
Causality: Using isolated membranes ensures that the binding interaction is measured directly at the receptor without interference from intracellular components.
-
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) + assay buffer.
-
Non-specific Binding (NSB): Membranes + radioligand + a high concentration (e.g., 1 µM) of a non-labeled antagonist like atropine.[19]
-
Causality: Atropine saturates all specific receptor sites, so any remaining radioactivity represents binding to non-receptor components (e.g., the filter).
-
-
Competition: Membranes + radioligand + serial dilutions of your test compound (β-Methylcholine or pilocarpine).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.[21] Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Causality: Rapid filtration is critical to prevent the dissociation of the radioligand-receptor complex.
-
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).[21]
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: Calcium Mobilization Functional Assay
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors (M1, M3, M5).[16][18]
Step-by-Step Methodology:
-
Cell Culture: Seed cells expressing the Gq-coupled receptor of interest (e.g., HEK293-M1) into a black, clear-bottom 96-well or 384-well plate and grow to near confluency.[21]
-
Causality: A black plate minimizes background fluorescence and light scattering, improving signal-to-noise.
-
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate in the dark at 37°C for 45-60 minutes.[21]
-
Causality: The "AM" ester group allows the dye to cross the cell membrane. Intracellular esterases cleave this group, trapping the fluorescent indicator inside the cell. The dye's fluorescence intensity increases dramatically upon binding to Ca2+.
-
-
Compound Addition: Prepare serial dilutions of the agonist (β-Methylcholine or pilocarpine).
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence of each well. The instrument then adds the agonist dilutions to the wells and immediately begins recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
Causality: Automated addition and kinetic reading are essential to capture the rapid transient nature of the calcium signal.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the increase in intracellular calcium.[21]
-
Plot the peak ΔRFU against the log concentration of the agonist.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
-
Summary and Recommendations: Selecting the Right Tool for the Job
Both β-Methylcholine and pilocarpine are valuable probes for studying muscarinic receptors, but their optimal applications differ.
-
Choose β-Methylcholine (Methacholine) when:
-
You require a reliable, non-selective, full muscarinic agonist.
-
Your study focuses on robust physiological outputs, such as smooth muscle contraction or maximal inhibition of adenylyl cyclase.
-
You are investigating peripheral receptors and wish to avoid central nervous system effects in in vivo models.[3]
-
-
Choose Pilocarpine when:
-
You are investigating M1 or M3 receptor subtypes , where it often shows higher potency or interesting pharmacology.[12]
-
Your research goal is to explore partial agonism or biased signaling . Its complex behavior can be leveraged to uncover novel aspects of receptor function.[11][14]
-
You are prepared to perform rigorous validation experiments to characterize its specific activity (agonist, partial agonist, or antagonist) on your chosen signaling readout and in your specific cellular context.
-
Ultimately, the choice of agonist is a critical experimental variable. The most robust studies will often characterize multiple agonists to ensure that the observed effects are truly a function of the receptor system under investigation and not an artifact of the specific ligand chosen.
References
- BenchChem. (n.d.). In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols.
- Pharmacology of Pilocarpine: a muscarinic receptor agonist. (2025). P-THERA.
- Kauk, M., et al. (2018). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology.
- MedChemExpress. (n.d.). Methacholine iodide (Acetyl-β-methylcholine iodide).
- National Center for Biotechnology Information. (n.d.). Pilocarpine. PubChem Compound Database.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.
- BenchChem. (n.d.). Application Notes: Calcium Mobilization Assays for M1/M4 Muscarinic Agonists.
- BenchChem. (n.d.). Application Note: Radioligand Binding Assay for Muscarinic Receptors.
- Sur, C., et al. (2009). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Journal of Pharmacology and Experimental Therapeutics.
- Messer, W. S., Jr., et al. (1989). Autoradiographic analyses of agonist binding to muscarinic receptor subtypes. Biochemical Pharmacology.
- Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology.
- Kwan, J. (2022). Pilocarpine: New and Improved? Review of Optometry.
- Patsnap Synapse. (2024). What is the mechanism of Pilocarpine Hydrochloride?
- Wikipedia. (n.d.). Pilocarpine.
- Panarese, V., & Moshirfar, M. (2023). Pilocarpine (Archived). In StatPearls. StatPearls Publishing.
- Zhang, G. F., et al. (1998). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology.
- ResearchGate. (2018). Signaling Bias and Antagonism of Pilocarpine for M3 Muscarinic Acetylcholine Receptor.
- Wikipedia. (n.d.). Methacholine.
- Patsnap Synapse. (2024). What is the mechanism of Methacholine Chloride?
- MedChemExpress. (n.d.). Methacholine chloride (Acetyl-β-methylcholine chloride).
- Wess, J. (2007). Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications. Clinical Science.
- Columbia University Irving Medical Center. (2022). Scientists Illuminate Mechanism of Common Drug Target.
Sources
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilocarpine (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methacholine - Wikipedia [en.wikipedia.org]
- 4. Scientists Illuminate Mechanism of Common Drug Target | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 5. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]
- 10. Pilocarpine - Wikipedia [en.wikipedia.org]
- 11. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reviewofoptometry.com [reviewofoptometry.com]
- 14. researchgate.net [researchgate.net]
- 15. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Novel insights into the function of β-cell M3 muscarinic acetylcholine receptors: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Binding Specificity of β-Methylcholine: A Comparative Analysis
This guide provides an in-depth technical assessment of the binding specificity of β-Methylcholine, a synthetic choline ester, with a primary focus on its interaction with the muscarinic acetylcholine receptor (mAChR) family. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental design, ensuring a robust and insightful analysis. We will objectively compare β-Methylcholine's performance with its endogenous counterpart, acetylcholine, and its more widely studied derivative, methacholine, supported by established experimental data and detailed methodologies.
The Target Landscape: Muscarinic Acetylcholine Receptors (mAChRs)
β-Methylcholine, like the endogenous neurotransmitter acetylcholine, exerts its effects primarily through the muscarinic acetylcholine receptors. These are members of the G protein-coupled receptor (GPCR) superfamily, which are integral to numerous physiological functions in both the central and peripheral nervous systems.[1][2] Understanding the diversity of these receptors is critical to appreciating the nuances of ligand specificity.
The five mAChR subtypes (M1-M5) are broadly classified into two major signaling families based on their G-protein coupling preferences.[3]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[1][2] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including smooth muscle contraction and glandular secretion.[2][3][4]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[1] Activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2] The βγ subunits of the Gi/o protein can also directly modulate cellular effectors, such as inwardly rectifying potassium channels, leading to effects like the slowing of heart rate.[5]
The distinct downstream effects of these pathways underscore why subtype selectivity is a paramount goal in pharmacology. A ligand that preferentially activates M3 receptors, for instance, could be developed to target smooth muscle with minimal cardiac side effects mediated by M2 receptors.
Caption: Major signaling pathways for muscarinic acetylcholine receptors.
Comparative Ligands: Context for Specificity
To assess the binding specificity of β-Methylcholine Iodide, it is essential to compare it against relevant benchmarks:
-
Acetylcholine (ACh): The endogenous agonist for all muscarinic and nicotinic receptors. While potent, it is non-selective among mAChR subtypes and is rapidly hydrolyzed by acetylcholinesterases, limiting its therapeutic and experimental utility.[6]
-
Methacholine (Acetyl-β-methylcholine): The acetylated form of β-methylcholine.[7] This modification confers a degree of resistance to acetylcholinesterase, prolonging its duration of action compared to ACh.[7] It is a non-selective muscarinic agonist, though it is often noted for its potent effects at M3 receptors, leading to its clinical use in diagnosing bronchial hyperreactivity.[8][9] Due to its extensive characterization, methacholine serves as a crucial comparator for its parent compound, β-methylcholine.
-
Pirenzepine: A well-known M1-selective antagonist.[1] Including a selective antagonist in binding assays is crucial for validating the identity of the receptor subtype being studied.
The structural difference between acetylcholine and methacholine—the addition of a methyl group on the β-carbon—is key.[7] This modification slightly alters the molecule's conformation, which can influence its affinity and efficacy at the highly conserved orthosteric binding sites of the mAChR subtypes.
Methodologies for Assessing Binding Specificity
Determining a ligand's binding affinity (how tightly it binds) and selectivity (its preference for one receptor subtype over others) requires precise, quantitative techniques. Two gold-standard, self-validating methods are detailed below.
A. Radioligand Competition Binding Assay
This technique is a cornerstone of pharmacology for determining the affinity of an unlabeled compound (the "competitor," e.g., β-Methylcholine) by measuring its ability to displace a labeled compound with known affinity (the "radioligand") from a receptor.
Causality Behind Experimental Choices: The principle is based on the law of mass action. By incubating a fixed amount of receptor and radioligand with increasing concentrations of the unlabeled competitor, we can generate a dose-response curve. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 (inhibitory concentration, 50%). This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Caption: Workflow for a typical radioligand competition binding assay.
Detailed Experimental Protocol: Radioligand Binding
-
Receptor Preparation:
-
Utilize membranes from cell lines (e.g., CHO or HEK cells) stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). This is crucial for obtaining subtype-specific data.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.[10]
-
-
Competition Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add receptor membranes, a fixed concentration of a non-selective radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS, at a concentration near its Kd), and assay buffer.[2][11]
-
Non-Specific Binding (NSB): Add receptor membranes, the radioligand, and a high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.[12]
-
Competitor Wells: Add receptor membranes, the radioligand, and increasing concentrations of the unlabeled test compound (e.g., β-Methylcholine Iodide, from 10⁻¹⁰ M to 10⁻³ M).
-
Incubate all tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the free radioligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
B. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that provides real-time data on molecular interactions.[13][14] It allows for the determination of not only the binding affinity (KD) but also the kinetic rate constants—the association rate (ka) and the dissociation rate (kd).
Causality Behind Experimental Choices: SPR measures changes in the refractive index at the surface of a sensor chip.[14] One molecule (the "ligand," typically the receptor) is immobilized on the chip, and the other (the "analyte," e.g., β-Methylcholine) is flowed over the surface. Binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which changes the refractive index and is detected in real-time as a response. The rate of this increase reflects the association kinetics, and the rate of its decrease after the analyte flow is stopped reflects the dissociation kinetics. The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (KD = kd/ka).
Detailed Experimental Protocol: Surface Plasmon Resonance
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified muscarinic receptor protein to the activated surface via covalent amine coupling. The protein should be solubilized in a suitable detergent to maintain its native conformation.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of precise dilutions of the analyte (β-Methylcholine Iodide) in a suitable running buffer (e.g., HBS-P+).
-
Inject the analyte solutions over both the reference and active (receptor-immobilized) flow cells at a constant flow rate. Include several buffer-only (blank) injections for double referencing.
-
Monitor the binding response in real-time, allowing sufficient time for both the association and dissociation phases.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signals.
-
Fit the processed data to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (ka, in M⁻¹s⁻¹), the dissociation rate constant (kd, in s⁻¹), and the equilibrium dissociation constant (KD, in M).
-
Comparative Binding Profile
While comprehensive binding data for β-Methylcholine itself is not as widely published as for its acetylated derivative, methacholine, we can compile data for key comparators to establish a framework for assessing its likely specificity. The following table summarizes representative binding affinities (Ki or KA values) from the literature.
| Ligand | M1 Ki/KA (nM) | M2 Ki/KA (nM) | M3 Ki/KA (nM) | M4 Ki/KA (nM) | M5 Ki/KA (nM) | Selectivity Profile |
| Acetylcholine | ~300 | ~300 | ~300 | ~300 | ~300 | Non-selective |
| (+/-)-Methacholine | Data sparse | 4,000[15] | Potent Agonist[8][9] | Data sparse | Data sparse | Non-selective, potent at M3 |
| (+)-Methacholine | Data sparse | 2,500[15] | Data sparse | Data sparse | Data sparse | Higher affinity than (-)-isomer |
| (-)-Methacholine | Data sparse | 440,000[15] | Data sparse | Data sparse | Data sparse | Lower affinity than (+)-isomer |
| Pirenzepine | ~20 | ~800 | ~350 | ~70 | Data sparse | M1-selective |
Note: Data is synthesized from multiple sources and experimental conditions may vary. Ki values for acetylcholine are approximate as it is an agonist and affinity can be state-dependent. Methacholine values are from a study on presynaptic receptors, likely M2/M4 subtype.[15]
Interpretation and Field-Proven Insights
-
Non-Selectivity of Endogenous and Simple Synthetic Agonists: Both acetylcholine and methacholine demonstrate a lack of significant subtype selectivity.[7][15] Their action across all five subtypes is a classic example of why achieving selectivity is a major challenge in drug design, as the orthosteric acetylcholine binding pocket is highly conserved across the mAChR family.
-
The Role of the β-Methyl Group: The presence of the β-methyl group in methacholine (and by extension, β-methylcholine) makes it a poorer substrate for acetylcholinesterase compared to acetylcholine, thereby increasing its biological half-life.[6][7] Furthermore, the stereochemistry of this group is critical; the (+)-enantiomer of methacholine has a significantly higher affinity (approximately 180-fold) for muscarinic receptors than the (-)-enantiomer, demonstrating the precise steric requirements of the receptor's binding pocket.[15]
-
Expected Profile of β-Methylcholine: As the unacetylated precursor to methacholine, β-methylcholine is expected to act as a direct muscarinic agonist. However, the absence of the acetyl group, which is a key pharmacophoric element for interaction with the receptor, will likely result in a significantly lower binding affinity and potency compared to both acetylcholine and methacholine. Its selectivity profile is predicted to be non-selective, mirroring that of other simple choline esters. Experimental validation via the protocols described herein would be necessary to confirm its precise Ki values across the M1-M5 subtypes and quantify the drop in affinity resulting from the lack of the acetyl moiety.
Conclusion
Assessing the binding specificity of a compound like β-Methylcholine Iodide is a systematic process grounded in robust pharmacological principles. While existing literature points towards a profile of a non-selective, low-affinity muscarinic agonist, definitive characterization requires rigorous experimental validation. The use of self-validating systems like competition radioligand binding assays and Surface Plasmon Resonance provides the necessary quantitative data to determine affinity (Ki/KD) and selectivity across the five muscarinic receptor subtypes. By comparing its binding profile to that of acetylcholine and the well-characterized derivative methacholine, researchers can precisely define its utility as a pharmacological tool and establish a foundation for any future drug development efforts.
References
-
Wikipedia. Muscarinic acetylcholine receptor. [Link]
-
Eglen, R. M., Hegde, S. S., & Watson, N. (1996). Muscarinic acetylcholine M2 and M3 receptor subtypes in smooth muscle. PubMed. [Link]
-
Wess, J. (2004). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. PNAS. [Link]
-
Tobin, A. B., & Nahorski, S. R. (1997). Muscarinic Acetylcholine Receptor Signaling Pathways in Smooth Muscle. Taylor & Francis eBooks. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). [Link]
-
Zholos, A. V., et al. (2005). Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells. The Journal of Physiology. [Link]
-
ResearchGate. Subclassification of muscarinic acetylcholine receptors and the downstream effectors. [Link]
-
Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological Genomics. [Link]
-
Reaction Biology. Surface Plasmon Resonance Assay Services. [Link]
-
Birdsall, N. J., & Hulme, E. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. [Link]
-
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]
-
Wang, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. ACS Omega. [Link]
-
Adem, A., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology. [Link]
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Kume, H., et al. (2008). Regional quantification of muscarinic acetylcholine receptors and β-adrenoceptors in human airways. Pulmonary Pharmacology & Therapeutics. [Link]
-
Fuder, H., & Jung, B. (1985). Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release. British Journal of Pharmacology. [Link]
-
Wikipedia. Methacholine. [Link]
-
Bodelier, A. G., et al. (1996). Comparison of cholinergic vasodilator responses to acetylcholine and methacholine in the human forearm. British Journal of Clinical Pharmacology. [Link]
Sources
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. Comparison of cholinergic vasodilator responses to acetylcholine and methacholine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methacholine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regional quantification of muscarinic acetylcholine receptors and β-adrenoceptors in human airways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. criver.com [criver.com]
- 15. Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
The Comparative Pharmacology of Beta-Methylcholine Iodide: A Guide for Researchers
This guide provides an in-depth comparative analysis of beta-methylcholine iodide, a significant cholinergic agonist, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product overview, this document delves into the nuanced pharmacological properties of this compound and its key comparators—acetylcholine, carbachol, and bethanechol. Through a synthesis of experimental data and established scientific principles, this guide aims to equip researchers with the critical information needed to make informed decisions in their experimental designs and drug discovery efforts.
Introduction: The Cholinergic Landscape and the Role of Beta-Methylcholine
The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes. Its actions are mediated through two main classes of receptors: nicotinic and muscarinic. Muscarinic receptors, a family of five G-protein coupled receptors (M1-M5), are the primary targets of beta-methylcholine. The therapeutic and research utility of cholinergic agonists is often dictated by their receptor subtype selectivity, potency, and metabolic stability.
Beta-methylcholine, the active cation in this compound, is a synthetic choline ester structurally similar to acetylcholine. The addition of a methyl group at the beta position of the choline moiety confers a degree of resistance to hydrolysis by acetylcholinesterase (AChE), prolonging its duration of action compared to the endogenous ligand. This guide will explore the pharmacological consequences of this structural modification in detail.
Comparative Receptor Binding and Functional Potency
A cornerstone of pharmacological comparison lies in the quantitative assessment of a ligand's affinity and functional potency at its target receptors. The following tables summarize the available data for beta-methylcholine (methacholine) and its key comparators at the five human muscarinic receptor subtypes.
It is important to note that the iodide salt of beta-methylcholine is not expected to significantly influence its binding affinity, which is a property of the beta-methylcholine cation itself.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Nicotinic Receptors |
| Beta-Methylcholine (Methacholine) | Data not readily available in a comprehensive, directly comparable dataset | Data not readily available | Potent Agonist[1] | Data not readily available | Data not readily available | Negligible activity[2] |
| Acetylcholine | ~30 (high-affinity state)[3] | ~30 (high-affinity state)[3] | Data not readily available | Data not readily available | Data not readily available | Active |
| Carbachol | Low affinity[4] | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Active[5] |
| Bethanechol | 35,000 (EC50)[6] | M2 agonist activity in vitro[6] | 14,500 (EC50)[6] | 7,000 (EC50)[6] | 32,000 (EC50)[6] | No effect[7] |
Table 2: Comparative Muscarinic Receptor Functional Potencies (EC50 in µM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| Beta-Methylcholine (Methacholine) | Data not readily available | 103 (inhibition of cAMP)[8] | pEC50 = 5.2 (contraction)[9] | Data not readily available | Data not readily available |
| Acetylcholine | pEC50 ~4.52[10] | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Carbachol | Low potency[4] | Data not readily available | pEC50 = 5.9 (IPs accumulation)[11] | EC50 = 2 (functional efficacy)[4] | pEC50 = 4.8 (IPs accumulation)[11] |
| Bethanechol | 35[6] | Data not readily available | 14.5[6] | 7[6] | 32[6] |
Causality Behind Experimental Choices: The selection of acetylcholine, carbachol, and bethanechol as comparators is deliberate. Acetylcholine serves as the natural benchmark. Carbachol, a carbamoyl ester, is resistant to hydrolysis by both acetylcholinesterase and butyrylcholinesterase, offering a longer duration of action and activity at both muscarinic and nicotinic receptors.[5] Bethanechol, another carbamoyl ester, is also resistant to hydrolysis but exhibits selectivity for muscarinic receptors with negligible nicotinic activity, making it a valuable tool for isolating muscarinic effects.[7][12]
Signaling Pathways and Functional Consequences
The five muscarinic receptor subtypes couple to different G-protein signaling cascades, leading to distinct physiological responses.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[13][14] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[15] This cascade is fundamental to smooth muscle contraction, glandular secretion, and neuronal excitation.
-
M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins.[13][14] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels, such as inwardly rectifying potassium channels, leading to hyperpolarization and inhibitory effects, particularly in the heart.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing a single human muscarinic receptor subtype (M1-M5).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound (this compound or comparators). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist like atropine).
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: IP-One HTRF for Gq-Coupled Receptors
This protocol describes a method to quantify the functional potency of an agonist at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring the accumulation of inositol monophosphate (IP1). [16][17]
Caption: Workflow for an IP-One HTRF assay.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the target Gq-coupled muscarinic receptor (M1, M3, or M5) in a suitable medium.
-
Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Stimulation: Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl) and varying concentrations of the test agonist. LiCl inhibits the degradation of IP1, allowing it to accumulate. Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents: IP1 labeled with d2 (acceptor) and an anti-IP1 antibody conjugated to europium cryptate (donor). [16]5. Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to occur.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve. Determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion and Future Directions
This compound is a valuable pharmacological tool characterized by its potent muscarinic agonism and relative resistance to hydrolysis by acetylcholinesterase. Its primary activity at muscarinic receptors, with a notable potency at the M3 subtype, underpins its utility in both research and clinical diagnostics.
This guide has provided a comparative framework for understanding the pharmacology of this compound in relation to key cholinergic agonists. The presented data and protocols offer a foundation for rigorous and reproducible research. Future investigations should aim to generate comprehensive and directly comparable binding affinity and functional potency data for beta-methylcholine across all five muscarinic receptor subtypes to further refine our understanding of its selectivity profile. Additionally, exploring its in vivo effects in a wider range of physiological systems will continue to elucidate its complete pharmacological signature and potential therapeutic applications.
References
-
HTRF IP-One Gq Detection Kit. Weichilab. [Link]
- Jamaluddin, A., et al. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology.
- Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology, 127(5), 1240-1248.
- Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods and Protocols, 3(3), 63.
- Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells. British Journal of Pharmacology, 104(2), 388-394.
- Antinociceptive effects of bethanechol or dimethylphenylpiperazinium in models of phasic or incisional pain in rats. European Journal of Pharmacology, 589(1-3), 164-170.
-
Bethanechol. Wikipedia. [Link]
- Central actions of bethanechol on the urinary bladder in dogs. The Journal of Urology, 143(3), 634-637.
-
Antagonist affinity constants (log affinity or pKI values) for muscarinic receptor subtypes. ResearchGate. [Link]
-
HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices. [Link]
-
Muscarinic Agonists and Antagonists. Basicmedical Key. [Link]
- Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology, 134(7), 1536-1546.
- High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors. The Journal of Neuroscience, 6(12), 3371-3378.
- Effects of bethanechol on canine urinary bladder smooth muscle function. Research in Veterinary Science, 71(3), 195-200.
- Response of the bladder to bethanechol after acute spinal cord transection in cats. The Journal of Urology, 133(2), 306-309.
- Pharmacological Basis for Functional Selectivity of Partial Muscarinic Receptor Agonists. The Journal of Pharmacology and Experimental Therapeutics, 276(2), 600-608.
- Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 131(6), 1143-1150.
-
Pharmacological actions of Methacholine on Respiratory and Gastrointestinal system. YouTube. [Link]
-
Acetylcholine receptors (muscarinic) | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Differences in the prejunctional effects of methacholine and pilocarpine on the release of endogenous acetylcholine from guinea-pig trachea. British Journal of Pharmacology, 111(3), 925-930.
-
Muscarinic Agonists and Antagonists. Basicmedical Key. [Link]
- Microfabricated potentiometric sensor for personalized methacholine challenge tests during the COVID-19 pandemic. Biosensors and Bioelectronics, 182, 113180.
- Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflamm
- In vivo characterization of vasodilating muscarinic-receptor subtypes in humans. Hypertension, 24(2), 199-205.
- In vivo paracrine effects of ATP-induced urothelial acetylcholine in the rat urinary bladder. Autonomic Neuroscience, 226, 102689.
-
Bethanechol. PubChem. [Link]
-
Chapter-05 Cholinergic System and drugs. JaypeeDigital | eBook Reader. [Link]
-
Muscarinic acetylcholine receptor. Wikipedia. [Link]
-
Physiology, Muscarinic Receptor. StatPearls - NCBI Bookshelf. [Link]
- Muscarinic Receptor Agonists and Antagonists. Molecules, 6(7), 549-575.
- The role of acetylcholinesterase in denervation supersensitivity in the frog cardiac ganglion. The Journal of Physiology, 399, 1-13.
- Methacholine airway responsiveness and 24-hour urine excretion of sodium and potassium. The Normative Aging Study. American Journal of Respiratory and Critical Care Medicine, 152(1), 133-138.
- Molecular properties of muscarinic acetylcholine receptors. Yakugaku Zasshi, 134(11), 1171-1176.
- Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice.
- Analysis of the reaction of carbachol with acetylcholinesterase with thioflavin T as a coupled fluorescence reporter. Biochemistry, 42(48), 14177-14187.
- Drug effect on the voiding cystometrogram: a comparison of oral bethanecol and carbachol. British Journal of Urology, 52(6), 484-487.
- Uropharmacology: v. choline esters and other parasympathomimetic drugs. Urological Survey, 25(1), 1-14.
-
Methacholine (inhalation route). Mayo Clinic. [Link]
-
B Pharmacy 4th Semester Syllabus. Carewell Pharma. [Link]
Sources
- 1. In vitro functional interactions of acetylcholine esterase inhibitors and muscarinic receptor antagonists in the urinary bladder of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of acetylcholinesterase in denervation supersensitivity in the frog cardiac ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Use of Bethanechol in Dogs and Cats with Bladder Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central actions of bethanechol on the urinary bladder in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 17. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Beta-Methylcholine Iodide as a Reliable Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the cholinergic nervous system, the selection of appropriate pharmacological tools is paramount to the integrity and reproducibility of experimental findings. Beta-Methylcholine Iodide, also commonly known as Methacholine Iodide, has long been utilized as a cholinergic agonist. This guide provides an in-depth validation of its use as a reliable research tool by objectively comparing its performance against other commonly used cholinergic agonists: Acetylcholine, Carbachol, and Bethanechol. Through the synthesis of experimental data and established protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Understanding the Cholinergic Landscape: The Agonists
The cholinergic system, with acetylcholine as its primary neurotransmitter, plays a critical role in a vast array of physiological processes. Cholinergic agonists are indispensable tools for probing this system, and their utility is largely defined by their receptor selectivity, potency, and susceptibility to enzymatic degradation.
-
Beta-Methylcholine (Methacholine): A synthetic choline ester, beta-methylcholine is structurally similar to acetylcholine but with a methyl group on the beta-carbon of the choline moiety. This modification confers a degree of selectivity for muscarinic acetylcholine receptors (mAChRs) over nicotinic receptors (nAChRs) and renders it more resistant to hydrolysis by acetylcholinesterase (AChE) compared to acetylcholine.[1][2]
-
Acetylcholine (ACh): The endogenous neurotransmitter of the cholinergic system. Its use in experimental settings is often limited by its rapid hydrolysis by both AChE and butyrylcholinesterase.[2]
-
Carbachol: Another synthetic choline ester that is resistant to hydrolysis by cholinesterases. It is a potent agonist at both muscarinic and nicotinic receptors.[3]
-
Bethanechol: A carbamic acid ester of beta-methylcholine, bethanechol is also resistant to hydrolysis by cholinesterases. It exhibits strong muscarinic activity with little to no effect on nicotinic receptors.[2][4]
The fundamental signaling pathways activated by these agonists at muscarinic receptors are crucial to understanding their effects. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[5][6] M2 and M4 receptors, conversely, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[5][6][7]
Comparative Analysis of Receptor Binding and Functional Potency
The choice of a cholinergic agonist is often dictated by its affinity for specific receptor subtypes and its potency in eliciting a functional response. The following sections and tables summarize available data to facilitate a direct comparison.
Muscarinic Receptor Binding Affinities (Ki values)
| Agonist | M1 Ki (μM) | M2 Ki (μM) | M3 Ki (μM) | M4 Ki (μM) | M5 Ki (μM) |
| Carbachol | 6.5[8] | - | - | - | - |
| Bethanechol | - | - | - | - | - |
| Methacholine | - | - | - | - | - |
Data for a complete, directly comparable set of Ki values for all agonists across all M1-M5 receptors is limited in the currently available literature. The provided value for Carbachol at the M1 receptor is from a study on cultured rat neostriatum.[8] Further research is needed to populate this table comprehensively.
Functional Potency (EC50/pD2 values) in Isolated Tissues
Functional assays, such as those using isolated smooth muscle preparations, provide a measure of an agonist's ability to elicit a physiological response. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response. The pD2 value is the negative logarithm of the EC50, with a higher pD2 indicating greater potency.
The guinea pig ileum is a classic and robust model for studying the contractile effects of cholinergic agonists, primarily mediated by M2 and M3 muscarinic receptors.[9][10]
| Agonist | Tissue | Parameter | Value | Reference |
| Methacholine | Guinea Pig Ileum | pD2 | 6.75 ± 0.02 | [11] |
| Carbachol | Guinea Pig Ileum | -log EC50 | 5.12 ± 0.03 | [10] |
| Bethanechol | Rat Fundus | EC50 (nM) | 77 ± 1 | [12] |
| Acetylcholine | Rat Fundus | EC50 (nM) | 19 ± 1 | [12] |
A study on the rat fundus, another smooth muscle preparation, provided the following order of potency: Carbachol = Acetylcholine > Methacholine > Bethanechol.[12] In contrast, a study on guinea pig ileum smooth muscle demonstrated a rank order of potency for inhibiting isoprenaline-induced cyclic AMP production (an M2 receptor-mediated effect) as: Carbachol > Pilocarpine > Methacholine > Arecoline > Bethanechol.[9]
In Vivo Comparative Effects
Translating in vitro findings to a whole-organism context is a critical step in validating a research tool. The following sections discuss the comparative in vivo effects of these cholinergic agonists on key physiological systems.
Cardiovascular System
Cholinergic agonists can exert significant effects on the cardiovascular system, primarily through the activation of M2 muscarinic receptors in the heart, leading to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.[13]
-
Methacholine: Inhalation of methacholine in healthy individuals to induce airway obstruction did not result in significant acute changes in brachial or central blood pressure, or heart rate.[14][15]
-
Carbachol: Intracerebroventricular administration of carbachol in conscious cats produced marked and persistent increases in blood pressure and heart rate, suggesting a central mechanism of action that leads to peripheral sympathetic activation.[16]
-
Bethanechol and Methacholine: A study on the atrioventricular (AV) conduction in the dog heart demonstrated that bethanechol, methacholine, and carbachol all have effects on AV conduction.[17]
Gastrointestinal Motility
The enteric nervous system is rich in cholinergic neurons that play a crucial role in regulating gastrointestinal motility. Muscarinic agonists are known to stimulate smooth muscle contraction in the gut.
-
Bethanechol: In humans, bethanechol has been shown to increase antral contractility during fasting.[8] However, its effect on overall gastric emptying is not always significant.[8] It is used clinically to treat urinary retention and gastrointestinal atony.[2]
-
Acetylcholine and Methacholine: Studies in rodent models have shown that both acetylcholine and methacholine stimulate intestinal smooth muscle contraction, with proximal segments of the small intestine often exhibiting greater sensitivity than distal segments.[18]
Experimental Protocols for Validation
The reliability of any pharmacological tool is underpinned by robust and reproducible experimental protocols. The following are detailed methodologies for key experiments used to validate and compare cholinergic agonists.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines the steps for a competition binding assay to determine the Ki of a test compound (e.g., this compound) for muscarinic receptors.
Objective: To determine the binding affinity (Ki) of unlabeled cholinergic agonists for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS)
-
Unlabeled cholinergic agonists (this compound, Acetylcholine, Carbachol, Bethanechol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Workflow Diagram:
Radioligand Binding Assay Workflow.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand (e.g., [3H]NMS at a concentration near its Kd) to all wells.
-
Add increasing concentrations of the unlabeled test agonist to the experimental wells.
-
Include wells for determining total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each concentration of the unlabeled agonist by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Bath Experiment for Functional Potency
This protocol describes the use of an isolated guinea pig ileum preparation to determine the functional potency (EC50) of cholinergic agonists.
Objective: To determine and compare the EC50 values of cholinergic agonists by measuring their contractile response in isolated guinea pig ileum.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
Isolated tissue bath system with a force transducer and data acquisition system
-
Cholinergic agonists (this compound, Acetylcholine, Carbachol, Bethanechol)
-
Carbogen gas (95% O2, 5% CO2)
Workflow Diagram:
Isolated Tissue Bath Experiment Workflow.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment by gently flushing with Krebs-Henseleit solution.
-
Mounting: Mount the ileum segment vertically in an isolated tissue bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Equilibration: Apply a resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes, with regular washes of fresh Krebs-Henseleit solution.
-
Concentration-Response Curve (CRC):
-
Add the cholinergic agonist to the bath in a cumulative manner, starting with a low concentration and increasing it in logarithmic increments after the response to the previous concentration has stabilized.
-
Record the contractile response (increase in tension) at each concentration.
-
-
Data Analysis:
-
Express the response at each concentration as a percentage of the maximum response obtained with the agonist.
-
Plot the percentage response against the logarithm of the agonist concentration.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the EC50 value.
-
Conclusion and Recommendations
This compound (Methacholine Iodide) is a valuable and reliable research tool for investigating the cholinergic system, particularly for studies requiring a muscarinic-selective agonist with greater stability than acetylcholine. Its primary utility lies in its preferential activation of muscarinic receptors, making it a suitable choice for studies on smooth muscle contraction, glandular secretion, and in vivo models of airway hyperreactivity.
Key Considerations for Researchers:
-
Receptor Selectivity: For studies requiring specific targeting of muscarinic over nicotinic receptors, beta-Methylcholine is a superior choice to acetylcholine and carbachol. Bethanechol also offers high muscarinic selectivity.
-
Potency and Efficacy: The relative potency of these agonists can vary depending on the tissue and receptor subtype population. As demonstrated, carbachol is often the most potent agonist in functional assays. Researchers should consult the literature for specific EC50 values relevant to their experimental system or determine them empirically.
-
Enzymatic Stability: The resistance of beta-Methylcholine, carbachol, and bethanechol to hydrolysis by cholinesterases makes them more suitable for prolonged experiments compared to acetylcholine.
-
In Vivo Applications: The choice of agonist for in vivo studies will depend on the desired systemic effects and the route of administration. The blood-brain barrier permeability of these agents should also be considered for neuroscience applications.
By carefully considering the comparative data and employing the validated protocols presented in this guide, researchers can confidently utilize this compound and other cholinergic agonists to generate robust and reproducible data, advancing our understanding of the complex roles of the cholinergic nervous system in health and disease.
References
-
Bolton, T. B., & Zholos, A. V. (1997). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British journal of pharmacology, 122(5), 897–907. [Link]
- Ehlert, F. J. (1985). The relationship between muscarinic receptor occupancy and adenylate cyclase inhibition in the rabbit myocardium. Molecular pharmacology, 28(5), 410–421.
-
Schlegel, J., Fischer, B., & Ferlinz, R. (1995). [Equivalence of methacholine and carbachol in a nonspecific provocation test (dose-response relationship)]. Pneumologie (Stuttgart, Germany), 49(10), 535–538. [Link]
-
Peralta, E. G., Ashkenazi, A., Winslow, J. W., Ramachandran, J., & Capon, D. J. (1988). Differential regulation of PI hydrolysis and adenylyl cyclase by muscarinic receptor subtypes. Nature, 334(6181), 434–437. [Link]
-
Ehlert, F. J., & Rathbun, B. E. (1990). Muscarinic receptor subtypes involved in carbachol-induced contraction of mouse uterine smooth muscle. The Journal of pharmacology and experimental therapeutics, 255(3), 1079–1087. [Link]
-
Jankovic, S. M. (2000). Time Course of Isolated Rat Fundus Response to Muscarinic Agonists. Physiological research, 49(5), 629–633. [Link]
-
Bethanechol. In Wikipedia. [Link]
-
Urthaler, F., & James, T. N. (1972). Effect of bethanechol, methacholine and carbachol on AV conduction of the dog heart. The Japanese heart journal, 13(4), 347–353. [Link]
-
Bethanechol. Basicmedical Key. [Link]
-
Zholos, A. V., & Bolton, T. B. (1997). Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle. British journal of pharmacology, 122(5), 885–895. [Link]
-
A Potential Role of Cholinergic Dysfunction on Impaired Colon Motility in Experimental Intestinal Chagas Disease. Melior Discovery. [Link]
-
Adrenergic and Cholinergic Receptors in the Heart. CV Physiology. [Link]
-
van Koppen, C. J., Rodrigues de Miranda, J. F., Beld, A. J., van Herwaarden, C. L., Lammers, J. W., & van Ginneken, C. A. (1989). Characterization of the muscarinic receptor in human tracheal smooth muscle. Naunyn-Schmiedeberg's archives of pharmacology, 339(3), 254–260. [Link]
-
Del-Bel, E. A., & De-Luca, L. A., Jr. (2015). Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride. PloS one, 10(3), e0119332. [Link]
-
Anuras, S., & Christensen, J. (1981). Effect of cholinergic agonists on muscle from rodent proximal and distal small intestine. American journal of physiology. Gastrointestinal and liver physiology, 240(4), G339-42. [Link]
-
Muscarinic acetylcholine receptor. In Wikipedia. [Link]
-
Sharman, J. E., Johns, D. P., & Walters, E. H. (2014). Cardiovascular effects of methacholine-induced airway obstruction in man. PloS one, 9(6), e100232. [Link]
-
Buccafusco, J. J., & Brezenoff, H. E. (1977). Cardiovascular Effects of Carbachol and Other Cholinomimetics Administered Into the Cerebral Ventricles of Conscious Cats. Neuropharmacology, 16(12), 847–855. [Link]
- Wessler, I., Reinheimer, T., Brunn, G., & Kilbinger, H. (1995). Acetylcholine via Muscarinic Receptors Inhibits Histamine Release from Human Isolated Bronchi. American journal of respiratory and critical care medicine, 151(2_pt_1), 443–448.
-
In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. ResearchGate. [Link]
-
Dextromethorphan. In Wikipedia. [Link]
-
Sharman, J. E., Johns, D. P., & Walters, E. H. (2014). CARDIOVASCULAR EFFECTS OF METHACHOLINE-INDUCED AIRWAY OBSTRUCTION IN MAN. Journal of physiology and pharmacology : an official journal of the Polish Physiological Society, 65(3), 339–344. [Link]
-
Fuder, H., & Jung, B. (1985). Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release. British journal of pharmacology, 84(2), 477–487. [Link]
-
Effects of acetylcholine receptor activation. Deranged Physiology. [Link]
-
Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 89(6), 226–256. [Link]
-
Schindler, C., Leuppi, J. D., Brutsche, M., & Brandli, O. (2001). Reference values for methacholine reactivity (SAPALDIA study). Thorax, 56(1), 29–33. [Link]
-
Ehlert, F. J. (1988). Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci. British journal of pharmacology, 93(1), 223–232. [Link]
-
Gastrointestinal Models to Evaluate Bowel Motility. Melior Discovery. [Link]
-
Pellegrini, C., Fornai, M., Colucci, R., & Blandini, F. (2020). Gastrointestinal dysmotility in rodent models of Parkinson's disease. Journal of neuroscience research, 98(7), 1275–1292. [Link]
-
Zhang, Y., Lomenzo, S. A., Izenwasser, S., & Coop, A. (2015). Muscarinic acetylcholine receptor binding affinities of pethidine analogs. Bioorganic & medicinal chemistry letters, 25(22), 5032–5035. [Link]
-
Davoren, J. E., Lee, C. W., Garnsey, M., Brodney, M. A., Cordes, J., Dlugolenski, K., … & O'Neil, S. V. (2016). Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. Molecular pharmacology, 90(4), 385–396. [Link]
Sources
- 1. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bethanechol - Wikipedia [en.wikipedia.org]
- 3. [Equivalence of methacholine and carbachol in a nonspecific provocation test (dose-response relationship)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 14. Cardiovascular effects of methacholine-induced airway obstruction in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jpp.krakow.pl [jpp.krakow.pl]
- 16. Cardiovascular effects of carbachol and other cholinomimetics administered into the cerebral ventricles of conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of bethanechol, methacholine and carbachol on AV conduction of the dog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of cholinergic agonists on muscle from rodent proximal and distal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo vs. In Vitro Effects of Beta-Methylcholine Iodide
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. Beta-methylcholine, a parasympathomimetic choline ester, serves as a valuable tool in probing the cholinergic system. This guide provides an in-depth comparison of the in vivo and in vitro effects of its iodide salt, beta-methylcholine iodide. By examining its performance in whole-organism systems versus controlled laboratory settings, we aim to provide a nuanced understanding of its activity, supported by experimental data and protocols, to inform robust experimental design and interpretation. While much of the publicly available data pertains to the closely related methacholine chloride, the principles and observed discrepancies are directly applicable to this compound, a potent muscarinic-3 (M3) agonist.[1][2][3]
Section 1: The Dichotomy of Pharmacological Assessment: In Vivo vs. In Vitro
The study of any pharmacologically active agent necessitates a dual approach. In vitro studies, conducted in a controlled environment outside of a living organism, offer a high degree of precision and allow for the elucidation of specific molecular mechanisms.[4][5][6][7][8] Conversely, in vivo studies, performed within a living organism, provide a holistic view of a compound's effects, encompassing complex physiological interactions, metabolic processes, and potential off-target effects.[4][5][6][7][8] This guide will dissect these two perspectives in the context of this compound, highlighting the unique insights and limitations of each.
Section 2: In Vivo Analysis: The Methacholine Challenge
The primary in vivo application of beta-methylcholine (commonly as methacholine chloride) is the bronchial challenge test, a diagnostic tool for asthma.[9][10][11][12] This test assesses airway hyperresponsiveness by inducing bronchoconstriction in susceptible individuals.[13]
Experimental Protocol: The Methacholine Challenge Test
The procedure involves the stepwise administration of aerosolized methacholine, followed by spirometry to measure the forced expiratory volume in one second (FEV1).[13]
-
Baseline Measurement: A baseline spirometry test is performed to establish the subject's normal lung function.[9][10][11][12]
-
Dose Administration: Increasing doses of methacholine are inhaled by the subject.[9][10][11][12]
-
Post-Dose Spirometry: After each dose, spirometry is repeated to measure any decrease in FEV1.[9][10][11][12]
-
Endpoint Determination: The test is concluded when the FEV1 drops by 20% or more from baseline (a positive result), or the maximum dose is reached without a significant change in lung function (a negative result).[9][10] The concentration of methacholine that causes a 20% fall in FEV1 is known as the provocative concentration 20 (PC20).[13][14][15][16]
Diagram: In Vivo Methacholine Challenge Workflow
Caption: Workflow of the in vivo methacholine challenge test.
In Vivo Data: Representative PC20 Values
The PC20 value is a key quantitative measure of airway responsiveness. A lower PC20 indicates greater airway hyperresponsiveness.
| Subject Group | Geometric Mean PC20 (mg/ml) | Reference |
| Mild Asthma (Baseline) | < 4.0 | [17] |
| Mild Asthma (Post-Formoterol 12 µg) | 7.0 | [17] |
| Mild Asthma (Post-Formoterol 24 µg) | 16.0 | [17] |
| Normal Airway Responsiveness | > 16.0 | [13] |
| Borderline Hyperresponsiveness | 4.0 - 16.0 | [13] |
| Mild Hyperresponsiveness | 1.0 - 4.0 | [13] |
| Moderate to Severe Hyperresponsiveness | < 1.0 | [13] |
Section 3: In Vitro Analysis: The Isolated Organ Bath
In vitro studies of beta-methylcholine often utilize isolated tissue preparations, such as tracheal smooth muscle strips, in an organ bath. This allows for the direct measurement of the compound's contractile effect on the tissue, independent of systemic influences.[18][19][20][21]
Experimental Protocol: Isolated Tracheal Smooth Muscle Contraction
This protocol measures the isometric contraction of isolated tracheal tissue in response to beta-methylcholine.
-
Tissue Preparation: A section of the trachea is excised and cut into rings or strips. The tissue is then mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a defined period, with regular washing.
-
Drug Administration: Cumulative concentrations of this compound are added to the organ bath.
-
Response Measurement: The contractile force generated by the tissue is measured using a force transducer and recorded.
-
Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal response) is calculated.[22]
Diagram: In Vitro Isolated Organ Bath Workflow
Caption: Workflow of the in vitro isolated organ bath experiment.
In Vitro Data: Representative EC50 Values
The EC50 value is a measure of the potency of a drug in producing a response in an in vitro system.
| Agonist | Tissue | EC50 (µM) | Reference |
| (+)-Methacholine | Rat Heart (presynaptic muscarinic inhibition) | 0.1 | [23] |
| Racemic Methacholine | Rat Heart (presynaptic muscarinic inhibition) | 0.26 | [23] |
| (-)-Methacholine | Rat Heart (presynaptic muscarinic inhibition) | 65 | [23] |
| Methacholine | Guinea Pig Ileum (contraction) | 0.45 | [24] |
| Bethanechol | Human Jejunum (contraction) | 3.88 | [25] |
Section 4: Bridging the Gap: Comparing In Vivo and In Vitro Effects
A direct comparison of PC20 and EC50 values is not straightforward due to the inherent differences in the experimental systems. However, a critical analysis of the data reveals key discrepancies and provides valuable insights into the pharmacology of beta-methylcholine.
The Disconnect: Why In Vitro Potency Doesn't Always Predict In Vivo Response
Research has shown that there is often no significant relationship between in vivo airway responsiveness (PC20) and in vitro smooth muscle sensitivity (EC50) to methacholine.[22] This suggests that factors other than the intrinsic sensitivity of the smooth muscle play a crucial role in the overall in vivo response.[22]
Key Factors Contributing to the In Vivo vs. In Vitro Discrepancy:
-
Metabolism: Beta-methylcholine is more resistant to degradation by acetylcholinesterase compared to acetylcholine.[26] However, its metabolism and clearance in the whole organism can still influence its local concentration and duration of action at the receptor site, a factor absent in the isolated organ bath.
-
Bioavailability and Distribution: When administered in vivo via inhalation, the drug must navigate the airways, and its deposition and absorption can be variable. This is in contrast to the direct application of a known concentration in an in vitro setting.
-
Neuro-humoral Regulation: The in vivo response is modulated by a complex interplay of neural and hormonal feedback mechanisms that are absent in an isolated tissue preparation. For example, cholinergic stimulation can trigger reflex pathways that may either potentiate or attenuate the primary response.
-
Cellular Heterogeneity: The lung is a complex organ composed of various cell types. The in vivo response to beta-methylcholine reflects the integrated action on not just smooth muscle cells, but also epithelial cells, inflammatory cells, and neurons, all of which can influence airway caliber.
-
Receptor Subtype Complexity: Beta-methylcholine is a non-selective muscarinic agonist, with high affinity for M3 receptors which mediate smooth muscle contraction.[1][2][3] However, its interaction with other muscarinic receptor subtypes (M1, M2, M4, M5) in different tissues can lead to a complex array of physiological effects in vivo.[27] For instance, activation of presynaptic M2 receptors can inhibit further acetylcholine release, creating a negative feedback loop.
Diagram: Signaling Pathway of Beta-Methylcholine at the Muscarinic M3 Receptor
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IN VITRO - IN VIVO CORRELATION | PPTX [slideshare.net]
- 9. lung.org [lung.org]
- 10. Methacholine Challenge Test [aaaai.org]
- 11. covenanthealth.com [covenanthealth.com]
- 12. Methacholine Challenge Test: Asthma Diagnosis | Riverside Health [riversideonline.com]
- 13. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Variability of methacholine bronchoprovocation and the effect of inhaled corticosteroids in mild asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methacholine Challenge as a Clinical Bioassay of Pulmonary Delivery of a Long-Acting β2-Adrenergic Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of an organ bath technique for isolated rat pancreas preparations to assess the effect of 1,5-AG on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of in vivo airway responsiveness and in vitro smooth muscle sensitivity to methacholine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Effects of GLP-1 and GIP on cholinergic-induced contractility in isolated jejunal muscle from obese patients with and without type 2 diabetes mellitus [frontiersin.org]
- 26. youtube.com [youtube.com]
- 27. Basic and modern concepts on cholinergic receptor: A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of beta-Methylcholine Iodide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. Beta-Methylcholine Iodide, a cholinergic agonist, requires meticulous handling not just during experimentation but also in its disposal phase. Its pharmacological activity and chemical composition necessitate a disposal protocol that protects both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in regulatory standards and field-proven best practices.
Part 1: Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a foundational understanding of its potential hazards. For this compound, we must consider two primary aspects: its pharmacological activity as a quaternary ammonium salt analogous to acetylcholine, and the hazards associated with its iodide component.
Hazard Profile and Risk Assessment
The iodide portion of the molecule also requires consideration. While most nonradioactive iodine compounds do not have special disposal requirements on their own, they can be classified as hazardous based on the compound's overall reactivity or toxicity.[6] It is crucial to avoid mixing iodine-containing waste with bleach, as this can generate toxic fumes, or autoclaving it, which can create hazardous iodine vapor.[7]
Personal Protective Equipment (PPE) Summary
Based on the hazard profile of analogous compounds, the following PPE is mandatory when handling this compound waste.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or approved eyeglasses.[2] | Protects against splashes of liquid waste and airborne powder. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation.[2][3] |
| Body Protection | Standard lab coat. | Protects against incidental contact and contamination of personal clothing.[2] |
| Respiratory | Required if handling large quantities of powder outside of a fume hood.[2] | Prevents inhalation of the powder, which can cause respiratory irritation.[3][5] |
Part 2: Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins at the point of waste generation. The failure to correctly segregate and contain chemical waste can lead to dangerous reactions, regulatory violations, and costly disposal procedures. The National Research Council emphasizes that chemical waste must be accumulated at or near its point of generation under the control of laboratory personnel.[8]
Step-by-Step Waste Collection
-
Solid Waste Collection : All materials contaminated with this compound, including weighing papers, gloves, pipette tips, and absorbent pads used for spills, must be collected in a dedicated hazardous waste container.[1]
-
Liquid Waste Collection : Unused solutions or solvent washes containing this compound must be collected in a separate, sealed hazardous waste container.[1] Do not mix this waste with other incompatible streams.
-
Container Selection : Use containers that are chemically compatible with the waste.[8][9] The container must be in good condition, free from damage, and possess a secure, leak-proof screw cap.[8][9] To allow for expansion, do not fill containers beyond 90% capacity.[9][10]
-
Labeling : Proper labeling is a critical compliance point. The Environmental Protection Agency (EPA) requires that each container be clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its hazards.[1][2][11]
Part 3: The Disposal Workflow
The primary and universally recommended method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][12] This ensures the waste is managed in compliance with all federal, state, and local regulations.[6]
Operational Workflow Diagram
The following diagram outlines the decision-making process for handling this compound waste, from generation to final disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. case.edu [case.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





